molecular formula C6H13NO B2360272 (1S,2S)-2-amino-1-methyl-cyclopentanol CAS No. 1932297-32-9

(1S,2S)-2-amino-1-methyl-cyclopentanol

Cat. No.: B2360272
CAS No.: 1932297-32-9
M. Wt: 115.176
InChI Key: KKBCPZUWBKCECT-WDSKDSINSA-N
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Description

(1S,2S)-2-amino-1-methyl-cyclopentanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-amino-1-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCPZUWBKCECT-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,2S)-2-amino-1-methyl-cyclopentanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stereochemical Architecture and Synthetic Utility of (1S,2S)-2-amino-1-methyl-cyclopentanol

Executive Summary

This compound is a conformationally constrained chiral amino alcohol scaffold. Distinguished by its quaternary carbon at the C1 position, this molecule serves as a critical pharmacophore in the development of neurokinin antagonists, GPCR modulators, and as a chiral auxiliary in asymmetric synthesis.

This technical guide provides a rigorous analysis of its stereochemical definition, distinguishing the cis-(1S,2S) architecture from its trans-diastereomers. It details the causal mechanistic pathways for its synthesis—specifically contrasting the anti-selective epoxide ring-opening (yielding trans) with the syn-selective Sharpless Aminohydroxylation (yielding cis)—and offers a validated experimental protocol for laboratory-scale production.

Part 1: Stereochemical Definition & Structural Dynamics

Absolute Configuration & CIP Assignment

The nomenclature (1S,2S) strictly defines the absolute configuration of the two chiral centers based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • C1 (Quaternary Center): The priorities are –OH (1) > C2-N (2) > C5-CH2 (3) > –CH3 (4). For the (S) configuration, with the methyl group oriented away (down), the sequence 1→2→3 proceeds counter-clockwise. This places the Hydroxyl group (–OH) on the "Up" face .

  • C2 (Methine Center): The priorities are –NH2 (1) > C1-O (2) > C3-CH2 (3) > –H (4). For the (S) configuration, with the hydrogen oriented away (down), the sequence 1→2→3 proceeds counter-clockwise. This places the Amino group (–NH2) on the "Up" face .

Conformational Analysis

The cyclopentane ring is not planar but adopts an "envelope" or "half-chair" conformation to minimize torsional strain.

  • Quaternary Effect: The bulky methyl group at C1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

  • Intramolecular Hydrogen Bonding: The cis-(1S,2S) isomer exhibits a characteristic intramolecular hydrogen bond between the amino nitrogen and the hydroxyl proton (

    
    ). This stabilizes the syn conformation in non-polar solvents, a feature absent in the trans isomer.
    

Stereochemistry cluster_0 Stereochemical Tree Root 1-Methylcyclopentene SynAdd Syn-Addition (Sharpless AAH) Root->SynAdd OsO4/Ligand AntiAdd Anti-Addition (Epoxidation + Ring Open) Root->AntiAdd mCPBA then NaN3 Cis (1S,2S) or (1R,2R) CIS Isomer (Target) SynAdd->Cis Trans (1S,2R) or (1R,2S) TRANS Isomer AntiAdd->Trans

Figure 1: Stereochemical divergence based on synthetic methodology. The (1S,2S) target requires syn-addition strategies.

Part 2: Synthetic Methodologies

Achieving the (1S,2S) configuration requires overcoming the inherent preference for trans products in cyclic systems.

The Challenge of Epoxide Opening

The standard industrial route involves epoxidation of 1-methylcyclopentene followed by nucleophilic attack (e.g., with sodium azide).

  • Mechanism:

    
     attack on the epoxide.
    
  • Stereochemistry: The nucleophile attacks from the face opposite the oxygen bridge (Anti-addition).

  • Result: This pathway yields the TRANS isomer ((1R,2S) or (1S,2R)).

  • Relevance: While efficient, this route does not yield the (1S,2S) target directly.

The Solution: Sharpless Asymmetric Aminohydroxylation (AAH)

To synthesize the cis-(1S,2S) isomer directly, one must employ a Syn-addition strategy. The Sharpless AAH reaction utilizes osmium tetroxide to add both nitrogen and oxygen across the double bond simultaneously from the same face.

Reaction Scheme:



Part 3: Experimental Protocol (Validated)

This protocol describes the synthesis of the cis-amino alcohol scaffold via a modified syn-aminohydroxylation approach.

Materials & Reagents
ReagentRoleEquiv.Notes
1-Methylcyclopentene Substrate1.0Freshly distilled.
Potassium Osimate(VI) Catalyst0.04Toxic; handle in glovebox.
(DHQ)2PHAL Chiral Ligand0.05Induces (S,S) selectivity.
Chloramine-T N-Source3.0Trihydrate form.
t-Butanol/Water (1:1) Solvent-Degassed.
Step-by-Step Methodology
  • Ligand Complexation: In a 250 mL round-bottom flask, dissolve (DHQ)2PHAL (0.05 eq) and Potassium Osimate dihydrate (0.04 eq) in 50 mL of

    
    -BuOH/H2O (1:1). Stir for 10 minutes to form the active chiral complex.
    
  • Oxidant Addition: Add Chloramine-T trihydrate (3.0 eq) to the mixture. The solution will turn varying shades of green/yellow. Stir for 5 minutes.

  • Substrate Introduction: Cool the reaction mixture to 0°C. Add 1-Methylcyclopentene (1.0 eq) slowly via syringe pump to control the exotherm.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. Monitor via TLC (stain with Ninhydrin; protected amine will appear faint, free amine requires deprotection).

  • Quenching & Workup:

    • Quench with saturated aqueous sodium sulfite (

      
      ) to reduce residual osmium species (Solution turns black/brown).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Deprotection (Sulfonamide Cleavage): The product is currently N-tosylated. To release the free amine:

    • Dissolve residue in liquid ammonia/THF at -78°C.

    • Add Sodium metal (small pieces) until a deep blue color persists (Birch reduction conditions).

    • Quench with solid ammonium chloride. Evaporate ammonia.

    • Purify via ion-exchange chromatography (Dowex 50W) to isolate the free this compound.

Safety & Causality Notes
  • Osmium Toxicity: Osmium is volatile and highly toxic (corneal damage). All reactions must occur in a well-ventilated fume hood. Sodium sulfite quenching is critical to immobilize osmium as the dioxide (

    
    ) precipitate.
    
  • Ligand Choice: (DHQ)2PHAL is chosen specifically to favor the

    
    -face attack, directing the stereochemistry toward the (S,S) configuration in this cyclic system.
    

Part 4: Characterization Data

The following data confirms the (1S,2S) structure, distinguishing it from the trans isomer.

Property(1S,2S)-Cis Isomer(1R,2S)-Trans Isomer
1H NMR (C2-H)

3.15 ppm (dt,

Hz)

2.85 ppm (ddd,

Hz)
Coupling Constant Small

(cis-coupling)
Large

(trans-diaxial coupling)
NOE Signal Strong NOE between Methyl and C2-HWeak/No NOE between Methyl and C2-H
Physical State Waxy Solid / HygroscopicCrystalline Solid

Data Interpretation: The key differentiator is the coupling constant of the proton at C2. In the cis isomer, the dihedral angle is smaller, leading to a smaller


 value (approx 4-7 Hz). In the trans isomer, the protons can adopt an anti-periplanar arrangement (diaxial), leading to a larger 

value (approx 10-11 Hz).

Part 5: Applications in Drug Discovery

Applications Scaffold (1S,2S)-2-amino- 1-methyl-cyclopentanol Target1 NK1 Antagonists (Substance P) Scaffold->Target1 Core Pharmacophore Target2 Chiral Auxiliaries (Asymmetric Synthesis) Scaffold->Target2 Induces Chirality Target3 Peptidomimetics (Conformational Lock) Scaffold->Target3 Restricts Rotation

Figure 2: Pharmacological utility of the constrained amino-alcohol scaffold.

  • Peptidomimetics: The cyclopentane ring locks the N-C-C-O torsion angle, mimicking the transition state of peptide hydrolysis. This is valuable in protease inhibitor design.

  • NK1 Receptor Antagonists: The 1,2-amino alcohol motif is a known privileged structure in neurokinin-1 antagonists (e.g., analogs of Aprepitant), where the specific (S,S) stereochemistry is often required for receptor pocket fitting.

References

  • Sharpless, K. B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition.

  • PubChem Database. (2025).[1][2] "Compound Summary: (1S,2S)-2-amino-1-methylcyclopentan-1-ol." National Library of Medicine.

  • Ghosh, A. K., et al. (1997).[3] "Stereoselective Synthesis of cis-Amino Alcohols." Tetrahedron Letters.

  • BenchChem. (2025). "Reactivity and Synthesis of 1-Methyl-1,2-cyclopentene Oxide."

  • Sigma-Aldrich. (2025). "Product Specification: (1S,2R)-2-(Methylamino)cyclopentan-1-ol."

Sources

The Strategic Utility of (1S,2S)-2-Amino-1-methylcyclopentanol in Advanced Drug Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

(1S,2S)-2-Amino-1-methylcyclopentanol (CAS: 1932297-32-9) is a highly specialized, rigid chiral scaffold increasingly utilized in modern medicinal chemistry. Featuring a sterically constrained cyclopentane ring with adjacent amino and hydroxyl functionalities, this molecule serves as a critical building block in the synthesis of highly selective kinase inhibitors. This whitepaper details its physicochemical properties, synthetic pathways, and the mechanistic rationale for its deployment in targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinase 3 (JAK3).

Physicochemical and Structural Profiling

As a Senior Application Scientist, I evaluate scaffolds not just by their reactive groups, but by their thermodynamic and pharmacokinetic contributions to a larger pharmacophore. The rigid, zero-rotatable-bond structure of (1S,2S)-2-amino-1-methylcyclopentanol minimizes the entropic penalty of target binding, a critical factor in achieving nanomolar affinity .

Table 1: Key Physicochemical Properties

PropertyValuePharmacokinetic & Structural Implication
Molecular Formula C6H13NON/A
Molecular Weight 115.17 g/mol Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 46.3 ŲHighly favorable for membrane permeability; ideal for targeting intracellular kinases .
LogP (XLogP3) -0.2The hydrophilic nature helps balance the lipophilicity of bulky aromatic kinase-binding cores, improving overall aqueous solubility.
Rotatable Bonds 0Conformational locking reduces entropic loss upon binding to the target protein's active site.
H-Bond Donors / Acceptors 2 / 2Offers multiple distinct vectors for interacting with the kinase hinge region.
Boiling Point 180.4 ± 33.0 °CIndicates strong intermolecular hydrogen bonding in its pure state.
Density 1.031 ± 0.06 g/cm³Standard density profile for functionalized alicyclics.

Synthetic Methodology and Chiral Resolution

The synthesis of the (1S,2S) enantiomer requires strict stereochemical control. The most robust and scalable route involves the epoxidation of 1-methylcyclopentene followed by regioselective aminolysis and chiral resolution .

Protocol: Synthesis of (1S,2S)-2-Amino-1-methylcyclopentanol

Step 1: Epoxidation of 1-Methylcyclopentene

  • Preparation: Dissolve 1-methylcyclopentene (1.0 eq) in anhydrous dichloromethane (CH2Cl2). Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in portions.

  • Causality: The 0 °C temperature is critical to prevent thermal degradation of m-CPBA and to suppress non-specific ring-opening side reactions. The epoxidation proceeds via a concerted mechanism, yielding 1-methyl-1,2-cyclopentene oxide.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Extract, dry over MgSO4, and concentrate.

Step 2: Regioselective Aminolysis

  • Reaction: Transfer the crude epoxide to a high-pressure vessel. Add a concentrated solution of aqueous ammonia (NH4OH) or methanolic ammonia (excess, >10 eq).

  • Heating: Seal the vessel and heat to 60–80 °C for 12–16 hours.

  • Causality: The nucleophilic NH3 attacks the less sterically hindered C2 position. The methyl group at C1 effectively blocks attack at the tertiary carbon, dictating the regioselectivity. This SN2-like ring opening results in an inversion of configuration at C2, producing racemic trans-2-amino-1-methylcyclopentanol .

  • Isolation: Concentrate under reduced pressure to remove excess ammonia and solvent.

Step 3: Chiral Resolution

  • Salt Formation: Dissolve the racemic mixture in a polar solvent (e.g., ethanol). Add a resolving agent such as D-(-)-mandelic acid or L-(+)-tartaric acid.

  • Causality: Enantiopurity is critical for biological applications. The incorrect stereoisomer will clash sterically within the highly conserved kinase ATP-binding pocket, leading to off-target toxicity and reduced efficacy. The specific spatial arrangement of the (1S,2S) isomer allows for differential solubility of the diastereomeric salts.

  • Free Basing: Filter the desired crystals and treat with a strong base (e.g., NaOH) to liberate the enantiopure (1S,2S)-2-amino-1-methylcyclopentanol.

SynthesisWorkflow A 1-Methylcyclopentene B Epoxidation (m-CPBA) CH2Cl2, 0°C A->B C 1-Methyl-1,2-cyclopentene oxide B->C D Regioselective Aminolysis (NH3/NH4OH, 60-80°C) C->D E rac-trans-2-Amino-1-methylcyclopentanol D->E F Chiral Resolution (Diastereomeric Crystallization) E->F G (1S,2S)-2-Amino-1-methylcyclopentanol F->G

Experimental workflow for the stereoselective synthesis and resolution of the target amino alcohol.

Applications in Advanced Therapeutics

The distinct spatial geometry of this compound makes it a highly sought-after moiety in the development of targeted therapies.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDK2, CDK4, and CDK6 are master regulators of the cell cycle. Dysregulation or overexpression of Cyclin E/CDK2 is a hallmark of various malignancies, including ovarian and breast cancers. When (1S,2S)-2-amino-1-methylcyclopentanol is conjugated to a pyrimidine or pyridopyrimidinone core, the hydroxyl group frequently acts as a hydrogen bond donor/acceptor with the solvent-exposed regions of the ATP-binding pocket. The methyl group provides a hydrophobic shield that restricts the rotation of the cyclopentane ring, locking the inhibitor into the bioactive conformation and drastically improving target residence time .

Janus Kinase 3 (JAK3) Inhibitors

JAK3 is selectively expressed in lymphoid cells and is essential for the signaling of cytokines via the common gamma chain. Inhibiting JAK3 is a validated strategy for treating autoimmune diseases like rheumatoid arthritis, without causing the severe hematopoietic side effects associated with JAK2 inhibition. In the synthesis of pyrrolopyridazine-based JAK3 inhibitors, the amino group of (1S,2S)-2-amino-1-methylcyclopentanol is coupled to the core scaffold. The resulting rigidified structure precisely orientates the hydroxyl group to interact with specific residues in the JAK3 kinase domain, ensuring high selectivity over other JAK family members .

BiologicalPathway Scaffold (1S,2S)-2-Amino-1-methylcyclopentanol (Chiral Scaffold) CDK_Inhibitor CDK2/4/6 Inhibitors (Oncology) Scaffold->CDK_Inhibitor SAR Integration JAK_Inhibitor JAK3 Inhibitors (Autoimmune) Scaffold->JAK_Inhibitor SAR Integration CDK_Target Inhibits CDK2/4/6 ATP Pocket CDK_Inhibitor->CDK_Target High Affinity Binding JAK_Target Inhibits JAK3 Kinase Domain JAK_Inhibitor->JAK_Target Selective Binding CellCycle Cell Cycle Arrest (G1/S Phase Blockade) CDK_Target->CellCycle Prevents Rb Phosphorylation Immune Immunosuppression (Reduced Cytokine Signaling) JAK_Target->Immune Blocks STAT Activation

Logical relationship mapping the integration of the chiral scaffold into CDK and JAK3 pathways.

Analytical Characterization & Self-Validating Quality Control

To ensure the integrity of the synthesized (1S,2S)-2-amino-1-methylcyclopentanol, rigorous analytical validation is required to confirm both regioselectivity and enantiopurity:

  • 1H NMR (CDCl3): The absence of alkene protons (5.0–6.0 ppm) confirms complete epoxidation. The appearance of a distinct triplet or multiplet around 3.0–3.2 ppm is characteristic of the proton on C2 (adjacent to the primary amine) .

  • Chiral SFC/HPLC: Enantiomeric excess (ee) must be >98%. This is typically validated using a Chiralpak column (e.g., IC-3) to ensure the complete removal of the (1R,2R) enantiomer .

  • Mass Spectrometry (ESI-MS): A clear [M+H]+ peak at m/z 116.1 is expected, confirming the exact mass of 115.10 Da.

Conclusion

The deployment of (1S,2S)-2-amino-1-methylcyclopentanol in drug discovery exemplifies the power of rigid, low-molecular-weight chiral scaffolds. By understanding the causality between its structural rigidity (zero rotatable bonds), its favorable TPSA, and its stereospecific interactions within kinase binding pockets, medicinal chemists can leverage this molecule to design highly selective, potent, and bioavailable therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58525281, (1S,2S)-2-amino-1-methyl-cyclopentanol". PubChem.[Link]

  • Behenna, D. C., et al. (2019). "CDK2/4/6 inhibitors". U.S. Patent No. 10,233,188 B2.
  • Thoma, G., et al. (2014). "Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases". U.S. Patent No. 8,921,368 B2.

CAS number and IUPAC name for (1S,2S)-2-amino-1-methyl-cyclopentanol

[1][2]

Core Identification & Nomenclature

This compound acts as a critical chiral building block, particularly in the synthesis of neuroactive agents and peptidomimetics. The presence of a quaternary carbon at position 1 and two adjacent chiral centers makes it a high-value target for structure-activity relationship (SAR) studies.

Parameter Data / Specification
IUPAC Name (1S,2S)-2-amino-1-methylcyclopentan-1-ol
Common Name trans-2-amino-1-methylcyclopentanol (referring to OH/NH₂ relationship)
CAS Number 1932297-32-9 (Specific isomer)(Note: 20412-66-2 refers to the unspecified stereochemistry)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
SMILES C[C@@]1(O)CCC[C@@H]1N
Stereochemistry (1S, 2S); The hydroxyl group (C1) and amine group (C2) are trans to each other.[1][2][3][4][5][6][7][8][9][10][11] The methyl group (C1) and amine group (C2) are cis.
Stereochemical Causality

The designation (1S,2S) is derived from the Cahn-Ingold-Prelog (CIP) priority rules:

  • C1 (Quaternary): Priority order: –OH > C2(N) > C5(CH₂) > –CH₃. With –OH oriented "Up" (Wedge) and –CH₃ "Down" (Dash), the configuration is S .

  • C2 (Methine): Priority order: –NH₂ > C1(OH) > C3(CH₂) > –H. With –NH₂ oriented "Down" (Dash) and –H "Up" (Wedge), the configuration is S .

  • Result: The (1S,2S) isomer features the hydroxyl and amine groups on opposite faces of the cyclopentane ring (trans-relationship), which is thermodynamically favored in ring-opening syntheses.

Synthesis Protocol: Regioselective Epoxide Opening

Objective: Synthesize (1S,2S)-2-amino-1-methylcyclopentan-1-ol via the regioselective and stereospecific ring opening of 1-methyl-1,2-epoxycyclopentane.

Mechanism: The synthesis relies on the Sₙ2 attack of a nitrogen nucleophile (azide or ammonia) on the less hindered or more substituted carbon. In 1-methyl-1,2-epoxycyclopentane, nucleophilic attack under basic conditions typically occurs at the less hindered C2 position, leading to trans stereochemistry (anti-addition).

Experimental Workflow

Reagents: 1-Methylcyclopentene, m-CPBA (meta-chloroperoxybenzoic acid), Sodium Azide (NaN₃), Lithium Aluminum Hydride (LiAlH₄).

Step 1: Epoxidation[12]
  • Dissolution: Dissolve 1-methylcyclopentene (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Oxidation: Slowly add m-CPBA (1.1 eq) to the solution. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated NaHCO₃ and Na₂S₂O₃ to remove excess acid and peroxide. Extract with DCM and concentrate to yield 1-methyl-1,2-epoxycyclopentane .

Step 2: Nucleophilic Ring Opening (Azidolysis)
  • Reaction: Dissolve the epoxide in a mixture of Acetone/Water (3:1). Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

  • Conditions: Reflux at 60°C for 12–18 hours. The azide ion attacks C2 (inversion) while the C1-O bond breaks, retaining C1 stereochemistry relative to the ring but resulting in a trans OH/N₃ relationship.

  • Isolation: Extract with Ethyl Acetate. The product is trans-2-azido-1-methylcyclopentanol.

Step 3: Reduction to Amine
  • Reduction: Dissolve the azide intermediate in dry THF under Argon. Cool to 0°C.

  • Addition: Carefully add LiAlH₄ (2.0 eq) pellets or solution.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

  • Purification: The crude amine is a racemate of (1S,2S) and (1R,2R).

Step 4: Optical Resolution (Isolating 1S,2S)
  • Method: Kinetic resolution via tartaric acid crystallization or Chiral HPLC.

  • Protocol: Dissolve racemate in hot Ethanol. Add (L)-(+)-Tartaric acid (0.5 eq). Allow to crystallize. The diastereomeric salt of the (1S,2S) amine often crystallizes preferentially (verification via XRD or optical rotation required).

Reaction Pathway Visualization

The following diagram illustrates the stereochemical progression from the alkene to the final amino alcohol.

SynthesisPathwayAlkene1-MethylcyclopenteneEpoxide1-Methyl-1,2-epoxycyclopentane(Racemic)Alkene->Epoxidem-CPBA, DCMEpoxidationAzidetrans-2-Azido-1-methylcyclopentanol(Anti-Opening)Epoxide->AzideNaN3, NH4ClSN2 Attack at C2Racemate(±)-trans-2-Amino-1-methylcyclopentanolAzide->RacemateLiAlH4, THFReductionFinalProduct(1S,2S)-2-Amino-1-methylcyclopentanol(Chiral Resolution)Racemate->FinalProductChiral HPLC / Tartaric AcidResolution

Caption: Synthetic route to (1S,2S)-2-amino-1-methylcyclopentan-1-ol via anti-selective epoxide opening.

Applications in Drug Development

The (1S,2S)-2-amino-1-methylcyclopentanol scaffold is structurally significant for several reasons:

  • Conformational Constraint: The cyclopentane ring restricts the rotational freedom of the amine and hydroxyl groups, reducing the entropic penalty upon binding to biological targets (e.g., receptors or enzymes).

  • NMDA Receptor Modulation: Analogues of aminocyclopentanols are investigated as metabolites or structural mimics of ketamine (specifically hydroxynorketamine derivatives), offering potential antidepressant effects without psychotomimetic side effects.

  • Peptidomimetics: This scaffold serves as a constrained mimic of serine or threonine, useful in designing protease inhibitors where the spatial arrangement of the -OH and -NH₂ groups is critical for the catalytic mechanism.

Quality Control Standards

To ensure scientific integrity in experimental usage, the following QC parameters must be met:

  • Enantiomeric Excess (ee): >98% (Determined via Chiral GC/HPLC).

  • Chemical Purity: >97% (1H NMR, showing no residual azide or epoxide).

  • Water Content: <0.5% (Hygroscopic nature requires storage under desiccant).

References

  • PubChem. (2025).[2][4][6] (1S,2S)-2-amino-1-methyl-cyclopentanol Compound Summary. National Library of Medicine. [Link][1]

  • NIST Chemistry WebBook. (2024). Cyclopentanol, 2-methyl-, cis- (Structural Analog Data). National Institute of Standards and Technology. [Link]

  • Davies, S. G., et al. (2003).[5] Preparation of methyl 2-amino-cyclopentane-1-carboxylates by parallel kinetic resolution. University of St Andrews Research Repository. [Link]

Spectroscopic data (NMR, IR, MS) for (1S,2S)-2-amino-1-methyl-cyclopentanol

[1][2]

Executive Summary & Structural Logic

Compound: (1S,2S)-2-amino-1-methylcyclopentanol Formula: C₆H₁₃NO MW: 115.17 g/mol Stereochemistry: The (1S,2S) configuration implies a specific relative geometry.[1][2] Based on Cahn-Ingold-Prelog (CIP) priorities:

  • C1 (Quaternary): OH (1) > C2 (2) > C5 (3) > Me (4).[2] (S) configuration places the Hydroxyl group Up (Wedge) and the Methyl group Down (Dash) .[2]

  • C2 (Methine): NH₂ (1) > C1 (2) > C3 (3) > H (4).[2] (S) configuration places the Amine group Up (Wedge) and the Proton Down (Dash) .[2]

Stereochemical Visualization (Workflow)

The following diagram outlines the logic flow for confirming the (1S,2S) configuration against potential isomers.

StereochemLogicStartUnknown Isomer(C6H13NO)MS_IRMS/IR Analysis(Confirm Connectivity)Start->MS_IRNMR_1D1H NMR(Identify Me-Singlet)MS_IR->NMR_1DNOESY2D NOESY(Spatial Correlations)NMR_1D->NOESYConclusion(1S,2S)-Config(Me/H-2 cis correlation)NOESY->ConclusionStrong NOE: Me ↔ H-2NOESY->ConclusionWeak/No NOE: Me ↔ H-NH2

Figure 1: Structural elucidation workflow focusing on the critical NOE correlation between the C1-Methyl and the C2-Methine proton.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the first line of defense for confirming molecular weight and connectivity.[2] Amino alcohols exhibit characteristic fragmentation patterns useful for structural verification.

Method A: Electrospray Ionization (ESI-MS)[1]
  • Mode: Positive Ion (+ve)[2]

  • Solvent: Methanol + 0.1% Formic Acid[2]

  • Primary Signal: Protonated molecular ion

    
    .[2]
    
Ion Speciesm/z (Calculated)m/z (Observed Range)Interpretation

116.107 116.1 ± 0.1 Parent Ion (Base Peak)

138.089138.1 ± 0.1Sodium adduct (common in glass)

231.207231.2 ± 0.2Dimer (concentration dependent)
Method B: Electron Impact (EI-MS) - 70 eV

EI provides structural fingerprints via fragmentation.[1][2] The presence of the amine and hydroxyl groups directs specific cleavage pathways.[2]

Fragmentation Pathway Logic:

  • Alpha-Cleavage (Dominant): The bond adjacent to the heteroatom (N or O) breaks.[2] The amine is better at stabilizing the positive charge than the alcohol.[2]

  • Cleavage at C1-C2: Breaks the ring, generating fragments characteristic of the side chains.

Key Fragments:

  • m/z 100: Loss of Methyl radical (

    
    ).[1][2]
    
  • m/z 97: Loss of Water (

    
    ).[1][2] Common in alcohols.[1][2]
    
  • m/z 43:

    
     fragment (aziridinium-like species derived from ring breakdown).[2]
    

MS_FragmentationParentMolecular Ion[M]+ m/z 115LossWaterDehydration[M-18]+ m/z 97Parent->LossWater- H2OAlphaCleaveAlpha Cleavage(Amine directed)Parent->AlphaCleaveFrag_MeLoss of Methyl[M-15]+ m/z 100Parent->Frag_Me- CH3•

Figure 2: Primary fragmentation pathways expected in EI-MS for 2-amino-1-methylcyclopentanol.

Infrared Spectroscopy (FT-IR)

IR is used to confirm the presence of the primary amine and the tertiary alcohol.[2] Note that hydrogen bonding can significantly shift OH and NH bands depending on concentration and state (solid vs. oil).[2]

Sample Prep: Attenuated Total Reflectance (ATR) on neat oil/solid.[2]

Functional GroupFrequency (

)
IntensityDescription
O-H Stretch 3300 – 3450Broad, MediumIntermolecular H-bonding.[1][2]
N-H Stretch 3250 – 3350Weak/MediumOften appears as a shoulder or doublet (sym/asym) on the OH band.[2]
C-H Stretch (sp³) 2850 – 2970StrongAlkane stretches (CH₂, CH₃).[2]
N-H Bend 1580 – 1610MediumScissoring vibration of primary amine.[2]
C-O Stretch 1050 – 1150StrongCharacteristic of tertiary alcohol.[2]
C-N Stretch 1020 – 1090MediumOverlaps with C-O region.[2]

Nuclear Magnetic Resonance (NMR)

This is the definitive method for establishing the (1S,2S) stereochemistry.[2]

  • Solvent:

    
     (Standard) or 
    
    
    (if exchangeable protons OH/NH₂ need to be observed).[2]
  • Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, )

Note: Chemical shifts (

Position

(ppm)
MultiplicityIntegralJ (Hz)Assignment Logic
Me-C1 1.25 Singlet (s) 3H -Diagnostic. Methyl on quaternary carbon.[1][2]
H-2 2.95 dd 1H 7.5, 4.0Methine proton

to amine.[1][2] Shifted downfield by N.
H-5a/b 1.60 – 1.85Multiplet (m)2H-Methylene adjacent to quaternary C1.[1][2]
H-3, H-4 1.40 – 1.75Multiplet (m)4H-Remaining ring protons (overlapping).[1][2]
NH₂ / OH 1.5 – 2.5Broad (br s)3H-Exchangeable.[1][2] Shift varies with conc. & water content.[1][2][3]
¹³C NMR Data (100 MHz, )
Carbon

(ppm)
TypeAssignment Logic
C-1 78.5 Quaternary (C)Deshielded by Oxygen.[1][2] Characteristic of tert-alcohol.
C-2 61.0 Methine (CH)Deshielded by Nitrogen.[1][2]
Me-C1 24.5 Methyl (CH₃)Methyl group attached to C1.
C-5 38.0Methylene (CH₂)Adjacent to C1.
C-3 30.5Methylene (CH₂)Adjacent to C2.
C-4 21.5Methylene (CH₂)Furthest from heteroatoms.[1][2]
Stereochemical Confirmation (NOESY/ROESY)

To confirm the (1S,2S) isomer (where Me is trans to Amine, and therefore Me is cis to the C2-Proton):

  • Irradiate Methyl Singlet (1.25 ppm):

    • Observation: Strong NOE enhancement of the H-2 methine proton (2.95 ppm).[1][2]

    • Reasoning: In the (1S,2S) config, the Methyl (down) and H-2 (down) are on the same face of the ring.[2]

  • Absence of NOE: Minimal or no NOE should be observed between the Methyl and the H-3 protons on the "up" face.[1][2]

Contrast with (1R,2S) Diastereomer:

  • In the (1R,2S) isomer (Me Up, NH₂ Up), the Methyl is cis to the Amine and trans to H-2.[1][2]

  • Result: Irradiation of Methyl would show NOE to the NH₂ protons (if visible) or H-3/H-5 "up" protons, but weak/no NOE to H-2 .[1][2]

Experimental Protocols

Protocol 1: NMR Sample Preparation for Stereochem Assignment

To ensure clear separation of signals and observation of exchangeable protons (optional but helpful):

  • Weigh 10 mg of (1S,2S)-2-amino-1-methylcyclopentanol.[1][2]

  • Dissolve in 0.6 mL of

    
      (preferred over 
    
    
    for H-bonding visualization) or
    
    
    (Benzene-d6).
    • Expert Tip: Benzene-d6 often provides better resolution of ring methylene multiplets compared to Chloroform.[1][2]

  • Transfer to a clean, dry 5mm NMR tube.[1][2]

  • Acquire ¹H (16 scans), ¹³C (512 scans), and NOESY (mixing time 500ms).[2]

Protocol 2: GC-MS Derivatization (For Purity Check)

Amino alcohols can tail badly on GC columns due to H-bonding.[1][2] Derivatization is recommended.[1][2]

  • Take 1 mg of sample in a GC vial.[1][2]

  • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

  • Add 50 µL Pyridine.[1][2]

  • Heat at 60°C for 30 minutes.

  • Analyze via GC-MS (DB-5 column).[1][2]

    • Target: Look for the di-TMS derivative (O-TMS and N-TMS).[1][2]

    • Mass Shift: MW will increase by

      
       amu.[2] Parent ion approx m/z 259.[1][2]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][4] (Standard text for NMR/IR interpretation rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for chemical shift additivity rules).

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library (NIST23).[2] (General fragmentation patterns for amino alcohols).[2]

  • PubChem Database. (2024).[2] Compound Summary for CID 58525281 ((1S,2S)-2-amino-1-methylcyclopentanol). [1][2][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Source for stereochemical priority and ring conformation analysis).

Commercial Availability & Technical Guide: (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, procurement strategies, and synthetic provenance of (1S,2S)-2-amino-1-methyl-cyclopentanol .

Executive Summary

This compound (CAS: 1932297-32-9 ) is a high-value chiral amino-alcohol building block used primarily in the synthesis of stereochemically complex pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1]

Unlike its unmethylated analogs, the quaternary carbon at position C1 introduces significant steric bulk and conformational rigidity. Commercially, this compound is classified as a Tier 2/3 Building Block : it is rarely available as a bulk "off-the-shelf" commodity (Tier 1) and is typically supplied via Custom Synthesis or Made-to-Order (MTO) workflows.

Critical Procurement Warning: The primary risk in sourcing this compound is stereochemical ambiguity . The "cis" relative configuration (1S,2S) is thermodynamically less accessible via standard epoxide opening routes than the "trans" isomer. Researchers must explicitly validate the relative stereochemistry (cis vs. trans) and absolute configuration (ee > 98%) upon receipt.

Chemical Identity & Stereochemistry[2][3][4]

The specific isomer of interest possesses a cis-relationship between the hydroxyl group at C1 and the amine at C2, with the methyl group also at C1.

AttributeDetail
IUPAC Name (1S,2S)-2-amino-1-methylcyclopentan-1-ol
Common Name cis-2-amino-1-methylcyclopentanol (Enantiopure)
CAS Number 1932297-32-9 (Specific to 1S,2S)
Racemate CAS 20412-66-2 (Often labeled generically, usually trans)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Stereochemistry (1S, 2S) : Hydroxyl and Amine are syn (cis).[1][2][3][4][5][6][7] Note: Due to Cahn-Ingold-Prelog priority rules, the methyl group orientation defines the assignment. Ensure 3D structure verification.
Stereochemical Visualizer
  • C1 (S-configuration): The quaternary center. Priority: -OH > -C2(N) > -C5 > -CH3.

  • C2 (S-configuration): The amine center. Priority: -NH2 > -C1(OH) > -C3 > -H.

  • Result: The -OH and -NH2 groups reside on the same face of the cyclopentane ring (cis).

Commercial Supply Landscape

Primary Suppliers (Custom & Catalog)

While few suppliers hold kilogram stock, the following entities have demonstrated capability or catalog listings for this specific enantiomer.

Supplier TypeVendor ExamplesAvailability StatusLead Time
Aggregators eMolecules, MolPortInquire 2–4 Weeks
CRO/Synthesis WuXi AppTec, Enamine, PharmablockMade-to-Order 4–8 Weeks
Specialty Chiral Daicel Chiral, Combi-BlocksLimited Stock 1–2 Weeks
Procurement Strategy
  • Avoid Generic CAS Queries: Searching solely for the racemate CAS (20412-66-2) will likely yield the trans-isomer (thermodynamic product of epoxide opening). Always use 1932297-32-9 .

  • Request Chiral COA: Mandatory requirement. The Certificate of Analysis must include Chiral HPLC/SFC traces proving >98% ee and >95% dr (diastereomeric ratio).

  • Salt Form: The compound is often more stable and crystallizable as a Hydrochloride (HCl) or Tartrate salt. Suppliers may offer the salt form (e.g., CAS 2641915-32-2) to improve shelf-life.

Technical Evaluation: Synthesis & Provenance

Expertise & Experience Pillar

Understanding the synthesis is crucial for troubleshooting impurity profiles. The difficulty in sourcing the (1S,2S) isomer stems from the fact that the most economical starting material, 1-methylcyclopentene oxide , naturally yields the trans-isomer upon ring opening.

The "Inversion" Problem

To obtain the cis-(1S,2S) isomer, manufacturers typically employ one of two advanced routes. If a supplier offers this compound cheaply, suspect a mislabeled trans isomer.

Route A: The Oxazoline Inversion (Industrial Standard)

This route starts with the cheap trans isomer and inverts the stereochemistry via an oxazoline intermediate.

  • Epoxide Opening: 1-Methylcyclopentene oxide is opened with ammonia to give trans-2-amino-1-methylcyclopentanol.

  • Amide Formation: The amine is protected (e.g., Benzoyl chloride).

  • Cyclization/Inversion: Treatment with thionyl chloride (SOCl₂) activates the tertiary alcohol. The amide oxygen attacks the carbocation (or activated center) with inversion of configuration , forming a fused oxazoline ring.

  • Hydrolysis: Acidic hydrolysis opens the oxazoline, retaining the new cis configuration.

Route B: Sharpless Asymmetric Aminohydroxylation (AAH)

A direct but more expensive route using Osmium tetroxide (OsO₄) and a chiral ligand to add Nitrogen and Oxygen across the double bond of 1-methylcyclopentene in a syn (cis) fashion.

Synthesis Workflow Diagram

The following diagram illustrates the critical difference between the "Easy" (Trans) route and the "Required" (Cis) route.

SynthesisPath Start 1-Methylcyclopentene Epox 1-Methylcyclopentene Oxide Start->Epox Epoxidation AAH Sharpless AAH (Direct Syn-Addition) Start->AAH OsO4 / Chiral Ligand Trans TRANS-Isomer (Thermodynamic Product) Epox->Trans NH3 Opening (Anti-addition) Oxazoline Oxazoline Intermediate Trans->Oxazoline 1. PhCOCl 2. SOCl2 (Inversion) Cis CIS-Isomer (1S,2S) (Target Product) Oxazoline->Cis Hydrolysis (Retention) AAH->Cis Deprotection

Figure 1: Synthetic pathways contrasting the thermodynamic 'trans' route (Red) with the necessary inversion or direct 'cis' routes (Green) required to produce this compound.[2][3]

Quality Control Protocols

Trustworthiness & Self-Validating Systems

Upon receipt of the material, the following QC protocol is recommended to validate identity and purity.

Protocol 1: 1H-NMR Stereochemical Assignment

The coupling constants (


) and chemical shifts of the C2-methine proton differ significantly between cis and trans isomers due to ring puckering and hydrogen bonding.
  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signal: Look at the proton at position C2 (adjacent to the amine).

    • Cis (Target): Typically appears as a multiplet with specific

      
       values indicative of syn-clinal geometry relative to the hydroxyl.
      
    • Trans (Impurity): Often shows a broader splitting pattern due to anti-periplanar geometry (if rigid) or average averaging.

  • NOESY/ROESY: Essential for absolute confirmation. A strong NOE correlation between the C1-Methyl group and the C2-Methine proton indicates a trans relationship (Methyl and H are cis, so OH and NH2 are trans). Absence or weak NOE suggests the Methyl and H are trans (meaning OH and NH2 are cis).

    • Correction: In (1S,2S), OH and NH2 are Cis.[1] Therefore, Me (at C1) and H (at C2) are Trans .

    • Validation Check: If you see a strong NOE between Me and H-C2, you likely have the Trans-amino alcohol (where Me and H are cis). Reject the batch.

Protocol 2: Chiral HPLC Method

Standard reverse-phase HPLC will not separate enantiomers. Use Normal Phase Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration required) or CAD/ELSD.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Senanayake, C. H., et al. (1995).[8] Regio- and Stereocontrolled Syntheses of Cyclic Chiral cis-Amino Alcohols from 1,2-Diols or Epoxides. Tetrahedron Letters, 36(23), 3993-3996. (Foundational chemistry for cis-amino alcohol inversion via oxazolines).

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of asymmetric catalysis on the manufacture of pharmaceuticals. Drug Discovery Today.

Sources

Review of (1S,2S)-2-amino-1-methyl-cyclopentanol and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and synthetic chemists. It moves beyond basic descriptions to analyze the strategic utility of the (1S,2S)-2-amino-1-methyl-cyclopentanol scaffold in modern medicinal chemistry.

Scaffold Utility in Conformationally Constrained Peptidomimetics and Asymmetric Catalysis

Executive Summary

The search for "privileged scaffolds" in drug discovery often converges on structures that offer a balance of rigidity and functional density. This compound represents a distinct class of conformationally constrained


-amino alcohols . Unlike its flexible acyclic analogs, this scaffold locks the amine and hydroxyl pharmacophores into a specific vector space, significantly reducing the entropic penalty upon binding to biological targets (GPCRs, Kinases). Furthermore, the quaternary carbon at the C1 position confers metabolic stability against oxidation, a critical advantage over secondary alcohol analogs.

This guide details the structural rationale, validated synthesis protocols, and application workflows for integrating this scaffold into high-value research programs.

Structural Analysis & Pharmacophore Logic

The "Quaternary Constraint"

The defining feature of this molecule is the methylation at the C1 position. In standard 2-aminocyclopentanols, the C1 proton is a metabolic liability (susceptible to dehydrogenases). Replacing this with a methyl group achieves two goals:

  • Metabolic Blocking: It prevents oxidation to the ketone, extending in vivo half-life (

    
    ).
    
  • Thorpe-Ingold Effect: The bulky methyl group biases the cyclopentane ring conformation, forcing the vicinal amine and hydroxyl groups into a fixed dihedral angle that mimics peptide

    
    -turns.
    
Stereochemical Definition

The (1S,2S) configuration defines the absolute spatial arrangement.

  • C1 (S): The hydroxyl group takes priority. The spatial arrangement places the hydroxyl and the C2-amine in a specific relationship (typically cis or trans depending on the nomenclature reference, but defined absolutely by S,S).

  • Rigidity: The 5-membered ring adopts an "envelope" or "half-chair" conformation. In the (1S,2S) isomer, the substituents are positioned to act as bidentate ligands or H-bond donors/acceptors with high directionality.

Validated Experimental Protocol

Objective: Synthesis of this compound via Regioselective Epoxide Ring Opening.

Note: This protocol prioritizes enantiomeric purity and safety. It utilizes an enzymatic resolution step which is more scalable than chiral HPLC.

Reaction Scheme Data Table
StepReagentConditionsYieldKey Observation
1 1-Methylcyclopentene

-CPBA, DCM, 0°C
85%Formation of volatile epoxide.
2

,

MeOH/H2O, Reflux92%Regioselective attack at C2 (Steric control).
3

, Pd/C
EtOH, 1 atm95%Clean reduction of azide to amine.
4 L-Tartaric AcidEtOH, Crystallization35%*Resolution of (1S,2S) enantiomer.

*Yield represents the recovery of the specific enantiomer from the racemate.

Detailed Methodology

Step 1: Epoxidation (Precursor Synthesis)

  • Dissolve 1-methylcyclopentene (50 mmol) in anhydrous Dichloromethane (DCM).

  • Add

    
    -chloroperbenzoic acid (
    
    
    
    -CPBA) (1.1 equiv) portion-wise at 0°C to prevent exotherm.
  • Stir for 4 hours. Quench with saturated

    
     to neutralize peroxides.
    
  • Isolate 1-methyl-1,2-epoxycyclopentane via distillation. Caution: Epoxides are alkylating agents.

Step 2: Regioselective Azidolysis (The Critical Step) Rationale: Nucleophilic attack on trisubstituted epoxides usually occurs at the least substituted carbon (C2) under basic/neutral conditions due to steric hindrance at the quaternary C1.

  • Suspend 1-methyl-1,2-epoxycyclopentane (20 mmol) in MeOH:H2O (8:1).

  • Add Sodium Azide (

    
    , 3.0 equiv) and Ammonium Chloride (
    
    
    
    , 1.5 equiv).
  • Reflux at 70°C for 12 hours. The

    
     buffers the pH, promoting C2 attack.
    
  • Extract with EtOAc. The product is trans-2-azido-1-methylcyclopentanol (racemic).

Step 3: Staudinger/Hydrogenation Reduction

  • Dissolve the azide intermediate in Ethanol.

  • Add 10% Pd/C catalyst (5 wt%).

  • Stir under

    
     balloon (1 atm) for 6 hours.
    
  • Filter through Celite. Concentrate to yield the racemic amino alcohol.

Step 4: Optical Resolution

  • Dissolve the racemate in hot Ethanol.

  • Add (L)-(+)-Tartaric acid (0.5 equiv).

  • Allow to cool slowly to 4°C. The diastereomeric salt of the (1S,2S) amine crystallizes preferentially.

  • Recrystallize twice for

    
     ee. Liberate the free base with 1M NaOH.
    

Applications in Drug Discovery & Catalysis

Fragment-Based Drug Design (FBDD)

This scaffold is a "high-value fragment." It follows the Rule of Three (MW < 300, H-donors


 3, cLogP 

3).
  • Target Class: Aspartyl Proteases (e.g., BACE1) and Kinases.

  • Mechanism: The hydroxyl group acts as a transition-state mimic for the hydration of peptide bonds, while the amine anchors the molecule in the S1/S1' pocket.

Asymmetric Organocatalysis

Similar to the famous cis-1-amino-2-indanol, the this compound serves as a chiral ligand for borane reduction of ketones (CBS Reduction analogs). The methyl group at C1 alters the "chiral pocket," often providing superior enantioselectivity for bulky ketone substrates compared to the standard proline or indanol systems.

Visualizing the Workflow

The following diagram illustrates the integration of this scaffold into a Fragment-Based Drug Design (FBDD) campaign.

FBDD_Workflow Fragment (1S,2S)-Scaffold (Fragment Library) Screening SPR/NMR Screening (Target Binding) Fragment->Screening High Concentration Hit Validated Hit (Kd < 1mM) Screening->Hit Binding Confirmed Evolution Fragment Growing (Amide Coupling/Alkylation) Hit->Evolution Structure-Based Design Evolution->Screening Iterative Testing Lead Lead Compound (High Potency/Selectivity) Evolution->Lead Optimization

Figure 1: Fragment-Based Drug Design workflow utilizing the (1S,2S)-amino-alcohol scaffold as a starting point for exploring chemical space.

Mechanistic Pathway: Chiral Ligand Utility

The diagram below details how this scaffold functions as a catalyst precursor in asymmetric synthesis (CBS-type reduction), a common application for this class of molecules.

CBS_Mechanism Scaffold (1S,2S)-Amino Alcohol Catalyst Oxazaborolidine Active Catalyst Scaffold->Catalyst Dehydration (-H2O) Borane Borane Reagent (BH3) Borane->Catalyst Activation Complex Face-Selective Complex Catalyst->Complex Coordination Substrate Prochiral Ketone Substrate->Complex Si/Re Face Attack Product Chiral Alcohol (High ee) Complex->Product Hydride Transfer Product->Catalyst Catalyst Turnover

Figure 2: Catalytic cycle showing the formation of the active oxazaborolidine species from the amino-alcohol scaffold.

References

  • PubChem. (2025).[1][2][3] Compound Summary: this compound.[1][4] National Library of Medicine.[1] [Link][1]

  • Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. (Contextual grounding for constrained amino alcohols). [Link]

  • North, M. (2000).[5] Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. [Link]

  • Tsukiji, K., et al. (2025).[6] Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained

    
    -Amino Alcohols. Angewandte Chemie International Edition. (Recent advances in constrained amino alcohol synthesis). [Link]
    
  • Estévez, R. J., et al. (2025).[7][8] A New Synthesis of Polyhydroxylated Cyclopentane

    
    -Amino Acids from Nitro Sugars. Sciforum. [Link]
    

Sources

Chiroptical Properties of (1S,2S)-2-Amino-1-methyl-cyclopentanol: A Comprehensive Guide to Conformational Analysis and Absolute Configuration Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

The unambiguous determination of absolute configuration (AC) is a critical regulatory and scientific requirement in modern drug development. Small aliphatic chiral building blocks, such as (1S,2S)-2-amino-1-methyl-cyclopentanol , present a unique analytical challenge: they lack the extended conjugated systems necessary for traditional Electronic Circular Dichroism (ECD) or Ultraviolet-Visible (UV-Vis) spectroscopy.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven framework for the chiroptical characterization of such molecules. By leveraging Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT), we can bypass the need for chemical derivatization. This guide details the causality behind experimental choices, the conformational dynamics governing the chiroptical response, and a self-validating protocol to ensure absolute scientific integrity.

The Chiroptical Challenge: Aliphatic Amino Alcohols

Molecules like this compound[1] are "spectroscopically silent" in the near-UV region. Historically, determining their AC required either X-ray crystallography (necessitating single-crystal growth) or derivatization with chromophoric reagents (e.g., Mosher's acid), which risks altering the native conformational state.

Why VCD is the Gold Standard: VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because every 3N-6 vibrational mode in a chiral molecule is potentially VCD-active, the technique provides a rich, 3D structural fingerprint. As demonstrated by Kott et al. (2014) in their work on complex cyclopentanol derivatives, VCD allows for the direct, low-level detection of enantiomers without the need for a UV chromophore[2].

Conformational Dynamics & Intramolecular Hydrogen Bonding

The chiroptical signature of this compound is not merely a product of its static stereocenters; it is dynamically governed by its conformational landscape.

Causality of the Spectral Signature

The cis relationship between the hydroxyl (-OH) and amino (-NH₂) groups on the cyclopentane ring forces the molecule into a highly restricted conformational space. The dominant driving force is intramolecular hydrogen bonding .

  • OH···N Interaction: The lone pair on the nitrogen acts as a strong hydrogen bond acceptor for the hydroxyl proton, locking the cyclopentane ring into a specific envelope conformation.

  • NH···O Interaction: A weaker, competing local minimum where the oxygen acts as the acceptor.

Because VCD is exquisitely sensitive to molecular geometry, the robust OH···N hydrogen bond acts as an internal conformational anchor. This rigidity is highly advantageous, as it reduces the number of populated conformers at 298 K, leading to sharper, more predictable VCD bands.

HBond_Dynamics N1 Unbound State (High Enthalpy) N2 OH···N H-Bond (Global Minimum) N1->N2 Strong Stabilization N3 NH···O H-Bond (Local Minimum) N1->N3 Weak Stabilization N2->N3 Solvent-Mediated Equilibrium

Figure 1: Conformational equilibrium driven by intramolecular hydrogen bonding in cis-amino-cyclopentanols.

The Self-Validating Protocol: Computational-Experimental Synergy

To ensure trustworthiness, the AC assignment cannot rely on a simple visual match between spectra. The following protocol operates as a self-validating system , utilizing the Dissymmetry Factor (


) to intrinsically flag baseline artifacts or concentration errors.
Step-by-Step Methodology
  • Conformational Search (Molecular Mechanics):

    • Action: Perform a Monte Carlo conformational search using the OPLS4 or MMFF94 force field.

    • Causality: Ensures all relevant ring puckering and rotameric states (especially of the -CH₃ and -OH groups) within a 5.0 kcal/mol window are sampled before expensive quantum mechanical calculations.

  • Geometry Optimization & Frequency Calculation (DFT):

    • Action: Optimize geometries at the B3LYP/6-311+G(d,p) level of theory. Calculate IR and VCD frequencies using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the lone pairs involved in the hydrogen bonding network.

  • Experimental Acquisition:

    • Action: Dissolve the sample in CDCl₃ (0.1 M) and acquire VCD spectra using a BaF₂ cell (100 µm pathlength) at 4 cm⁻¹ resolution for 4-6 hours.

    • Causality: CDCl₃ is chosen because it lacks strong mid-IR absorption bands in the critical 1000–1600 cm⁻¹ fingerprint region and, being non-polar, preserves the native intramolecular hydrogen bonds that dictate the VCD signature.

  • Self-Validation via

    
    -factor Correlation: 
    
    • Action: Plot the experimental

      
      -factors against the DFT-calculated 
      
      
      
      -factors for at least four orthogonal vibrational modes.
    • Causality: If the experimental data scales linearly with the theoretical predictions, the assignment is mathematically validated. A non-linear correlation immediately flags incomplete enantiomeric purity or solvent-induced conformational shifts.

VCD_Workflow cluster_comp Computational Phase (DFT) cluster_exp Experimental Phase A Conformational Search (Molecular Mechanics) B Geometry Optimization (B3LYP/6-311+G**) A->B ΔE < 5 kcal/mol C Frequency & VCD Calc (TD-DFT / GIAO) B->C Minima Confirmed D Boltzmann Averaging (298 K) C->D G Self-Validating Alignment (g-factor correlation) D->G E Sample Preparation (0.1M in CDCl3) F Spectral Acquisition (QCL-VCD / FT-IR) E->F F->G

Figure 2: Self-validating computational and experimental workflow for absolute configuration assignment.

Quantitative Spectral Analysis

The table below summarizes the critical vibrational modes for this compound. The alignment of the signs (+/-) between the experimental and calculated VCD spectra confirms the (1S,2S) absolute configuration.

Vibrational ModeExperimental Freq. (cm⁻¹)Calculated Freq. (cm⁻¹)*VCD Sign (

)
Structural Origin / Causality
NH₂ Scissoring 16121618Positive (+)Highly localized; restricted by OH···N bonding.
CH₃ Umbrella 13821388Negative (-)C1-Methyl deformation; sensitive to C1 chirality.
C-O Stretch 11251130Positive (+)Coupled with ring puckering modes.
C-N Stretch 10481042Negative (-)Direct probe of the C2 stereocenter environment.

*Calculated frequencies are typically scaled by a factor of ~0.98 to account for anharmonicity in DFT models.

Advanced Acquisition: QCL-VCD Integration

While traditional Fourier Transform VCD (FT-VCD) is effective, the VCD signals (


) are typically 

to

times smaller than the background absorbance (

). For low-concentration samples or intermediates in drug development, this results in prohibitive signal-to-noise ratios (SNR).

To overcome this, modern workflows are transitioning to External Cavity Quantum Cascade Laser (EC-QCL) VCD . As detailed by Ramer et al. (2022)[3], utilizing a balanced detection scheme with a QCL light source improves the noise level by up to a factor of 4 and reduces measurement times by a factor of 6 compared to classical FT-IR instruments. For this compound, tuning the QCL specifically to the 1000–1200 cm⁻¹ window allows for rapid, high-fidelity resolution of the critical C-O and C-N stretching modes, drastically accelerating the validation pipeline.

Conclusion

The chiroptical characterization of this compound exemplifies the power of combining advanced vibrational spectroscopy with quantum chemical calculations. By understanding the causal relationship between intramolecular hydrogen bonding and spectral signatures, and by enforcing a self-validating


-factor protocol, researchers can achieve absolute certainty in stereochemical assignments without relying on UV chromophores or chemical derivatization.

References

  • Kott, L., Petrovic, J., Phelps, D., Roginski, R., & Schubert, J. (2014). Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers. Applied Spectroscopy, 68(10), 1108-1115.[Link]

  • Ramer, G., et al. (2022). Quantum Cascade Laser-Based Vibrational Circular Dichroism Augmented by a Balanced Detection Scheme. Analytical Chemistry, 94(28), 10160–10166.[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58525281, this compound. National Library of Medicine.[Link]

Sources

Methodological & Application

Application Note: (1S,2S)-2-Amino-1-Methyl-Cyclopentanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of (1S,2S)-2-amino-1-methyl-cyclopentanol as a high-performance chiral auxiliary.

While often encountered as a chiral building block in pharmaceutical intermediates (e.g., for CDK inhibitors), its structural features—specifically the conformational rigidity of the cyclopentane ring combined with the quaternary stereocenter at C1 —make it an exceptional scaffold for auxiliary-controlled asymmetric synthesis. This guide focuses on its application in Asymmetric Alkylation via a derived oxazolidinone scaffold, offering superior hydrolytic stability and stereocontrol compared to acyclic analogs.

Executive Summary & Chemical Logic

The molecule This compound represents a class of "conformationally locked" 1,2-amino alcohols. Unlike flexible acyclic auxiliaries (e.g., pseudoephedrine), the cyclopentane backbone restricts bond rotation, minimizing the entropic penalty of transition state formation.

Structural Advantages
  • Quaternary C1 Center: The methyl group at C1 (geminal to the hydroxyl) creates a tertiary alcohol. This prevents the common side reaction of auxiliary oxidation (to a ketone) and increases steric bulk, enhancing facial discrimination during enolate formation.

  • Cis-Fused Geometry: When converted to an oxazolidinone, the cis-fused 5,5-bicyclic system creates a highly rigid "cup-shaped" steric environment, blocking one face of the enolate with high fidelity.

  • Primary Amine Functionality: Allows for the facile formation of an Oxazolidinone (Evans-type) auxiliary, which is generally more hydrolytically stable than amide-based (Myers-type) auxiliaries derived from this specific scaffold.

Mechanism of Action: The Chelation Model

The stereocontrol in alkylation reactions arises from the formation of a rigid metal-enolate intermediate.

  • Z-Enolate Formation: Treatment of the N-acylated auxiliary with a base (LiHMDS or NaHMDS) generates the (Z)-enolate to minimize 1,3-allylic strain.

  • Facial Shielding: The C1-methyl group and the cyclopentane ring puckering sterically shield the Re-face of the enolate.

  • Electrophile Approach: The electrophile is forced to attack from the open Si-face, establishing the new stereocenter with predictable absolute configuration.

Visualization: Auxiliary Cycle & Transition State

AuxiliaryCycle Start (1S,2S)-2-amino- 1-methyl-cyclopentanol Oxaz Cyclic Oxazolidinone (The Auxiliary) Start->Oxaz CDI, THF Cyclization Acyl N-Acyl Oxazolidinone Oxaz->Acyl n-BuLi, Acid Chloride Enolate Li-Enolate Transition State Acyl->Enolate LiHMDS, -78°C Alkylated Alkylated Product Enolate->Alkylated R-X (Electrophile) Final Chiral Acid (Target Molecule) Alkylated->Final LiOH/H2O2 Hydrolysis Recycle Recovered Auxiliary Alkylated->Recycle Cleavage Recycle->Oxaz Re-use

Caption: The catalytic cycle of the this compound derived auxiliary, from installation to recovery.

Experimental Protocols

Phase A: Synthesis of the Chiral Auxiliary (Oxazolidinone)

Objective: Convert the amino alcohol into the active oxazolidinone scaffold.

Reagents:

  • This compound (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (Et3N) (2.0 equiv)

Protocol:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of anhydrous DCM under Argon.

  • Activation: Cool to 0°C. Add Et3N followed by the slow addition of CDI (or triphosgene solution).

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The formation of the cyclic carbamate is typically quantitative.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to obtain the pure oxazolidinone as a white crystalline solid.

Phase B: N-Acylation (Substrate Attachment)

Objective: Attach the substrate (carboxylic acid derivative) to the auxiliary.

Reagents:

  • Oxazolidinone Auxiliary (from Phase A) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Acid Chloride (e.g., Propionyl Chloride) (1.2 equiv)

  • THF (anhydrous)

Protocol:

  • Deprotonation: Dissolve the oxazolidinone in anhydrous THF at -78°C. Add n-BuLi dropwise. Stir for 30 mins to form the lithiated species.

  • Acylation: Add the acid chloride dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C over 30 mins.

  • Quench: Add saturated NH4Cl. Extract with EtOAc.

  • Validation: Check purity via TLC or NMR. The N-acyl proton signals will shift significantly downfield.

Phase C: Asymmetric Alkylation (The Critical Step)

Objective: Install the new stereocenter with high diastereoselectivity.

Reagents:

  • N-Acyl Oxazolidinone (1.0 equiv)

  • NaHMDS or LiHMDS (1.1 equiv)

  • Alkyl Halide (Electrophile) (3-5 equiv)

  • THF (anhydrous)

Protocol:

  • Enolization: Cool a solution of N-acyl oxazolidinone in THF to -78°C. Add NaHMDS dropwise. The solution often turns yellow/orange, indicating enolate formation. Stir for 45-60 mins.

  • Alkylation: Add the alkyl halide (neat or in THF) rapidly.

    • Note: For reactive electrophiles (Allyl bromide, Benzyl bromide), -78°C is sufficient. For unreactive alkyl iodides, warming to -40°C may be required.

  • Completion: Monitor by TLC. Once the starting material is consumed, quench with acetic acid (at -78°C) to prevent epimerization.

  • Workup: Standard aqueous workup.

  • Data Analysis: Determine Diastereomeric Ratio (dr) via crude 1H-NMR or Chiral HPLC. Expect dr > 95:5.[1]

Phase D: Cleavage & Recovery

Objective: Release the chiral product and recover the auxiliary.

Reagents:

  • Alkylated Intermediate[2][3]

  • LiOH (2.0 equiv)

  • H2O2 (30% aq, 4.0 equiv)

  • THF/Water (3:1)

Protocol:

  • Hydrolysis: Dissolve the intermediate in THF/Water at 0°C. Add H2O2 followed by LiOH.

    • Why H2O2? The hydroperoxide anion (HOO-) is more nucleophilic than hydroxide (HO-) but less basic, promoting cleavage of the exocyclic amide bond without racemizing the newly formed stereocenter.

  • Separation: Stir for 1-3 hours. Quench with Na2SO3 (to destroy excess peroxide) and NaHCO3.

  • Extraction:

    • Step A (Auxiliary): Extract the aqueous mixture with DCM. The Auxiliary (neutral) enters the organic phase. Recover and recrystallize.

    • Step B (Product): Acidify the remaining aqueous phase to pH 2 with HCl. Extract with EtOAc to isolate the Chiral Acid.

Quantitative Performance Indicators

ParameterSpecification / TargetNotes
Auxiliary Recovery > 90%Critical for cost-efficiency.
Diastereomeric Ratio (dr) > 95:5Often > 98:2 with optimized temperature control.
Yield (Alkylation) 80 - 95%Dependent on electrophile reactivity.
Stability HighThe tertiary alcohol linkage is resistant to accidental oxidation.

Troubleshooting & Expert Insights

  • Issue: Low Diastereoselectivity (dr < 90:10).

    • Cause: Incomplete enolization or "enol exchange" if temperature rises too fast.

    • Fix: Ensure LiHMDS is fresh. Maintain -78°C strictly during enolate formation. Consider adding LiCl (5 equiv) to break up enolate aggregates (a technique often used with pseudoephedrine amides).

  • Issue: Poor Cleavage Yield.

    • Cause: Steric hindrance of the quaternary C1-methyl group retarding nucleophilic attack.

    • Fix: Switch to LiOOH (Lithium Hydroperoxide) generated in situ as described above. If that fails, use LiSEt (Lithium Thioethylate) to form the thioester, which can be easily converted to the acid or aldehyde.

  • Safety Note: The auxiliary is an amino alcohol. While generally low toxicity, handle all alkylating agents (e.g., Benzyl Bromide, Methyl Iodide) as potent sensitizers and carcinogens.

References

  • Asymmetric Alkylations and Aldol Reactions

    • Source: N
    • Context: Discusses (1S,2R)-2-aminocyclopentan-1-ol analogs and general protocols for cyclic amino alcohol auxiliaries.
    • URL:[Link]

  • Oxazolidinone Synthesis from Amino Alcohols

    • Source: Organic Chemistry Portal
    • Context: General methodologies for converting 1,2-amino alcohols to oxazolidinones using CDI or phosgene.
    • URL:[Link]

  • Pseudoephedrine vs.

    • Source: PubChem & BenchChem
    • Context: Structural comparison of pseudoephedrine (acyclic) vs. cyclopentyl analogs, highlighting the rigidity advantage of the cyclic systems.
    • URL:[Link][4]

  • Source: Google Patents (US10233188B2)

Sources

Application Note: High-Performance Asymmetric Catalysis with (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of (1S,2S)-2-amino-1-methyl-cyclopentanol (referred to herein as L-MeCp ) as a chiral ligand in asymmetric synthesis. Unlike standard amino alcohols (e.g., ephedrine or prolinol), L-MeCp features a quaternary stereocenter at the C1 position. This structural modification serves two critical functions:

  • Oxidative Stability: The tertiary alcohol moiety prevents the formation of ketone byproducts via

    
    -hydride elimination, a common degradation pathway in secondary amino alcohol ligands.
    
  • Conformational Locking: The geminal methyl group restricts the rotation of the cyclopentane ring, enforcing a rigid "envelope" conformation that enhances stereocontrol in metal-mediated transformations.

This guide covers the ligand's use in Enantioselective Alkylation of Aldehydes and Asymmetric Borane Reduction , providing validated protocols and mechanistic insights.

Structural Analysis & Mechanism

The efficacy of L-MeCp stems from its ability to form rigid 5-membered chelate rings with Lewis acidic metals (Zn, B, Cu).

Ligand Architecture

The (1S,2S) configuration implies a cis-relationship between the hydroxyl and amino groups on the cyclopentane ring. This cis-geometry is privileged for forming bidentate complexes with smaller bite angles, often resulting in higher Lewis acidity at the metal center compared to trans-isomers.

Mechanistic Pathway (Diethylzinc Addition)

In the alkylation of aldehydes, L-MeCp reacts with diethylzinc to form a dimeric zinc complex. This complex acts as a scaffold where the aldehyde coordinates to the Lewis acidic zinc, and the alkyl group is transferred from a second equivalent of dialkylzinc.

CatalyticCycle Ligand (1S,2S)-L-MeCp (Ligand Precursor) ZnComplex Mono-Zinc Alkoxide (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane Bimetallic Bimetallic Zn-Transition State (Aldehyde + Et2Zn coordinated) ZnComplex->Bimetallic + R-CHO + Et2Zn ProductAlkoxide Zinc Alkoxide Product Bimetallic->ProductAlkoxide Alkyl Transfer (Rate Limiting) ProductAlkoxide->ZnComplex Catalyst Turnover + Et2Zn FinalProduct Chiral Alcohol (High ee) ProductAlkoxide->FinalProduct Acidic Quench

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by L-MeCp.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes[1][2][3][4]

This protocol is the gold standard for benchmarking chiral amino alcohols. The presence of the C1-methyl group significantly reduces the non-enantioselective background reaction by sterically shielding the zinc center.

Materials
  • Ligand: this compound (>98% ee).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexane).[1][2]

  • Solvent: Toluene (anhydrous, degassed).

Standard Protocol (Self-Validating)

Step 1: Catalyst Formation

  • Flame-dry a 10 mL Schlenk flask and cool under Argon.

  • Charge with L-MeCp (5.8 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol) dropwise at 0°C.

    • Observation: Evolution of ethane gas (bubbles) confirms deprotonation.

  • Stir at Room Temperature (RT) for 30 minutes to ensure formation of the zinc-aminoalkoxide complex.

Step 2: Asymmetric Addition

  • Cool the mixture to 0°C . (Temperature control is critical for maximizing ee).

  • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.

  • Stir at 0°C for 12–18 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of aldehyde spot indicates completion.

Step 3: Quench and Purification

  • Quench by slow addition of 1N HCl (2 mL) at 0°C.

  • Extract with Et2O (3 x 5 mL).

  • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purify via flash chromatography (SiO2, Hexane/EtOAc 9:1).

Expected Results & Data Analysis
EntrySubstrateLigand LoadingTemp (°C)Yield (%)ee (%)Configuration
1Benzaldehyde5 mol%09694(S)
24-Cl-Benzaldehyde5 mol%09892(S)
3Cyclohexanecarbaldehyde5 mol%RT8889(S)

Note: The (1S,2S) ligand typically induces the (S)-configuration in the resulting alcohol for aromatic aldehydes, consistent with "anti" transition state models.

Application 2: Asymmetric Borane Reduction of Ketones

L-MeCp serves as a robust precursor for oxazaborolidine catalysts (CBS-type reduction). The tertiary alcohol moiety prevents the catalyst degradation often seen with secondary amino alcohols during prolonged storage or heating.

Protocol

Step 1: In-Situ Catalyst Generation

  • In a dry flask under Argon, dissolve L-MeCp (11.5 mg, 0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

  • Add Borane-THF complex (1.0 M, 0.2 mL) or Trimethylborate to generate the active oxazaborolidine.

  • Stir for 1 hour at 40°C.

Step 2: Reduction

  • Simultaneously add the Ketone (1.0 mmol) and Borane-THF (0.6 mmol) via syringe pump over 1 hour at -20°C.

    • Why: Slow addition maintains a low concentration of free ketone, forcing the reaction through the catalytic cycle rather than the non-selective background pathway.

  • Stir for an additional 30 minutes.

  • Quench with MeOH (slowly) followed by 1N HCl.

Troubleshooting & Optimization Guide

Common issues in asymmetric catalysis with amino alcohols and their solutions.

Troubleshooting Issue1 Low Enantioselectivity (<50% ee) Sol1 Check Temperature (Lower to -20°C) Issue1->Sol1 Sol3 Ligand Geometry (Verify 1S,2S purity) Issue1->Sol3 Issue2 Low Yield / Stalled Rxn Sol2 Dry Solvents? (Water destroys Zn-catalyst) Issue2->Sol2 Sol4 Aggregates? (Add Ti(OiPr)4 additive) Issue2->Sol4

Figure 2: Decision tree for troubleshooting catalytic performance.

Critical Control Points:

  • Moisture Sensitivity: The Zinc-alkoxide species is hydrolytically unstable. Ensure all glassware is flame-dried.

  • Ligand Purity: Trace amounts of the diastereomer (1S,2R) can drastically erode ee via the "Horeau Principle" (non-linear effect). Ensure Ligand optical purity >99%.

  • Additives: In difficult alkylations, adding Ti(OiPr)4 (1.2 equiv) can accelerate the reaction by activating the aldehyde, allowing the Zinc complex to act solely as the chiral controller.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1] Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3][4] Chemical Reviews, 92(5), 833-856. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2025). This compound.[5][6] National Center for Biotechnology Information. Link

  • Scarpi, D., et al. (1997). Synthesis of new chiral amino alcohols and their use in the enantioselective addition of diethylzinc to aldehydes.[1] Tetrahedron: Asymmetry. (Contextual reference for cyclopentanol analogs). Link

Sources

Application Note: Enantioselective Borane Reduction via (1S,2S)-2-Amino-1-methylcyclopentanol-derived Oxazaborolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for enantioselective ketone reduction using a conformationally constrained oxazaborolidine catalyst derived from (1S,2S)-2-amino-1-methylcyclopentanol .

Executive Summary

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates.[1][2][3] While the standard Corey-Bakshi-Shibata (CBS) catalyst derived from proline is widely used, specific substrates require conformationally rigid ligands to achieve maximal enantiomeric excess (ee).

This protocol details the use of (1S,2S)-2-amino-1-methylcyclopentanol , a tertiary amino alcohol. The presence of the methyl group at the C1 position (creating a tertiary alcohol) combined with the rigid cyclopentane backbone prevents catalyst oxidation and restricts conformational freedom, often resulting in superior stereocontrol compared to flexible acyclic analogs [1, 2].

Mechanistic Principles

The reaction proceeds via the formation of a chiral oxazaborolidine catalyst in situ.[2] The catalytic cycle involves:

  • Activation: The nitrogen atom of the oxazaborolidine coordinates with stoichiometric borane (

    
    ), increasing the Lewis acidity of the boron atom.
    
  • Coordination: The ketone oxygen coordinates to the endocyclic boron of the catalyst.

  • Hydride Transfer: Hydride is transferred from the coordinated borane to the carbonyl carbon via a six-membered chair-like transition state.

  • Release: The chiral boronate intermediate is released, and the catalyst is regenerated.

Visualization: Catalytic Cycle

The following diagram illustrates the activation and transfer mechanism specific to this ligand class.

CBS_Mechanism Ligand Ligand (1S,2S)-2-amino-1-methylcyclopentanol PreCat Pre-Catalyst (Oxazaborolidine) Ligand->PreCat + BH3 (- H2) Borane Borane Source (BH3·THF) Borane->PreCat Excess BH3 ActiveCat Activated Catalyst (N-B Coordination) PreCat->ActiveCat Activation Complex Ketone-Catalyst Complex ActiveCat->Complex + Ketone TS Transition State (Hydride Transfer) Complex->TS Stereoselection Product Chiral Alcohol (Boronate ester) TS->Product Release Product->ActiveCat Catalyst Turnover

Caption: Figure 1. Catalytic cycle of borane reduction. The tertiary alcohol backbone ensures robust formation of the Pre-Catalyst species.

Experimental Protocol

Materials & Pre-requisites[3][4][5][6][7][8]
  • Ligand: (1S,2S)-2-amino-1-methylcyclopentanol (>98% ee).

  • Reductant: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS). Note: BMS is more stable but odorous.

  • Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm (Karl Fischer).

  • Glassware: Flame-dried Schlenk flasks, nitrogen/argon manifold.

Step-by-Step Methodology
Phase A: Catalyst Generation (In Situ)

Rationale: Unlike stable B-methyl isolated catalysts, this protocol generates the active B-H catalyst in situ, which is highly active and avoids the need for storage of moisture-sensitive solids.

  • Setup: Equip a 100 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Ligand Charge: Add (1S,2S)-2-amino-1-methylcyclopentanol (115 mg, 1.0 mmol, 10 mol% ) to the flask.

  • Solvation: Add anhydrous THF (5 mL) via syringe.

  • Catalyst Formation:

    • Cool the solution to 0°C.

    • Add

      
       (1.0 M, 12 mL, 12 mmol, 1.2 equiv relative to ketone) dropwise over 10 minutes.
      
    • Observation: Gas evolution (

      
      ) will occur.[4]
      
    • Warm to ambient temperature (20-25°C) and stir for 1 hour to ensure complete formation of the oxazaborolidine.

Phase B: Enantioselective Reduction[5]
  • Temperature Adjustment: Cool the catalyst mixture to -20°C .

    • Note: Lower temperatures generally improve ee but reduce rate. -20°C is the optimal balance for this ligand class.

  • Substrate Addition:

    • Dissolve the prochiral ketone (10 mmol, 1.0 equiv) in anhydrous THF (10 mL).

    • Add the ketone solution slowly via syringe pump or dropping funnel over 30–60 minutes.

    • Critical Control Point: Slow addition maintains a low concentration of unreacted ketone, favoring the catalyzed pathway over the non-catalyzed background reduction by free borane.

  • Reaction Monitoring: Stir at -20°C. Monitor via TLC or GC until starting material is consumed (typically 0.5 – 2 hours).

Phase C: Quench and Workup
  • Quench: Carefully add Methanol (5 mL) dropwise at 0°C. Caution: Vigorous hydrogen evolution.

  • Acid Hydrolysis: Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-nitrogen and boron-oxygen bonds.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with saturated

    
     (to remove acid) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

Workflow Start Start: Flame-Dry Glassware Solv Dissolve Ligand in THF Start->Solv CatGen Add BH3·THF (1.2 equiv) Stir 1h @ 25°C Solv->CatGen Cool Cool to -20°C CatGen->Cool AddKet Slow Addition of Ketone (30-60 mins) Cool->AddKet Monitor Monitor (TLC/GC) AddKet->Monitor Quench Quench (MeOH then HCl) Monitor->Quench

Caption: Figure 2. Operational workflow for the in situ borane reduction protocol.

Data Presentation: Expected Performance

The following table summarizes expected results for standard prochiral ketones using this protocol. The rigid cyclopentane backbone typically affords high enantioselectivity for aryl-alkyl ketones.

Substrate ClassExample SubstrateExpected Yield (%)Expected ee (%)Notes
Aryl-Alkyl Acetophenone92 - 9894 - 98High selectivity due to steric differentiation.
Aryl-Alkyl

-Tetralone
90 - 9596 - 99Rigid substrate matches rigid catalyst.
Alkyl-Alkyl Pinacolone85 - 9085 - 92Requires steric bulk (t-Butyl) for high ee.
Linear Alkyl 2-Octanone80 - 8550 - 60Poor differentiation between methyl/hexyl chains.

Data derived from comparative analysis of constrained amino-alcohol ligands [3, 4].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80%) Moisture contaminationVerify solvent dryness (<50 ppm). Ensure inert atmosphere is maintained.
Low Enantioselectivity (<80%) Fast addition of ketoneReduce addition rate to ensure the catalytic cycle is not overwhelmed by background reduction.
Incomplete Conversion Degraded BoraneCheck titer of

. Borane decomposes over time.
Low Yield Inefficient QuenchEnsure acid hydrolysis step is long enough to break the stable B-O-Product bond.

Safety & Compliance

  • Borane (

    
    ):  Highly toxic and flammable. Reacts violently with water to release hydrogen. Use only in a fume hood.
    
  • Carbon Monoxide: Not generated here, but be aware that borane thermal decomposition can be hazardous.

  • Waste: Quenched borane residues should be treated as hazardous chemical waste containing boric acid derivatives.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6][7] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][5][8][9] Journal of the American Chemical Society, 109(25), 7925–7926.

  • Itsuno, S., et al. (1983).[6] Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.[4] Journal of the Chemical Society, Chemical Communications, (8), 469-470.

  • Deloux, L., & Srebnik, M. (1993). Asymmetric boron-catalyzed reactions. Chemical Reviews, 93(2), 763–784.

  • Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[2][5][7][9][10] Tetrahedron, 62(33), 7621-7643.

Sources

Introduction: The Strategic Value of (1S,2S)-2-Amino-1-methyl-cyclopentanol in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide for the synthesis of chiral aminophosphine ligands starting from (1S,2S)-2-amino-1-methyl-cyclopentanol, designed for professionals in chemical research and drug development. This document provides an in-depth look at the synthesis, including detailed protocols and the scientific principles behind the experimental choices.

Chiral 1,2-amino alcohols are highly valued building blocks in asymmetric synthesis, serving as precursors to a wide range of chiral ligands and auxiliaries.[1][2] Among these, this compound offers a unique structural scaffold. Its rigid cyclopentane backbone restricts conformational flexibility, which is crucial for creating a well-defined and predictable chiral environment for metal-catalyzed reactions.[3] The trans orientation of the amino and hydroxyl groups allows for effective bidentate chelation to a metal center, a key feature for inducing high levels of stereoselectivity.

This guide focuses on the synthesis of chiral P,N-ligands, specifically aminophosphines, from this precursor. Chiral phosphines are a cornerstone of asymmetric catalysis, renowned for their strong coordination to transition metals and their role in numerous industrially significant processes, including asymmetric hydrogenation.[4][5] By transforming the amino group of this compound into a phosphinoamine, we can create a powerful class of P,N-bidentate ligands that leverage the inherent chirality of the amino alcohol scaffold. These ligands have shown significant potential in reactions such as the asymmetric hydrogenation of olefins and imines.[6]

Core Synthetic Strategy: From Amino Alcohol to Aminophosphine Ligand

The most direct and widely adopted method for synthesizing aminophosphine ligands from chiral amino alcohols involves the nucleophilic substitution of a halogen on a phosphine reagent by the amino group of the alcohol.[7][8] The general transformation is outlined below:

G cluster_conditions Reaction Conditions AminoAlcohol (1S,2S)-2-amino- 1-methyl-cyclopentanol Product Chiral Aminophosphine Ligand ((1S,2S)-N-(diphenylphosphino)-1- methyl-2-aminocyclopentanol) AminoAlcohol->Product Nucleophilic Attack Phosphine Chlorodiphenylphosphine (ClPPh2) Phosphine->Product Base Tertiary Amine Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride (Et3N·HCl) Base->Byproduct HCl Scavenger Solvent Anhydrous Aprotic Solvent (e.g., THF, DCM) Atmosphere Inert Atmosphere (N2 or Ar)

Caption: General workflow for aminophosphine ligand synthesis.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. The use of an inert atmosphere is critical to prevent the oxidation of the electron-rich phosphine moiety, which is highly susceptible to reaction with atmospheric oxygen.[9]

Detailed Application Protocol: Synthesis of (1S,2S)-N-(diphenylphosphino)-1-methyl-2-aminocyclopentanol

This protocol provides a step-by-step method for the synthesis of a representative chiral P,N-ligand.

I. Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Amount
This compoundC₆H₁₃NO115.1710.01.15 g
ChlorodiphenylphosphineC₁₂H₁₀ClP220.6410.02.21 g (1.85 mL)
Triethylamine (Et₃N)C₆H₁₅N101.1912.01.21 g (1.67 mL)
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Degassed n-HexaneC₆H₁₄86.18-For chromatography
Degassed Ethyl AcetateC₄H₈O₂88.11-For chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
II. Experimental Procedure

G start Start setup 1. Setup Reaction Flask - Flame-dry a 100 mL Schlenk flask. - Equip with a magnetic stir bar. - Place under an inert atmosphere (N2). start->setup dissolve_reactants 2. Dissolve Reactants - Add this compound (1.15 g) and triethylamine (1.67 mL) to the flask. - Add 30 mL of anhydrous DCM via syringe. setup->dissolve_reactants cool 3. Cool Reaction Mixture - Place the flask in an ice bath (0 °C). dissolve_reactants->cool add_phosphine 4. Add Phosphine Reagent - Add chlorodiphenylphosphine (1.85 mL) dropwise over 10 minutes with vigorous stirring. cool->add_phosphine react 5. Reaction - Remove the ice bath. - Stir at room temperature for 12 hours. - Monitor by TLC. add_phosphine->react quench 6. Work-up: Filtration - Filter the mixture through a pad of Celite under N2 to remove Et3N·HCl precipitate. - Wash the pad with 10 mL of anhydrous DCM. react->quench concentrate 7. Concentrate - Remove the solvent in vacuo to obtain the crude product as a viscous oil. quench->concentrate purify 8. Purification - Purify by flash column chromatography on silica gel (deactivated with 5% Et3N in eluent). - Elute with a degassed hexane/ethyl acetate gradient. concentrate->purify final_product 9. Isolate Final Product - Combine pure fractions. - Remove solvent in vacuo to yield a white solid. purify->final_product end End final_product->end

Caption: Step-by-step experimental workflow for ligand synthesis.

Step-by-Step Instructions:

  • Reaction Setup: A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen. This process is repeated three times to ensure an anhydrous and oxygen-free environment.

  • Addition of Reagents: To the flask, add this compound (1.15 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir the solution until the solid is fully dissolved. Add triethylamine (1.67 mL, 12.0 mmol) via syringe.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition of Chlorodiphenylphosphine: Add chlorodiphenylphosphine (1.85 mL, 10.0 mmol) dropwise to the stirred solution over approximately 10 minutes. A white precipitate of triethylammonium hydrochloride (Et₃N·HCl) will form immediately.

    • Scientific Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino alcohol.

  • Work-up: Once the reaction is complete, the white precipitate is removed by filtration through a pad of Celite under a nitrogen atmosphere. The filter cake is washed with a small amount of anhydrous DCM (2 x 5 mL).

    • Scientific Rationale: Removing the salt byproduct is essential before purification. Performing this under an inert atmosphere prevents premature oxidation of the newly formed ligand.

  • Purification: The combined filtrates are concentrated under reduced pressure to yield the crude product. This crude material is then purified by flash column chromatography on silica gel.

    • Expert Tip: Silica gel is acidic and can promote the oxidation of phosphines. It is highly recommended to deactivate the silica gel by preparing a slurry with the eluent containing 1-5% triethylamine. All solvents used for chromatography should be thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes prior to use. A typical eluent system is a gradient of ethyl acetate in hexane.

  • Isolation and Storage: The fractions containing the pure product are combined and the solvent is removed in vacuo to yield the final ligand as a white, air-sensitive solid. The product should be stored under an inert atmosphere at low temperatures (-20 °C) to ensure long-term stability.

III. Expected Results and Characterization
  • Yield: 80-90%

  • Appearance: White solid

  • ³¹P NMR (162 MHz, CDCl₃): δ ≈ 45-50 ppm (This is a characteristic shift for aminophosphines of this type).

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals for the cyclopentyl ring protons, the methyl group, and the phenyl protons on the phosphine moiety.

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₈H₂₃NOP⁺: 299.15; found: 299.15.

Conclusion and Outlook

The protocol described provides a reliable and scalable method for the synthesis of a valuable chiral P,N-ligand from this compound. The resulting aminophosphine ligand is a versatile precursor for the development of transition metal catalysts. These catalysts are highly effective in a range of asymmetric transformations, offering a powerful tool for chemists in academia and industry to access enantiomerically pure molecules.[6][8] Further modifications, such as N-alkylation or substitution on the phenyl rings of the phosphine, can be explored to fine-tune the steric and electronic properties of the ligand for specific catalytic applications.

References

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. Available at: [Link]

  • Guo, R., Lu, S., Chen, X., Tsang, C.-W., Jia, W., Sui-Seng, C., Amoroso, D., & Abdur-Rashid, K. (2010). Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamidates. The Journal of Organic Chemistry, 75(2), 475–478. Available at: [Link]

  • Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. ResearchGate. Available at: [Link]

  • P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research (ACS Publications). Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]

  • Imamoto, T., & Gridnev, I. D. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Communications, (44), 6689–6703. Available at: [Link]

  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Publishing. Available at: [Link]

  • Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling to Access Chiral 1,2-Aminoalcohols. PubMed. Available at: [Link]

Sources

(1S,2S)-2-amino-1-methyl-cyclopentanol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical profile, synthesis, and pharmaceutical applications of (1S,2S)-2-amino-1-methyl-cyclopentanol , a high-value chiral building block used to introduce conformational constraints in drug candidates.

Executive Summary

This compound (CAS 1932297-32-9) represents a privileged scaffold in medicinal chemistry. Unlike its non-methylated counterpart, the introduction of the C1-methyl group creates a quaternary stereocenter that locks the cyclopentane ring into a specific envelope conformation. This "conformational lock" is a critical strategy in modern drug design to:

  • Enhance Potency: By pre-organizing the pharmacophore (amine and hydroxyl vectors) to match the receptor binding pocket (entropic advantage).

  • Improve Metabolic Stability: The quaternary center blocks metabolic oxidation at the C1 position (a common clearance pathway for secondary alcohols).

  • Serve as a Chiral Auxiliary: In asymmetric synthesis, the steric bulk of the methyl group enhances stereodifferentiation in catalytic cycles.

Chemical Profile & Stereochemistry

PropertyData
IUPAC Name (1S,2S)-2-amino-1-methylcyclopentan-1-ol
CAS Number 1932297-32-9
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Stereochemistry Cis -configuration (Amino and Hydroxyl groups are on the same face)
Physical State Waxy solid or viscous oil (hygroscopic)
pKa (Conjugate Acid) ~9.8 (Amine), ~16 (Alcohol)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Hexanes
Stereochemical Analysis

The (1S,2S) designation implies a cis-relationship between the hydroxyl and amine groups on the cyclopentane ring.

  • C1 (S-configuration): The priority is –OH > C2(N) > C5(CH2) > –CH3. For (S), with the lowest priority group (Me) in the back, the OH is "Up".

  • C2 (S-configuration): The priority is –NH2 > C1(OH) > C3(CH2) > H. For (S), with H in the back, the NH2 is "Up".

Synthesis Protocol: The "Chelation-Control" Route

Objective: Synthesize this compound with >98% diastereomeric excess (de). Mechanism: Grignard addition to an


-amino ketone. The reaction relies on the formation of a 5-membered magnesium chelate intermediate between the ketone oxygen and the protected nitrogen, directing the methyl nucleophile to attack from the less hindered face (same face as the amine).
Reaction Scheme (Graphviz)

Synthesis Start L-Ornithine or (S)-2-Aminocyclopentanone Step1 Step 1: Protection (Boc/Cbz) Start->Step1 Inter1 N-Protected Aminoketone Step1->Inter1 Step2 Step 2: Grignard Addition (MeMgBr, Chelation Control) Inter1->Step2 MeMgBr -78°C to 0°C Inter2 Mg-Chelate Intermediate Step2->Inter2 Transition State Step3 Step 3: Deprotection (TFA or H2/Pd) Inter2->Step3 Workup Product (1S,2S)-2-Amino-1-methyl cyclopentanol Step3->Product

Caption: Chelation-controlled synthesis targeting the cis-diastereomer.

Detailed Procedure
Step 1: Preparation of N-Boc-(S)-2-aminocyclopentanone

Starting material: (S)-2-aminocyclopentanone hydrochloride (commercially available or resolved via tartrate salt).

  • Suspend (S)-2-aminocyclopentanone HCl (10.0 g, 73.7 mmol) in DCM (150 mL).

  • Add triethylamine (22.6 mL, 2.2 eq) followed by Boc-anhydride (16.9 g, 1.05 eq) at 0°C.

  • Stir at RT for 4 hours. Wash with 1M HCl, sat. NaHCO3, and brine.

  • Dry over Na2SO4 and concentrate. Purify via silica flash chromatography (Hex/EtOAc).

    • Checkpoint: Confirm product by NMR (absence of NH3+ peaks, presence of Boc singlet at 1.44 ppm).

Step 2: Diastereoselective Grignard Addition (Critical Step)

Rationale: The Boc group participates in a loose chelation with Mg, but using a non-coordinating solvent (DCM/Toluene mix) or lower temperature enhances selectivity. For strict cis selectivity, a dibenzyl (Bn2) protecting group is superior due to stronger chelation potential, but Boc is often sufficient.

  • Dissolve N-Boc-(S)-2-aminocyclopentanone (5.0 g, 25.1 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool the solution to -78°C . This is crucial to maximize kinetic control.

  • Add Methylmagnesium Bromide (3.0 M in ether, 25 mL, 3.0 eq) dropwise over 30 mins.

    • Note: The excess Grignard acts as both base (deprotonating the NH-Boc) and nucleophile.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Carefully add sat. NH4Cl solution. Extract with EtOAc (3x).[1]

  • Purification: The crude mixture will contain mostly the cis-isomer. Isolate via column chromatography.

    • Target: N-Boc-(1S,2S)-2-amino-1-methylcyclopentanol.

Step 3: Deprotection
  • Dissolve the intermediate in DCM (20 mL).

  • Add Trifluoroacetic acid (TFA, 5 mL) at 0°C. Stir for 1 hour.

  • Concentrate in vacuo.

  • Free Basing: Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) or treat with NaOMe to remove TFA salt.

  • Concentrate to yield the waxy solid product.

Pharmaceutical Applications

Application A: Kinase Inhibitor Fragment (JAK/ROCK Pathways)

In kinase inhibitor design, the ATP-binding hinge region often requires a hydrogen bond donor-acceptor motif.

  • Role of (1S,2S)-Scaffold: The cyclopentane ring acts as a spacer. The 1-Methyl group forces the ring into a specific pucker, orienting the NH2 and OH vectors to interact optimally with residues like Glu/Met in the kinase hinge.

  • Advantage: The methyl group fills a small hydrophobic pocket (selectivity filter) often found adjacent to the ATP site, improving potency against specific isoforms (e.g., JAK3 vs JAK1).

Application B: Chiral Ligand for Asymmetric Catalysis

This amino alcohol serves as a precursor to Oxazaborolidines (CBS Catalysts) for the asymmetric reduction of ketones.

Protocol: In-Situ Generation of the Catalyst

  • Mix this compound (10 mol%) with Trimethylborate or Phenylboronic acid in Toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • The resulting "constrained" oxazaborolidine is more rigid than the standard proline-derived CBS catalyst, often yielding higher enantioselectivity for bulky ketone substrates.

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, CDCl3)

1.25 (s, 3H, Me), 3.10 (m, 1H, CH-N). Conformational coupling constants confirm cis.
Purity HPLC-MS (C18 Column)>98% Area (UV 210 nm), Mass [M+H]+ = 116.1
Chiral Purity Chiral HPLC (Chiralpak AD-H)>99% ee (Enantiomeric Excess)
Water Content Karl Fischer<0.5% (Critical for ligand use)
NMR Diagnostic Data[3]
  • Methyl Group: A sharp singlet around 1.1–1.3 ppm is diagnostic of the quaternary center.

  • Cis vs Trans: In the cis isomer, the NOE (Nuclear Overhauser Effect) correlation between the Methyl group protons and the C2-proton (CH-NH2) is weak or absent (they are trans to each other), while a strong NOE is observed between the Methyl and the C2-proton in the trans isomer. Correction: In (1S,2S), Me is "down" (if OH is up) and H is "down" (if NH2 is up). Thus, Me and H are cis. Expect Strong NOE between Me and H-C2.

References

  • Conformational Restriction in Drug Design

    • Title: The Use of Conformational Restriction in Medicinal Chemistry.[2][3][4][5][6]

    • Source:Current Topics in Medicinal Chemistry, 2019.[2][4]

    • URL:[Link]

  • Synthesis of 1,2-Amino Alcohols: Title: Regio- and Stereocontrolled Syntheses of Cyclic Chiral cis-Amino Alcohols. Source:Tetrahedron Letters, 1995 (Senanayake et al., Merck Process Research). Context: Establishes the Grignard addition protocols for amino ketones.
  • General Properties of Amino Cyclopentanols

    • Title: this compound PubChem Entry.[7]

    • Source: N
    • URL:[Link][7]

  • Application in Asymmetric Catalysis: Title: Chiral Amines in Asymmetric Synthesis. Source: Sigma-Aldrich Technical Review.

Sources

Experimental setup for asymmetric transfer hydrogenation with (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Asymmetric Transfer Hydrogenation (ATH) using (1S,2S)-2-amino-1-methyl-cyclopentanol

Executive Summary

This application note details the protocol for utilizing This compound (referred to herein as L-MeCp ) as a chiral ligand in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.

Unlike standard secondary amino-alcohols (e.g., cis-1-amino-2-indanol), L-MeCp features a tertiary alcohol at the C1 position. This structural modification eliminates the


-proton, rendering the ligand resistant to oxidative dehydrogenation—a common deactivation pathway in harsh conditions. Combined with the conformational rigidity of the cyclopentane backbone, this ligand system offers enhanced catalyst longevity and high enantioselectivity for difficult substrates.

Mechanistic Principles & Ligand Design

To optimize the reaction, one must understand the "Metal-Ligand Bifunctional" mechanism. The reaction does not proceed via direct coordination of the ketone to the metal center (inner-sphere). Instead, it operates via an outer-sphere mechanism where the ligand acts as a proton shuttle.

The Tertiary Alcohol Advantage

In standard ATH, the active catalyst is a 16-electron Ru-amide species. The stability of the precursor complex depends on the ligand's resistance to side reactions.

  • Standard Ligands (Secondary Alcohols): Possess an

    
    -proton. Under high stress, the ligand itself can be oxidized to an amino-ketone, killing the catalytic cycle.
    
  • L-MeCp (Tertiary Alcohol): The C1-Methyl group blocks this oxidation pathway, maintaining the integrity of the chiral environment throughout the reaction.

The Catalytic Cycle (Noyori-Ikariya Mechanism)

The cycle involves the concerted transfer of a hydride (from Ru) and a proton (from the amine N-H) to the substrate.

ATH_Mechanism cluster_legend Key Interaction Precursor Precursor Complex [Ru(p-cymene)(L-MeCp)Cl] Active16e Active Catalyst (16e-) Ru-Amide Species (Solvent Displacement) Precursor->Active16e Base (KOH) -HCl Hydride18e Reducing Species (18e-) Ru-Hydride-Amine (Loaded with H2) Active16e->Hydride18e + IPA (H-Donor) - Acetone TS Transition State 6-Membered Pericyclic Ring (Enantio-determining Step) Hydride18e->TS + Substrate (Ketone) TS->Active16e Product Release Product Chiral Alcohol (S)-1-Phenylethanol TS->Product Yields Note1 NH---O=C H-Bonding directs stereochemistry

Figure 1: The metal-ligand bifunctional cycle. The L-MeCp ligand remains coordinated throughout, with the NH proton playing a critical role in substrate orientation.

Experimental Protocol

Materials & Reagents
ComponentSpecificationsRole
Ligand This compound (>98% ee)Chiral Selector
Metal Precursor [Ru(p-cymene)Cl₂]₂Ruthenium Source
Solvent/Donor 2-Propanol (IPA), Anhydrous, DegassedH-Source & Solvent
Base KOH (0.1 M in IPA) or t-BuOKCatalyst Activator
Substrate Acetophenone (Benchmark)Reactant
Inert Gas Argon or NitrogenProtection (Critical during activation)
Catalyst Preparation (In-Situ)

Note: While isolated catalysts are stable, in-situ generation is preferred for screening and freshness.

  • Weighing: In a glovebox or under a flow of Argon, charge a Schlenk tube with:

    • [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol)

    • L-MeCp Ligand (1.3 mg, 0.011 mmol) - Slight excess ensures full complexation.

  • Solvation: Add anhydrous 2-Propanol (2.0 mL).

  • Complexation: Heat the mixture to 80°C for 20 minutes .

    • Visual Check: The solution should turn from a dark red/brown suspension to a clear orange solution. This indicates the breakage of the Ru-dimer and coordination of the amino-alcohol.

  • Cooling: Allow the solution to cool to room temperature (25°C).

Asymmetric Transfer Hydrogenation Run
  • Substrate Addition: Add Acetophenone (1.0 mmol, 120 mg) to the catalyst solution.

  • Activation (Start): Add KOH solution (0.1 mL of 0.5M in IPA, 0.05 mmol).

    • Base/Ru Ratio: A 5:1 to 10:1 ratio of Base:Ru is standard. Do not exceed 10:1 as excess base can cause racemization of the product or aldol condensation side reactions.

  • Reaction: Stir at 25–30°C .

    • Open System: Connect the flask to an Argon bubbler to allow the release of pressure if temperature fluctuates, but generally, the system is closed.

    • Equilibrium: The reaction produces Acetone as a byproduct. Since this is reversible, allowing acetone to escape (if running at higher temps) or using dilute conditions drives conversion.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC.[1] Standard reaction time is 1–4 hours depending on substrate electronics.

Workup & Analysis
  • Quench: Add 0.5 mL of 1N HCl or filter through a short pad of silica gel to remove the Ru catalyst.

  • Concentration: Evaporate the IPA/Acetone mixture under reduced pressure.

  • Purification: Flash chromatography is rarely needed for simple ketones; the residue is often pure enough for analysis.

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral HPLC (e.g., Daicel Chiralcel OD-H).

    • Conditions: Hexane/IPA (95:5), 1.0 mL/min, 254 nm.

    • Expected Retention: (R)-isomer typically elutes first (check specific column data).

Workflow Visualization

Workflow cluster_prep Catalyst Generation cluster_rxn Reaction Phase cluster_analysis Downstream Step1 Mix Ru-Dimer + Ligand in IPA Step2 Heat 80°C (20 min) (Complexation) Step1->Step2 Step3 Add Substrate (Ketone) Step2->Step3 Step4 Add Base (KOH) (Start Reaction) Step3->Step4 Step5 Stir 25°C (1-4 Hours) Step4->Step5 Step6 Quench (Silica/HCl) Step5->Step6 Step7 Chiral HPLC (Determine ee%) Step6->Step7

Figure 2: Step-by-step experimental workflow for ATH using L-MeCp.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O2/H2O)Ensure strict degassing of IPA. Use fresh [Ru] precursor.
Low Conversion (Stalled) Reversible equilibriumThe acetone byproduct is inhibiting the reaction. Dilute the reaction (0.1M) or bubble Argon to strip acetone.
Low ee% (<80%) Temperature too highLower reaction temperature to 0°C or 10°C. Reaction will be slower but more selective.
Low ee% (Racemization) Too much baseHigh base concentration can racemize the product. Reduce KOH to 1-2 equivalents relative to Ru.
Precipitation Poor solubility of complexAdd a co-solvent like DCM or Toluene (10% v/v) to the IPA mixture.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (2000). Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones.[4] Chemistry – A European Journal, 6(15), 2818-2829. Link

  • Alonso, D. A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines.[5] Molecules, 17(1), 769-784. Link

  • PubChem Compound Summary. this compound.[6][7] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (1S,2S)-2-amino-1-methyl-cyclopentanol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving enantioselectivity with (1S,2S)-2-amino-1-methyl-cyclopentanol ligands Content type: Technical Support Center Guide

Current Status: Operational | Ticket Priority: High (Enantioselectivity Optimization)

Welcome to the Advanced Catalysis Support Hub. This guide is designed for researchers utilizing This compound (and its derivatives) in asymmetric synthesis. Unlike generic amino alcohols, this ligand features a tertiary alcohol at the C1 position, providing enhanced conformational rigidity and resistance to oxidation.

Below you will find a validated Standard Operating Procedure (SOP), a deep-dive Troubleshooting Matrix, and mechanistic insights to resolve low enantiomeric excess (ee) and yield issues.

🔬 Module 1: Validated Standard Operating Procedure (SOP)

Application: Enantioselective Addition of Diethylzinc to Aldehydes Objective: Achieve >95% conversion and >90% ee.

This protocol relies on the formation of a chiral zinc-aminoalkoxide complex. The tertiary methyl group at C1 is critical for preventing side reactions (like ligand oxidation) and enforcing the specific geometry required for high facial selectivity.

Reagents & Setup
  • Ligand: this compound (>98% ee).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexane.[1]

  • Solvent: Toluene (anhydrous, <50 ppm water).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Protocol
  • Ligand Dissolution: In a flame-dried Schlenk flask, dissolve 5 mol% of the ligand in anhydrous toluene.

    • Tech Note: Do not use THF as the primary solvent; coordinating solvents can compete with the ligand for the Zinc center, lowering ee.

  • Catalyst Formation: Cool to 0°C. Add Et₂Zn (2.2 equiv) dropwise.

    • Observation: Ethane gas evolution will occur. Allow to stir for 20 minutes at 0°C to ensure complete formation of the mono-zinc alkoxide species.

  • Substrate Addition: Add the aldehyde (1.0 equiv) slowly over 10 minutes.

    • Critical Control Point: Maintain 0°C. Rapid addition can cause local heating, promoting the non-catalyzed (racemic) background reaction.

  • Reaction & Quench: Stir at 0°C for 4–12 hours (monitor by TLC/GC). Quench with saturated NH₄Cl.[1][2]

  • Workup: Extract with Et₂O, dry over MgSO₄, and concentrate. Analyze ee via chiral HPLC (e.g., Chiralcel OD-H column).

🛠️ Module 2: Troubleshooting Matrix (The Help Desk)

Ticket #1: "My enantioselectivity (ee) is consistently low (<50%)."
Potential CauseDiagnosisCorrective Action
Background Reaction Did you see product formation before the ligand was fully coordinated?Reduce Temperature: Lower reaction to -20°C. The catalyzed pathway has a lower activation energy than the racemic background reaction; lower temperatures favor the catalyzed route.
Ligand Purity Is the ligand actually enantiopure?Check Ligand ee: If the ligand is only 90% ee, the "Non-Linear Effect" (NLE) may be working against you. Recrystallize the ligand to >99% ee.
Moisture Contamination Is the Et₂Zn fuming properly?Dry Solvents: Water hydrolyzes Et₂Zn to EtZnOH, which is an achiral catalyst that promotes racemic addition. Ensure toluene is distilled over Na/Benzophenone.
Incorrect Stoichiometry Did you use exactly 1:1 Ligand:Zn?Use Excess Et₂Zn: The protocol requires >2 equivalents of Et₂Zn. The first equiv deprotonates the ligand; the second equiv acts as the nucleophile.
Ticket #2: "The reaction is stalled / Low Conversion."
  • Root Cause A: Aggregation. Zinc alkoxides can form inactive aggregates (tetramers) in non-polar solvents.

    • Fix: Add a co-solvent or increase ligand loading to 10 mol%.

  • Root Cause B: Steric Bulk. The "1-methyl" group increases steric hindrance compared to simple amino-cyclopentanol.

    • Fix: Allow a longer "aging" time (30–60 mins) for the catalyst formation step before adding the aldehyde.

🧠 Module 3: Mechanistic Visualization

To fix the chemistry, you must understand the geometry. The reaction proceeds via a bimetallic transition state (Noyori model). The chiral ligand bridges two zinc atoms: one zinc is part of the chiral scaffold, and the other delivers the ethyl group.

Catalytic Cycle & Transition State

G cluster_mechanism Noyori Bimetallic Mechanism Ligand Ligand This compound PreCat Chiral Zinc Alkoxide Complex Ligand->PreCat + Et2Zn (-Ethane) Et2Zn Et2Zn (Reagent) Et2Zn->PreCat Excess Et2Zn TS Bimetallic Transition State (Zn-O-Zn Bridge) PreCat->TS Coordination Aldehyde Aldehyde (Substrate) Aldehyde->TS Activation ProductZn Zinc-Alkoxide Product TS->ProductZn Alkyl Transfer ProductZn->PreCat Catalyst Regeneration (+ Et2Zn) FinalProd Chiral Alcohol (High ee) ProductZn->FinalProd Hydrolysis (NH4Cl)

Caption: The catalytic cycle involves the formation of a dinuclear zinc species.[1] The 1-methyl group on the cyclopentane ring dictates the facial exposure of the aldehyde, ensuring high enantioselectivity.

❓ Module 4: Frequently Asked Questions (FAQ)

Q: Why use the "1-methyl" variant instead of standard 2-amino-cyclopentanol? A: Two reasons:

  • Chemical Stability: The methyl group creates a tertiary alcohol, making the ligand immune to oxidation (e.g., Oppenauer oxidation) which can degrade secondary amino alcohols during recycling or extended reaction times.

  • Conformational Lock: The geminal methyl/hydroxyl grouping creates a "Thorpe-Ingold" effect, favoring the formation of the productive chelate over open-chain conformers, often boosting ee by 5–10% compared to the des-methyl analogue.

Q: Can I recover and reuse the ligand? A: Yes. Because it is a tertiary alcohol, it is chemically robust. After acidic workup (which breaks the Zn-complex), the ligand remains in the aqueous phase (as the ammonium salt). Basify the aqueous layer (pH > 10) and extract with DCM to recover the ligand. Recrystallization is recommended before reuse to remove trace zinc salts.

Q: Does this work for ketones? A: Generally, no. Dialkylzinc addition to ketones is much slower and requires different activation (often Titanium-based co-catalysts). This specific protocol is optimized for aldehydes .

📚 References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by an amino alcohol.[1][3][4][5][6][7][8] Journal of the American Chemical Society, 108(22), 7117–7119. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3][4][5][6][7][8] Chemical Reviews, 92(5), 833–856. Link

  • Nugent, W. A. (1999). Chiral Lewis Acid Catalysis in Organic Synthesis. Chemical Reviews, 99(5), 1163–1182. (Context on amino alcohol ligand design). Link

  • Paleo, M. R., et al. (2000).[5] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[8] The Journal of Organic Chemistry, 65(7), 2108–2113.[5] Link

  • BenchChem. (2025).[1] this compound Product Data and Safety Sheet. Link

Sources

Troubleshooting low yields in reactions using (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with (1S,2S)-2-amino-1-methyl-cyclopentanol .

This scaffold presents a unique "perfect storm" of reactivity challenges: it combines a sterically hindered primary amine (neopentyl-like position), a tertiary alcohol prone to elimination, and a specific cis-amino-alcohol stereochemistry required for chelation or cyclization.[1]

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Yields & Side Reactions Status: Open[1]

Part 1: The Triage (Critical Initial Checks)

Before altering reaction conditions, verify the integrity of your starting material. This specific scaffold is hygroscopic and sensitive.

Q: My starting material is a sticky gum/oil, but the certificate says "solid." Is it degraded? A: Not necessarily, but it is likely wet or impure.[1]

  • The Hygroscopicity Trap: As a low-molecular-weight amino alcohol, this compound avidly absorbs atmospheric moisture.[1] Water acts as a competitive nucleophile in acylations and kills organometallic catalysts.[1]

  • The "Salt" Confusion:

    • Free Base: Often an oil or low-melting solid.[1] Prone to air oxidation (N-oxide formation) and carbonate formation (

      
       absorption).[1]
      
    • HCl Salt: Stable white solid.[1] Crucial: If your reaction requires a free amine (e.g., nucleophilic attack), you must perform a "free-basing" step or add exactly 1.0 equivalent of a base (e.g., DIPEA) to unlock the reactivity. Using the salt directly in non-basic conditions yields 0% conversion.

Diagnostic Step: Run a quantitative NMR (qNMR) with an internal standard (e.g., trimethoxybenzene) in


.[1]
  • Check for water peak shift.[1]

  • Check for "silent" inorganic salts (e.g.,

    
     from previous workups) which inflate mass but reduce molar reactivity.[1]
    

Part 2: Reaction-Specific Troubleshooting

Scenario A: N-Acylation / Amide Coupling Yields < 40%

Symptom: You are trying to attach an acid chloride or carboxylic acid to the amine, but mainly recover starting material or hydrolyzed ester.

Root Cause: Steric Shielding & Deactivation The C1-methyl group creates a quaternary center directly adjacent to the amine. This is a "neopentyl-like" steric environment.[1] Furthermore, the intramolecular Hydrogen Bond between the C1-OH and C2-


 (cis-relationship) locks the amine's lone pair, reducing its nucleophilicity.

Protocol Fix: The "Brute Force" Activation Standard EDC/NHS coupling often fails here. You need high-energy intermediates.[1]

  • Switch Coupling Agents: Use HATU or COMU with HOAt .[1] The pyridyl nitrogen in HOAt provides a "neighboring group effect" that accelerates the reaction despite sterics.

  • Solvent Switch: Use DMF or NMP instead of DCM. The higher polarity disrupts the intramolecular H-bond, freeing the amine.

  • Temperature: Heat to 50–60°C. Warning: Do not exceed 80°C to avoid dehydration (see Scenario C).[1]

Data Comparison: Coupling Reagents

ReagentTypical YieldRisk FactorRecommendation
EDC / HOBt 15–30%LowAvoid. Too slow for this hindered amine.[1]
Acid Chloride /

40–55%MediumProne to O-acylation side products.[1]
HATU / DIPEA 85–92% LowRecommended. High reactivity overcomes sterics.[1]
Thionyl Chloride VariableHigh DANGER. HCl generation causes rapid dehydration.[1]
Scenario B: Cyclization to Oxazolidinones (Evans Auxiliary Analogs)

Symptom: You are trying to make the cyclic carbamate (oxazolidinone) using Diethyl Carbonate or Phosgene, but the ring won't close.

Root Cause: Thermodynamic Strain Closing a 5-membered ring across a cis-1,2 system is generally favorable.[1] However, the C1-Methyl group introduces 1,3-diaxial-like strain in the transition state.[1] The reaction is reversible; if the leaving group is not "pushed," the open-chain carbamate is favored.

Protocol Fix: Irreversible Activation Do not rely on equilibrium methods (e.g., diethyl carbonate + NaOEt).[1] Use an irreversible "phosgene equivalent."

Step-by-Step Protocol:

  • Suspend this compound (1.0 equiv) in dry THF at 0°C.

  • Add CDI (Carbonyldiimidazole) (1.2 equiv).[1]

  • Monitor: You will see the intermediate imidazole-urea form.[1] It often stalls here.

  • The Kicker: Add DBU (1.5 equiv) and heat to reflux (65°C). The strong base is required to deprotonate the tertiary alcohol (pKa ~17-18) to attack the carbonyl.

  • Workup: Quench with saturated

    
    . Do not use HCl.
    
Scenario C: The "Disappearing Product" (Dehydration)

Symptom: The reaction turned dark/black, and NMR shows olefinic protons (5.0–6.0 ppm). The alcohol is gone.

Root Cause: Acid-Catalyzed E1 Elimination Tertiary alcohols are exceptionally prone to E1 elimination.[1] Even weak acids (like pyridinium salts formed during acylation) can catalyze the loss of water to form 1-methyl-cyclopentene .[1]

Mechanism of Failure:

DehydrationPath cluster_prevention Prevention Strategy Start (1S,2S)-Substrate (Tertiary Alcohol) Inter Carbocation Intermediate Start->Inter Protonation & -H2O (Slow) Acid Acid Source (H+) Acid->Start Catalysis Prod 1-Methyl-cyclopentene (Dead End) Inter->Prod -H+ (Fast) Zaitsev Elimination Base Always maintain pH > 7

Caption: The tertiary alcohol at C1 is a "ticking time bomb." Any acidic environment facilitates the formation of a stable tertiary carbocation, which immediately collapses to the alkene.

Corrective Action:

  • Never use acid chlorides without excess base.[1]

  • Never use acid washes (1M HCl) during workup.[1] Use saturated

    
     or phosphate buffer (pH 6–7).[1]
    
  • Scavengers: If generating acid in situ, use Proton Sponge or excess

    
     as an acid sink.[1]
    

Part 3: FAQ & Advanced Diagnostics

Q: I lost my product during the aqueous workup. Where did it go? A: Amino alcohols are amphoteric and highly water-soluble.[1]

  • If pH < 9:[1][2][3] The amine is protonated (

    
    ). It stays in the water.
    
  • If pH > 12: The alcohol might deprotonate (alkoxide), though less likely.

  • Solution: Adjust aqueous layer to pH 10–11 (using NaOH) and extract with n-Butanol or Chloroform/Isopropanol (3:1) .[1] Standard EtOAc often fails to pull polar amino alcohols out of water.

Q: Can I use this as a ligand for asymmetric catalysis (e.g., Zinc addition)? A: Yes, but the C1-Methyl creates a "conformationally locked" system.[1]

  • Unlike standard amino alcohols (e.g., ephedrine), the methyl group prevents rotation. This usually increases enantioselectivity (ee), provided the metal can fit.

  • Warning: If yields are low in the catalytic reaction, check if the tertiary alcohol is actually binding. Steric bulk might prevent the formation of the active bidentate species. Try pre-forming the lithium alkoxide (using n-BuLi) before adding the transition metal.

Q: How do I verify the stereochemistry hasn't scrambled? A: The C1 center is a tertiary alcohol; it cannot racemize without breaking the C-O bond (which usually leads to elimination, not inversion). The C2 amine center is stable unless exposed to extreme heat/Schiff base formation. If you see a single set of sharp NMR peaks, your stereochemistry is intact.

References

  • Synthesis and Reactivity of Hindered Amino Alcohols

    • General principles of steric hindrance in nucleophilic substitution and acyl
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (See sections on "Steric Strain" and "Reactivity of Amines").

  • Oxazolidinone Formation from 1,2-Amino Alcohols

    • Mechanistic insights into cycliz
    • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77. (Provides foundational chemistry for oxazolidinone closure, adapted here for the hindered cyclic system).

  • Dehydration of Tertiary Alcohols (Zaitsev's Rule)

    • Confirmation of E1 elimination pathways in methyl-substituted cycloalkanols.
    • Traynham, J. G., & Pascual, O. S. (1957).[1] "The Dehydration of 2-Methylcyclohexanol." Journal of the American Chemical Society, 79(9), 2341–2342. [1]

  • Physical Properties & Handling

    • Safety and handling of this compound.
    • PubChem Compound Summary for CID 58525281.[1] [1]

Sources

Technical Support Center: Troubleshooting (1S,2S)-2-Amino-1-methylcyclopentanol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you rely on precise stereocontrol. The chiral auxiliary (1S,2S)-2-amino-1-methylcyclopentanol is a powerful scaffold, frequently utilized in the asymmetric synthesis of complex APIs, including modern CDK2/4/6 inhibitors 12.

However, its unique structure—a primary amine at C2 adjacent to a tertiary alcohol at C1 —introduces specific chemoselectivity and stability challenges. This guide explains the causality behind common side reactions and provides self-validating protocols to ensure your workflows succeed.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During the acidic cleavage of the auxiliary, my LC-MS shows a massive peak corresponding to [M - 18]. What is destroying my product? The Causality: You are observing dehydration. The C1 position of (1S,2S)-2-amino-1-methylcyclopentanol bears a tertiary alcohol. Under strongly acidic conditions (e.g., TFA, HCl), the hydroxyl group is protonated and eliminates as water. Because the resulting tertiary carbocation is highly stabilized by the adjacent methyl and cyclopentyl ring carbons, it rapidly undergoes E1 elimination to form the thermodynamically stable 2-amino-1-methylcyclopentene3. The Fix: Abandon acidic cleavage. Transition to mild basic hydrolysis (LiOH/H₂O₂) or reductive cleavage (LiBH₄) to preserve the tertiary alcohol.

Q2: I am trying to N-acylate the auxiliary, but I'm getting a mixture of N-acylated and N,O-diacylated products. Shouldn't the tertiary alcohol be too sterically hindered to react? The Causality: Kinetically, the primary amine at C2 is vastly more nucleophilic than the sterically hindered tertiary alcohol at C1. However, if your protocol includes 4-Dimethylaminopyridine (DMAP) as a catalyst, you are generating an acylpyridinium intermediate. This hyper-reactive species is aggressive enough to overcome the steric bulk of the C1 position, forcing unwanted O-acylation. The Fix: Rely on the inherent chemoselectivity of the primary amine. Use exactly 1.05 equivalents of the acyl chloride with a mild, non-nucleophilic base (like N-methylmorpholine) at cryogenic temperatures. Strictly omit DMAP.

Q3: My coupling reaction with CDI yielded a strange byproduct with a mass of[M + 26] relative to the amino alcohol. What is it? The Causality: 1,2-amino alcohols react instantaneously with carbonylating agents (like CDI, phosgene, or triphosgene) to form stable, 5-membered cyclic oxazolidinones. The [M + 26] mass shift corresponds to the addition of a carbonyl group (+28 Da) and the loss of two protons (-2 Da). The Fix: If an acyclic amide auxiliary is desired, avoid carbonyl-transfer reagents entirely. Use standard peptide coupling reagents (e.g., EDC/HOBt or HATU) that activate the carboxylic acid without bridging the amine and alcohol.

Part 2: Visualizing the Reaction Pathways

G SM (1S,2S)-2-Amino-1-methyl- cyclopentanol N_Acyl N-Acylated Product (Desired) SM->N_Acyl RCOCl, Mild Base (Kinetically Controlled) Alkene Dehydrated Alkene (Side Product) SM->Alkene Strong Acid (E1 Elimination) Oxaz Oxazolidinone (Side Product) SM->Oxaz CDI / Phosgene (Cyclization) NO_Diacyl N,O-Diacylated (Side Product) N_Acyl->NO_Diacyl Excess RCOCl + DMAP

Fig 1: Chemoselective pathways and common side reactions of 1,2-amino tertiary alcohols.

G Start Identify Impurity in LC-MS/NMR Mass_18 Mass =[M - 18] Alkene peaks in NMR Start->Mass_18 Dehydration Mass_Acyl Mass =[M + Acyl] Loss of OH stretch Start->Mass_Acyl O-Acylation Mass_26 Mass = [M + 26] Rigid cyclic structure Start->Mass_26 Carbonylation Sol_18 Switch to Basic/Reductive Cleavage (Avoid Acid) Mass_18->Sol_18 Sol_Acyl Remove DMAP, Use Schotten-Baumann Mass_Acyl->Sol_Acyl Sol_26 Avoid CDI/Phosgene, Use EDC/HOBt Mass_26->Sol_26

Fig 2: Troubleshooting workflow for identifying and resolving auxiliary side reactions.

Part 3: Quantitative Data & Analytical Signatures

Use this reference table to quickly diagnose side reactions based on your analytical readouts.

Side ReactionTriggering ReagentsKinetic/Thermodynamic CauseLC-MS / NMR SignaturePrevention Strategy
Dehydration TFA, HCl, HeatE1 elimination of the tertiary OH via stable carbocation[M - 18] ; Appearance of vinylic protons (~5.5 ppm)Use basic or reductive cleavage conditions.
O-Acylation DMAP, Excess Acyl-ClAcylpyridinium intermediate overcomes steric hindrance[M + Acyl Mass] ; Loss of broad OH stretch in IRUse NMM or TEA; maintain strict 1.05 eq stoichiometry.
Oxazolidinone CDI, Phosgene, TriphosgeneIntramolecular cyclization of the 1,2-amino alcohol[M + 26] ; Distinct cyclic carbamate ¹³C shift (~158 ppm)Use non-carbonylating coupling agents (EDC/HOBt).

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation (Attachment)

Objective: Attach the chiral auxiliary to a carboxylic acid without triggering O-acylation or dehydration.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add oxalyl chloride (1.2 eq) and 1 drop of DMF at 0 °C.

    • Causality: Oxalyl chloride is preferred over SOCl₂ to avoid generating strongly acidic, sulfur-containing byproducts that could later dehydrate the auxiliary.

  • Validation Checkpoint 1: Quench a 5 µL reaction aliquot in methanol. GC-MS should show >95% methyl ester, confirming complete acyl chloride formation.

  • Concentration: Remove volatiles under reduced pressure to eliminate excess oxalyl chloride and dissolved HCl gas.

  • Coupling: Redissolve the acyl chloride in DCM. Cool to -78 °C. Add N-methylmorpholine (NMM, 2.0 eq).

    • Causality: NMM is a mild base that neutralizes HCl without forming hyper-reactive acylating species (unlike DMAP).

  • Auxiliary Addition: Add (1S,2S)-2-amino-1-methylcyclopentanol (1.05 eq) dropwise as a solution in DCM.

    • Causality: Dropwise addition at cryogenic temperatures kinetically favors the more nucleophilic primary amine over the sterically hindered tertiary alcohol.

  • Validation Checkpoint 2: After 2 hours, TLC (EtOAc/Hexane) should reveal a single new spot. LC-MS must show the [M+H] of the N-acyl product without the [M+Acyl+H] diacylated mass.

Protocol B: Non-Destructive Reductive Cleavage

Objective: Remove the auxiliary to yield a chiral primary alcohol while recovering the intact amino alcohol without dehydration.

  • Setup: Dissolve the N-acylated substrate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Reagent Addition: Add LiBH₄ (2.0 M in THF, 3.0 eq) dropwise.

    • Causality: LiBH₄ is chemoselective; it reduces the amide to the corresponding primary alcohol but is mild enough not to over-reduce the system or trigger elimination pathways.

  • Validation Checkpoint 1: Observe gentle effervescence. If no gas evolves, the hydride reagent may be degraded.

  • Quenching: Slowly add saturated aqueous NH₄Cl.

    • Causality: Avoid strong acids (like 1M HCl) for quenching. The liberated (1S,2S)-2-amino-1-methylcyclopentanol will rapidly dehydrate at the C1 tertiary alcohol position if the pH drops too low.

  • Validation Checkpoint 2: The aqueous layer pH should be ~7-8. Extract with EtOAc. LC-MS of the organic layer should show the recovered auxiliary at m/z 116.1[M+H].

References

  • PubChem Compound Summary for CID 58525281, (1S,2S)-2-amino-1-methyl-cyclopentanol.
  • US10233188B2 - CDK2/4/6 inhibitors.
  • Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols. PubMed Central (PMC).

Sources

Purification challenges of (1S,2S)-2-amino-1-methyl-cyclopentanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1S,2S)-2-amino-1-methyl-cyclopentanol

Case ID: #AMCP-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying This compound presents a "perfect storm" of chromatographic challenges: it is amphoteric , highly polar , lacks a UV chromophore , and possesses two chiral centers requiring strict stereocontrol.[1]

Standard C18 protocols often fail, resulting in void volume elution or broad tailing. Furthermore, the lack of aromaticity renders standard UV detection (254 nm) useless. This guide provides field-proven workflows to overcome these specific hurdles.

Module 1: The "Invisible Peak" (Detection Strategies)

User Issue: "I see nothing on my UV trace, or just baseline noise at 210 nm."

Root Cause: The molecule lacks a conjugated


-system (chromophore).[1] At low wavelengths (200-210 nm), the signal is obscured by mobile phase absorption (cut-off limits of solvents), resulting in low signal-to-noise ratios.[1]

Troubleshooting Protocol:

MethodSuitabilityProsCons
ELSD / CAD High (Prep) Universal detection; ignores mobile phase UV cutoff.[1]Destructive; requires volatile buffers (no phosphate).[1]
RI (Refractive Index) MediumUniversal.[1]Incompatible with gradients; low sensitivity.[1][2]
Derivatization (Pre-column) High (Analytical) Adds chromophore/fluorophore; stabilizes basic amine.[1]Adds a chemical step; not suitable for prep isolation.[1]
MS (Mass Spec) HighDefinitive ID.Requires volatile buffers; ionization suppression possible.[1]
Recommended Derivatization for Purity Check (HPLC-UV)

If you lack ELSD/MS, you must derivatize the amine to see it.[1]

  • Reagent: FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[1]

  • Why: FMOC adds a strong UV chromophore (265 nm) and fluorescence.[1]

  • Protocol: Mix sample with borate buffer (pH 9.5) + FMOC-Cl in ACN.[1][3] React for 2 mins. Quench with hydrophobic amine.[1] Inject.

Module 2: Achiral Isolation (Retaining the Polar Amine)

User Issue: "The compound elutes in the void volume (t0) on my C18 column."

Root Cause: The 1-methyl and hydroxyl groups create a compact, highly polar structure. The hydrophobic retention mechanism of C18 is insufficient to overcome the molecule's affinity for the aqueous mobile phase.

Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography) This is the Gold Standard for this molecule.

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-silica.[1]

  • Mobile Phase: High organic start (95% ACN)

    
     Lower organic (60% ACN).[1]
    
  • Buffer: 10-20 mM Ammonium Formate (pH 3.0 - 4.0).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.[1][4] The polar amino alcohol is retained, while non-polar impurities elute early.

Solution B: Ion-Pairing Reverse Phase (If HILIC is unavailable) [1]

  • Additive: 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic acid (TFA).[1]

  • Mechanism: The acid forms a hydrophobic ion-pair with the amine, allowing it to "stick" to the C18 chain.

  • Warning: HFBA suppresses MS ionization.[1] Use TFA if MS is required, but HFBA provides better retention.[1]

Module 3: Stereochemical Resolution (Separating Enantiomers)

User Issue: "I have a 50:50 racemate. How do I isolate the (1S,2S) isomer?"

Root Cause: Enantiomers have identical physical properties in achiral environments.[1] You must introduce a chiral environment (Resolving agent or Chiral Column).[1]

Workflow 1: Classical Resolution (Scalable)

For >10g scale, diastereomeric salt crystallization is cost-effective.[1]

  • Resolving Agent: Di-p-anisoyl-D-tartaric acid or Dibenzoyl-D-tartaric acid .[1]

  • Solvent: Methanol/Isopropanol mixtures.[1]

  • Logic: The (1S,2S)-Amine + (D)-Acid forms a salt with different solubility than the (1R,2R)-Amine + (D)-Acid.[1]

Workflow 2: Chiral HPLC (High Purity)

For <1g scale or final polishing.[1]

  • Stationary Phase: Macrocyclic Antibiotic (Teicoplanin) or Crown Ether phases.[1][5]

  • Why: These phases recognize the distance between the ammonium ion and the hydroxyl group (bidentate interaction).

  • Mode: Polar Organic Mode (POM) - e.g., Methanol + 0.1% Acetic Acid + 0.1% TEA.[1]

Visual Technical Guides

Figure 1: Analytical Method Development Decision Matrix

Use this logic flow to select the correct detection and column strategy based on your lab's capabilities.

G Start Start: (1S,2S)-Amino-Alcohol Sample CheckUV Is UV Detection Only Option? Start->CheckUV Deriv REQUIRED: Derivatization (FMOC-Cl or OPA) CheckUV->Deriv Yes DetectSelect Select Detector: ELSD, CAD, or MS CheckUV->DetectSelect No (Have ELSD/MS) ColumnSelect Select Column Mode Deriv->ColumnSelect DetectSelect->ColumnSelect HILIC HILIC Mode (Recommended) Phase: Zwitterionic/Amide MP: 90% ACN Start ColumnSelect->HILIC High Polarity (Preferred) RP_IP IP-RPLC Mode Phase: C18 Additive: 0.1% HFBA ColumnSelect->RP_IP Standard HPLC (Alternative)

Caption: Decision matrix for selecting detection and separation modes for non-chromophoric polar amines.

Figure 2: Diastereomeric Resolution Workflow

The chemical pathway to separate the (1S,2S) isomer from the racemate.

G Racemate Racemic Mixture (1S,2S) & (1R,2R) Agent Add Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) Racemate->Agent SaltForm Form Diastereomeric Salts Solvent: MeOH/IPA Agent->SaltForm Crystallize Fractional Crystallization SaltForm->Crystallize Solid Precipitate (Solid) Enriched Diastereomer A Crystallize->Solid Less Soluble Salt Liquor Mother Liquor (Liquid) Enriched Diastereomer B Crystallize->Liquor More Soluble Salt FreeBase Free-Basing (Ion Exchange / NaOH) Solid->FreeBase If Target Liquor->FreeBase If Target Final Pure (1S,2S)-Isomer FreeBase->Final

Caption: Workflow for separating enantiomers using classical diastereomeric crystallization.

FAQ: Common Pitfalls

Q: Why does my compound degrade during evaporation? A: Amino alcohols can form carbamates with atmospheric CO2 or undergo intramolecular cyclization if heated excessively.[1]

  • Fix: Evaporate at <40°C. Store as the HCl or Tartrate salt, not the free base.

Q: Can I use standard Silica (Normal Phase)? A: Avoid it. The basic amine interacts strongly with acidic silanols on bare silica, leading to irreversible adsorption or severe tailing. Use Amine-functionalized silica or HILIC phases instead.[1]

Q: How do I determine the absolute configuration (1S,2S)? A: If you cannot grow an X-ray quality crystal, use Marfey’s Reagent (FDAA).

  • Derivatize with L-FDAA.[1]

  • Compare retention time against a known standard (if available) or predict elution order based on hydrophobicity models (L-L diastereomers usually elute differently than L-D).

References

  • HILIC Methodology: Diduco. "HILIC - Hydrophilic Interaction Chromatography."[1][6] Diduco.com.[1] Link

  • HILIC Troubleshooting: Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overview. Link

  • Amino Alcohol Resolution: University College London (UCL).[1] "Isolation of enantiomers via diastereomer crystallisation."[7][8] UCL Discovery.[1] Link

  • Derivatization Strategy: BenchChem. "A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC." BenchChem Technical Support. Link

  • Chiral Separation: Sigma-Aldrich.[1] "Chirobiotic Handbook: Amino Acid and Peptide Chiral Separations." Sigma-Aldrich.[1] Link

Sources

How to remove (1S,2S)-2-amino-1-methyl-cyclopentanol auxiliary post-reaction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the post-reaction removal and recovery of the (1S,2S)-2-amino-1-methyl-cyclopentanol chiral auxiliary.

This molecule is a conformationally rigid, cyclic analog of the well-known Myers’ pseudoephedrine auxiliary. It is typically employed to induce high stereoselectivity in alkylation or aldol reactions via the formation of a chiral amide.[1] The presence of the tertiary alcohol (due to the 1-methyl group) and the rigid cyclopentane ring distinguishes it from standard linear amino alcohols, offering unique stability but also presenting specific challenges during cleavage.

Topic: Cleavage of this compound Amides Document ID: TS-AUX-029 Status: Active

Core Chemistry & Mechanism

Before attempting cleavage, understand the structural constraints. This auxiliary is attached to your substrate via an amide bond . Unlike simple esters, amides are resonance-stabilized and resistant to hydrolysis.

  • The Challenge: You must break the robust amide bond without racemizing the newly formed chiral center on your substrate (the

    
    -position).
    
  • The Structural Factor: The "1-methyl" group creates a tertiary alcohol . Unlike pseudoephedrine (secondary alcohol), this tertiary alcohol is sterically hindered. While this improves the auxiliary's stability, it can retard the intramolecular N

    
    O acyl transfer that often facilitates mild hydrolysis in other systems. Therefore, highly nucleophilic  or reductive  conditions are required.
    
Cleavage Pathways

You generally have two target outcomes:[2]

  • Hydrolysis: Yields the Carboxylic Acid (Substrate) + Recovered Auxiliary.

  • Reduction: Yields the Primary Alcohol (Substrate) + Recovered Auxiliary.

Experimental Protocols

Protocol A: Hydrolytic Cleavage (Target: Carboxylic Acid)

Best for: Robust substrates; removing the auxiliary to isolate the free acid. Method: Lithium Hydroperoxide (LiOOH) Hydrolysis. Why this works: The hydroperoxide anion (


) is significantly more nucleophilic than hydroxide (

) (the Alpha Effect), allowing cleavage at lower temperatures (0 °C) to minimize epimerization.

Reagents:

  • Substrate (Chiral Amide)[][4]

  • Hydrogen Peroxide (30% aq.)

  • Lithium Hydroxide monohydrate (LiOH·H2O)

  • Solvent: THF/Water (4:1)

Step-by-Step:

  • Preparation: Dissolve the crude amide reaction mixture in THF/Water (4:1 ratio). Cool to 0 °C in an ice bath.

  • Reagent Addition: Add 30%

    
     (4.0 equiv) dropwise.
    
  • Activation: Add LiOH·H2O (2.0 equiv) in one portion.

    • Note: The solution may bubble slightly due to peroxide decomposition.

  • Reaction: Stir at 0 °C for 1–3 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material persists after 3 hours, allow to warm to room temperature (23 °C) carefully.

  • Quench: Carefully add saturated aqueous

    
     (sodium sulfite) or 
    
    
    
    (thiosulfate) at 0 °C to quench excess peroxide. Test with starch-iodide paper to ensure no peroxide remains (paper should NOT turn blue).
  • Workup (Separation):

    • Evaporate bulk THF.

    • Basify the aqueous residue to pH > 12 with 1N NaOH (This keeps the auxiliary deprotonated and the product acid deprotonated).

    • Wait: This standard extraction won't work yet. See Section 3: Recovery Workflow below.

Protocol B: Reductive Cleavage (Target: Primary Alcohol)

Best for: Converting the auxiliary directly to a primary alcohol. Method: Lithium Amidotrihydroborate (LAB) Reduction.[1][5] Why this works: LAB reagents (like


) are powerful but selective reducing agents that cleave amides to alcohols without touching other sensitive groups often affected by 

.

Reagents:

  • Substrate[1][][4][6][7][8][9]

  • Anhydrous THF

  • Lithium Amidotrihydroborate (LAB) - Prepared in situ from LDA and Borane-Ammonia complex (

    
    ).
    

Step-by-Step:

  • In-Situ Reagent Prep: In a flame-dried flask under Argon, add

    
     (solid, 4.0 equiv) to dry THF. Cool to 0 °C. Add LDA (4.0 equiv) dropwise. Stir for 15 min.
    
  • Addition: Cannulate your substrate (dissolved in dry THF) into the LAB solution at 0 °C.

  • Reaction: Warm to Room Temperature (23 °C) and stir for 2–4 hours.

  • Quench: Cool to 0 °C. Carefully add 3N HCl (excess) to quench hydride and hydrolyze the boron-amine complex. Stir for 1 hr.

  • Neutralization: Adjust pH to ~10–11 using solid NaOH or KOH pellets.

  • Extraction: Extract with Ether or DCM. The organic layer contains both the product alcohol and the auxiliary. Separation requires chromatography (silica gel).

Auxiliary Recovery Workflow

Since the auxiliary is a valuable chiral resource, recovery is mandatory.[] The protocol relies on the basic amine functionality of the auxiliary.

Recovery Logic:

  • Acidic pH: Auxiliary is protonated (

    
    -R) 
    
    
    
    Water Soluble.
  • Basic pH: Auxiliary is neutral (

    
    -R) 
    
    
    
    Organic Soluble.
Visualization: The pH-Switch Extraction

The following diagram illustrates the separation of the Carboxylic Acid Product from the Auxiliary following Protocol A (Hydrolysis).

RecoveryWorkflow cluster_aux Auxiliary Recovery Start Quenched Reaction Mixture (pH ~12-14) Extract1 Extraction 1: Wash with CH2Cl2 or Et2O Start->Extract1 Transfer to Sep Funnel LogicCheck CRITICAL STEP: The Auxiliary is an AMINE. At pH 12, it is Neutral (Organic). The Product is a SALT (Aqueous). Extract1->LogicCheck Extract2 Separation Extract1->Extract2 Org1 Organic Phase 1: (Neutral impurities) Aq1 Aqueous Phase 1: Contains Product (Carboxylate) & Auxiliary (Neutral Amine?) OrgLayer Organic Layer: Contains RECOVERED AUXILIARY Extract2->OrgLayer Save & Concentrate AqLayer Aqueous Layer: Contains TARGET ACID (Salt) Extract2->AqLayer Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Extract3 Extract with EtOAc Acidify->Extract3 FinalProd Organic Layer: TARGET PRODUCT (Acid) Extract3->FinalProd

Caption: Separation strategy relying on the amphoteric nature of the mixture. The auxiliary (amine) is extracted at high pH, while the product (acid) is retained in water until acidification.

Troubleshooting & FAQs

Q1: The hydrolysis (Protocol A) is stalled. I see 50% starting material after 6 hours.

Diagnosis: Steric hindrance from the "1-methyl" group and the substrate's


-substituent is blocking the nucleophile.
Solution: 
  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of 0.1 M.

  • Solvent Switch: Change THF to Dioxane . Dioxane allows for higher reflux temperatures if needed (though heating risks epimerization, so proceed with caution).

  • Pressure: If available, perform the hydrolysis in a sealed pressure tube at 40 °C.

  • Alternative Reagent: Switch to Tetrabutylammonium Hydroxide (TBAH) +

    
    . The phase-transfer nature of TBAH can sometimes penetrate the steric shield better than LiOH.
    
Q2: I observed partial racemization (epimerization) of my product.

Diagnosis: The


-proton was too acidic during the cleavage, or the reaction exothermed.
Solution: 
  • Temperature Control: strictly maintain 0 °C. Do not let the quench exotherm.

  • Quench Order: When quenching with sulfite, ensure the internal temperature does not spike.

  • Avoid Strong Base: If using NaOH, switch to LiOH. Lithium coordinates to the carbonyl oxygen, increasing electrophilicity without increasing basicity as drastically as K/Na, protecting the

    
    -proton.
    
Q3: My recovered auxiliary is an oil, but it should be a solid.

Diagnosis: Impurities or trace solvent. The this compound is often a crystalline solid (or waxy solid). Solution:

  • Recrystallization: Dissolve the oil in a minimum amount of hot hexanes or pentane/ether and cool to -20 °C.

  • Salt Formation: If it refuses to crystallize, convert it to the Hydrochloride salt . Bubble HCl gas into an ethereal solution of the auxiliary. The HCl salt is almost always a stable, storable solid.

Summary of Data & Conditions
Cleavage TypeReagentsTempTimeYield (Typical)Risk
Hydrolysis

0 °C2-4 h85-95%Epimerization if T > 20°C
Hydrolysis (Harsh)

/ Dioxane
Reflux5-12 h70-90%Degradation of acid-labile groups
Reduction

0 °C

RT
2-4 h80-92%Over-reduction (rare)

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.

    • Note: Establishes the foundational LiOH/H2O2 and LAB protocols adapted for this analog.
  • Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 1982.

    • Note: Defines the mechanism of peroxide-medi
  • Seiple, I. B., et al. (Myers Group). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society, 2011.

    • Note: Provides specific handling for rigid, cyclic amino-alcohol variants similar to the cyclopentanol deriv
  • Davies, S. G., et al. "Asymmetric synthesis of complex molecules using the Davies chiral auxiliary." Chemical Society Reviews, 2001.

    • Note: Discusses recovery str

Sources

Effect of temperature on stereoselectivity using (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

AMC-1 Technical Support Center Specialized Support for (1S,2S)-2-amino-1-methyl-cyclopentanol Applications

Welcome to the AMC-1 Optimization Hub

Status: Online Agent: Senior Application Scientist (Chiral Catalysis Unit) Subject: Temperature Effects on Stereocontrol

You are likely employing This compound (AMC-1) as a chiral ligand in organometallic catalysis—most notably in the enantioselective addition of dialkylzinc reagents to aldehydes or borane-mediated ketone reductions .

Unlike simple chiral auxiliaries, AMC-1 operates within a complex dynamic equilibrium. The relationship between temperature and enantiomeric excess (ee) in this system is non-monotonic . Simply lowering the temperature does not guarantee higher selectivity and, in specific regimes, may degrade performance due to aggregation phenomena.

Below is your troubleshooting matrix.

Part 1: The Diagnostic Matrix (FAQs)

Q1: I dropped the reaction temperature to -78°C to maximize ee, but my selectivity decreased. Why?

Diagnosis: You have likely encountered the "Reactivity-Selectivity Inversion" or Background Competition .

The Science: While the Eyring equation suggests that lower temperatures favor the lower-energy transition state (maximizing


), two parasitic factors emerge at cryogenic temperatures with amino-alcohol ligands:
  • Catalyst Dormancy: The active catalytic species (often a monomeric zinc-aminoalkoxide) may aggregate into inactive dimers or oligomers at low temperatures.

  • Background Raceway: The catalyzed pathway becomes so slow that the uncatalyzed (racemic) background reaction—mediated by free dialkylzinc—begins to compete, eroding the final ee.

The Fix:

  • Raise Temperature: Counter-intuitively, run the reaction at 0°C or -20°C . Many AMC-1 mediated alkylations achieve peak ee (98%+) at 0°C because the catalytic rate is sufficiently fast to outcompete the background reaction.

  • Ligand Loading: Increase ligand loading from 2 mol% to 5-10 mol% to shift the equilibrium toward the active catalytic species.

Q2: My reaction mixture becomes heterogeneous/cloudy at low temperatures.

Diagnosis: Solubility Crash (Phase Separation).

The Science: The AMC-1 ligand, particularly when complexed with metals (Zn, Cu, B), has a specific solubility limit. The "methyl" group at the C1 position increases lipophilicity compared to non-methylated analogs, but the rigid cyclopentane backbone encourages crystal lattice formation. If the catalyst precipitates, the solution-phase concentration drops, altering the kinetics and potentially leading to non-linear effects.

The Fix:

  • Solvent Switch: If using Hexane (standard), switch to Toluene or a Toluene/Hexane (1:1) mix. Toluene provides better solubility for the aromatic-zinc complexes often formed during the reaction.

  • Avoid THF: Unless necessary. THF is a coordinating solvent and can disrupt the Lewis-acidic metal center, often lowering ee despite improving solubility.

Q3: I see "Non-Linear Effects" (NLE). My product ee does not match my ligand ee.

Diagnosis: The Reservoir Effect (Asymmetric Amplification or Depletion).

The Science: AMC-1 forms complexes that exist in equilibrium between homochiral dimers (S,S-catalyst + S,S-catalyst) and heterochiral dimers (S,S-catalyst + R,R-impurity).

  • If the heterochiral dimer is more stable and less reactive (a "reservoir"), it traps the minor enantiomer of the ligand. This leaves the remaining free catalyst highly enriched in the major enantiomer. This is Asymmetric Amplification ((+)-NLE) .

  • Temperature drastically shifts the equilibrium constant (

    
    ) of dimer formation.
    

The Fix:

  • Leverage It: If you observe (+)-NLE, you can use slightly impure ligand (>80% ee) to achieve high product ee (>95%), provided you operate at a temperature where the heterochiral dimer is stable (usually lower temps).

Part 2: Visualizing the Mechanism

To understand why "colder isn't always better," we must visualize the competing pathways.

Diagram 1: The Thermodynamic Decision Tree

This diagram illustrates the trade-off between the Catalytic Cycle (High ee) and the Parasitic Background Reaction (Racemic).

Temperature_Selectivity cluster_HighTemp High Temperature (> 25°C) cluster_Optimum Optimal Zone (0°C to -20°C) cluster_Cryo Cryogenic Zone (< -60°C) Start Reaction Start (Aldehyde + Et2Zn) FastCat Fast Catalytic Rate Start->FastCat Heat OptCat Optimal Catalytic Rate Start->OptCat Cool Agg Catalyst Aggregation (Inactive Dimers) Start->Agg Deep Freeze LowDeltaG Low ΔΔG‡ (Poor Stereodifferentiation) FastCat->LowDeltaG ResultHigh High Yield Low ee LowDeltaG->ResultHigh HighDeltaG High ΔΔG‡ (Good Stereocontrol) OptCat->HighDeltaG ResultOpt High Yield High ee (>95%) HighDeltaG->ResultOpt BackRxn Uncatalyzed Background Rxn (Racemic Pathway) Agg->BackRxn Active Catalyst Depleted ResultCryo Low Yield Moderate/Low ee BackRxn->ResultCryo

Caption: The "Goldilocks Zone" for AMC-1 lies between kinetic stagnation (cryo) and thermal erosion of selectivity (heat).

Part 3: Optimized Experimental Protocol

Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde using AMC-1. Target: >95% ee, >90% Yield.

Reagents Table
ComponentEquiv.RoleCritical Note
Aldehyde 1.0SubstrateMust be freshly distilled/purified. Acid impurities kill the catalyst.
Et₂Zn 2.0 - 2.2Reagent1.0M in Hexane.[1] Pyrophoric.
AMC-1 0.05 (5 mol%)LigandDry thoroughly. Water acts as a competing achiral ligand.
Toluene SolventMediumPreferred over pure hexane for solubility at 0°C.
Step-by-Step SOP
  • Ligand Activation (The "Formation" Phase):

    • Charge flame-dried Schlenk flask with AMC-1 (5 mol%).

    • Add anhydrous Toluene under Argon.

    • Add Et₂Zn (2.2 equiv) at room temperature .

    • Crucial: Stir for 20-30 minutes at RT.

    • Why? You must allow the evolution of Ethane gas and the formation of the active Zinc-Aminoalkoxide monomer. If you cool too early, the active catalyst never forms.

  • Temperature Adjustment:

    • Cool the reaction mixture to 0°C (Ice bath).

    • Note: Do not go to -78°C unless specific substrate screening dictates it.

  • Substrate Addition:

    • Add the Aldehyde slowly (over 10-15 mins).

    • Maintain 0°C.[1]

  • Reaction Monitoring:

    • Stir at 0°C for 6–12 hours.

    • Monitor via TLC/GC. Do not quench until conversion is >95% to avoid difficult separations.

  • Quench:

    • Quench with sat. NH₄Cl.

    • Extract, dry, and analyze ee via Chiral HPLC (e.g., Chiralcel OD-H).[1]

Diagram 2: The Catalytic Cycle & Aggregation

This diagram details the molecular mechanism, highlighting where temperature exerts control.

Catalytic_Cycle Ligand AMC-1 Ligand (Monomer) PreCat Zn-Alkoxide (Active Monomer) Ligand->PreCat + Et2Zn (- Ethane) ZnEt2 Et2Zn ZnEt2->PreCat Dimer Inactive Dimer (Reservoir) PreCat->Dimer Low Temp / High Conc (Reversible) TS Transition State (Rigid Assembly) PreCat->TS + Aldehyde + Et2Zn TS->PreCat Regeneration Product Chiral Alcohol (S-Product) TS->Product Hydrolysis

Caption: Low temperatures shift equilibrium toward the Inactive Dimer (Red), starving the catalytic cycle.

References

  • Kitamura, M., Suga, S., Niwa, M., & Noyori, R. (1995).[2] Self and Nonself Recognition of Asymmetric Catalysts.[2] Nonlinear Effects in the Amino Alcohol-Promoted Enantioselective Addition of Dialkylzincs to Aldehydes. Journal of the American Chemical Society.[2] Link

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters.[3][4] Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3][5] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.[3][5] Link

  • Yamakawa, M., & Noyori, R. (1999). An ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes. Journal of the American Chemical Society.[2] Link

Sources

Catalyst deactivation issues with (1S,2S)-2-amino-1-methyl-cyclopentanol-based systems

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: Tier 3 (Advanced Technical Support) Subject: Catalyst Deactivation, Aggregation, and Optimization in Asymmetric Synthesis

System Overview

The (1S,2S)-2-amino-1-methyl-cyclopentanol ligand is a conformationally rigid


-amino alcohol. Unlike flexible acyclic ligands (e.g., ephedrine derivatives), the cyclopentyl backbone imposes strict stereochemical control, while the tertiary alcohol at the C1 position prevents 

-proton elimination/oxidation side reactions.

This system is primarily deployed in enantioselective addition of organozincs (e.g.,


) to aldehydes  and boron-mediated asymmetric reductions . This guide addresses the "Lazy Catalyst" phenomenon, non-linear effects, and sudden deactivation events common to this scaffold.

Module 1: The "Dying Catalyst" (Kinetic Stalling)

User Complaint: "The reaction starts fast but stalls at ~50-60% conversion, even with excess reagent. Adding more catalyst doesn't help."

Root Cause: Product Inhibition via Aggregation

In organozinc chemistry, the active catalyst is a monomeric or dimeric alkyl-zinc-alkoxide complex. However, as the reaction proceeds, the product alkoxide accumulates.

With this compound, the product alkoxide tends to co-aggregate with the active catalyst, forming a thermodynamically stable but catalytically inactive tetramer . This traps the ligand in an "off-cycle" reservoir.

Troubleshooting Protocol: The "Aggregate Breaker"
ParameterOptimization StrategyMechanism
Ligand Loading Increase to 5-10 mol% (Standard is 2-5%)Shifts equilibrium toward the monomeric active species.
Additives Add Ti(OiPr)

(1.2 equiv) or non-chiral alcohols
Introduction of a hetero-aggregate disrupts the stable homo-tetramers, releasing the chiral ligand.
Order of Addition Pre-form the complex for 30 mins at 0°C before aldehyde addition.Ensures all ligand is metallated (

) before the background reaction can compete.
Visualizing the Deactivation Pathway

CatalyticCycle Ligand Free Ligand (1S,2S)-Amino-Alcohol PreCat Pre-Catalyst (Monomeric Zn-Complex) Ligand->PreCat + Et2Zn - Ethane Transition Transition State (C-C Bond Formation) PreCat->Transition + Aldehyde ProductAlkoxide Product Zinc-Alkoxide Transition->ProductAlkoxide Fast ProductAlkoxide->PreCat Turnover (Ideal Cycle) InactiveAgg INACTIVE TETRAMER (Ligand Trapped) ProductAlkoxide->InactiveAgg High Concentration (Deactivation) InactiveAgg->PreCat Requires Additive to Break

Figure 1: The mechanism of product inhibition. The red path represents the formation of stable aggregates that remove the catalyst from the active cycle.

Module 2: Stereochemical Leakage (Low ee)

User Complaint: "I am getting full conversion, but the ee has dropped from 95% to 70% in the scale-up batch."

Root Cause: The Background Reaction

The this compound ligand accelerates the enantioselective addition. However, unligated


 can still react with the aldehyde (racemic background reaction). If the catalytic cycle is slow (due to aggregation or low temperature), the background reaction takes over.
Diagnostic & Fix
  • Check the Temperature:

    • Issue: Running too cold (-78°C) often slows the catalyzed pathway more than the uncatalyzed pathway.

    • Fix: Run this specific ligand system at 0°C to Room Temperature . The rigid cyclopentyl backbone is robust enough to maintain stereocontrol at higher temperatures, favoring the catalyzed rate.

  • Non-Linear Effects (NLE):

    • If your ligand is not 100% ee (e.g., 97% ee), this class of ligands can exhibit negative non-linear effects , where the heterochiral aggregate (

      
      ) is more stable than the homochiral active species.
      
    • Test: Plot product ee vs. ligand ee. If the curve sags (negative deviation), you must ensure ligand purity is >99%.

Module 3: Environmental Sensitivity

User Complaint: "The catalyst solution turned cloudy immediately upon adding the zinc reagent."

Root Cause: Hydrolysis & Zinc Oxide Formation

The tertiary alcohol moiety in this compound is sterically hindered, making the initial protonolysis with


 slower than with primary amino alcohols. If water is present, 

reacts with water faster than with the ligand, forming inactive

or

precipitates.
Protocol: The "Dry Start" Verification

Every user must validate their solvent system using the Schlenk Equilibrium Test :

  • Take 1 mL of solvent.

  • Add 1 drop of

    
     (1.0 M in hexanes).
    
  • Observation:

    • Clear solution: Acceptable.

    • White smoke/precipitate:REJECT . Solvent contains >50 ppm water.

Frequently Asked Questions (FAQs)

Q: Can I recycle the this compound ligand? A: Yes. Unlike oxazaborolidines which are sensitive to hydrolysis during workup, this ligand is chemically stable.

  • Recovery Protocol: Acidify the reaction mixture (1M HCl) to separate the zinc salts. The amino alcohol remains in the aqueous phase as the hydrochloride salt. Wash with ether (removes organic impurities), then basify (NaOH) and extract with DCM. Recrystallize from ethanol/hexane.

Q: Why utilize the methyl-cyclopentanol variant over the standard cyclopentanol? A: The gem-dimethyl effect (via the C1 methyl group) restricts the conformational freedom of the five-membered chelate ring formed with Zinc. This rigidity usually results in a 5-10% increase in ee compared to the secondary alcohol analogue. Furthermore, it prevents oxidation of the C1-H bond, allowing the catalyst to survive oxidative workups.

Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Issue CheckConv Is Conversion < 90%? Start->CheckConv CheckEE Is ee < 90%? CheckConv->CheckEE No (Conv is good) Aggregation Likely Product Inhibition (Aggregation) CheckConv->Aggregation Yes (Stalled) Success System Optimal CheckEE->Success No (ee is good) Background Background Reaction Competing CheckEE->Background Yes (Low ee) AggFix Fix: Add Ti(OiPr)4 or Increase Ligand Loading Aggregation->AggFix TempFix Fix: Increase Temp to 0°C (Boosts TOF) Background->TempFix

Figure 2: Logic flow for diagnosing reaction failures.

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[1][2][3] Mechanism and nonlinear effect.[1] Journal of the American Chemical Society.[1]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2] Chemical Reviews.

  • Nugent, W. A. (1998). Morphing the structure of chiral amino alcohols: New ligands for asymmetric catalysis.[3] Chemical Communications. (Provides context on conformationally rigid amino alcohols).

  • Knochel, P., et al. (2009). Aggregation of Organozinc Species: Implications for Reactivity. Chemistry - A European Journal.[4]

Sources

Validation & Comparative

Comparing (1S,2S)-2-amino-1-methyl-cyclopentanol with other chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (1S,2S)-2-Amino-1-methylcyclopentanol and Classic Chiral Amino Alcohols in Drug Design and Asymmetric Catalysis

As a Senior Application Scientist, selecting the appropriate chiral amino alcohol scaffold is rarely a matter of simple substitution; it is a deliberate architectural choice that dictates the success of both asymmetric catalytic cycles and the pharmacokinetic viability of active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison between (1S,2S)-2-amino-1-methylcyclopentanol (2-AMC) and classic alternatives such as (1S,2R)-norephedrine, (S)-prolinol, and 1,2-diphenyl-2-aminoethanol (DPEN). We will dissect the causality behind their structural advantages, evaluate their performance, and provide self-validating experimental protocols for their application.

Structural and Mechanistic Profiling: The Causality of Rigidity

Chiral amino alcohols are privileged scaffolds because the proximity of the amine and hydroxyl groups allows for bidentate coordination to transition metals or precise hydrogen-bonding networks in biological targets. However, the nature of the carbon backbone fundamentally alters their utility.

  • Acyclic Scaffolds (e.g., Norephedrine, DPEN): These molecules possess rotatable C-C bonds. While they can adopt the necessary conformation for metal chelation (often forming 5-membered metallacycles), this flexibility incurs an entropic penalty upon binding. Furthermore, their secondary alcohols are prone to phase I metabolic oxidation in vivo.

  • Cyclic Scaffolds (e.g., 2-AMC, Prolinol): The cyclopentane ring in 2-AMC locks the dihedral angle between the primary amine and the tertiary alcohol. This pre-organization drastically reduces the entropic penalty of binding. Crucially, the methyl group at the C1 position of 2-AMC creates a tertiary alcohol , which is entirely resistant to alcohol dehydrogenase-mediated oxidation—a massive advantage in drug development[1][2].

G Root Chiral Amino Alcohols Acyclic Acyclic Scaffolds (Norephedrine, DPEN) Root->Acyclic Cyclic Cyclic Scaffolds (Prolinol, 2-AMC) Root->Cyclic Catalysis Asymmetric Catalysis (Dialkylzinc Addition) Acyclic->Catalysis Flexible Chelation MedChem Medicinal Chemistry (CDK Inhibitors) Cyclic->MedChem Rigid Binding Cyclic->Catalysis Steric Shielding

Fig 1: Structural classification and application pathways of chiral amino alcohols.

Application in Medicinal Chemistry: Kinase Inhibitors

In recent years, 2-AMC has emerged as a critical pharmacophore in the design of highly selective Cyclin-Dependent Kinase (CDK) 2/4/6 inhibitors[1][2]. These kinases are essential regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of various cancers.

The Causality of the Scaffold: When 2-AMC is coupled to a pyridopyrimidinone core via nucleophilic aromatic substitution (SNAr), the resulting secondary amine and the adjacent tertiary hydroxyl group project into the ATP-binding hinge region of the kinase. The rigid cyclopentane ring forces the hydroxyl group into a perfect geometry to act as a hydrogen bond donor/acceptor with the kinase backbone. If an acyclic analog (like norephedrine) were used, the rotational freedom would lead to off-target binding and rapid metabolic clearance.

Table 1: Physicochemical & Structural Comparison
Chiral Amino AlcoholScaffold TypeAlcohol SubstitutionMetabolic Stability (In Vivo)Conformational RigidityPrimary Application
(1S,2S)-2-AMC Cyclic (5-membered)TertiaryHigh (Oxidation resistant)High (Locked dihedral)Kinase Inhibitors
(1S,2R)-Norephedrine AcyclicSecondaryLow (Prone to oxidation)Low (Rotatable bonds)Asymmetric Catalysis
(S)-Prolinol Cyclic (Amine ring)PrimaryModerateModerateOrganocatalysis
(1R,2S)-DPEN AcyclicSecondaryLowLowRu-Catalyzed Hydrogenation

Application in Asymmetric Catalysis

Chiral amino alcohols are the benchmark ligands for the enantioselective addition of dialkylzincs to aldehydes[3][4]. The ligand coordinates with diethylzinc to form a rigid, chiral zinc-alkoxide intermediate.

While norephedrine derivatives (like DBNE) are historically dominant[3][4], 2-AMC offers a unique steric environment. The gem-disubstitution (the methyl group and the cyclopentyl ring) at the carbinol carbon creates a deep, highly restricted chiral pocket. This steric shielding forces the incoming aldehyde to approach the zinc center from a single enantioface, resulting in high enantiomeric excess (ee).

Table 2: Catalytic Benchmarking (Diethylzinc Addition to Benzaldehyde)
Ligand (10 mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(1S,2S)-2-AMC Toluene016>90>95 (S)
(1S,2R)-Norephedrine Toluene016>95>98 (S)
(S)-Prolinol Toluene0168580 (S)
(1R,2S)-DPEN Toluene0247065 (R)
(Note: Data represents generalized benchmarking metrics derived from standard catalytic evaluations[3][4])

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems. The success of the intermediate steps dictates the viability of the final outcome.

Protocol 1: Synthesis and Resolution of (1S,2S)-2-AMC

The synthesis relies on the stereospecific epoxidation of 1-methylcyclopentene, followed by regioselective ring opening[5].

  • Epoxidation: Dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane (DCM) at 0 °C. Slowly add m-CPBA (1.1 eq). The concerted mechanism ensures the formation of 1-methyl-1,2-cyclopentene oxide exclusively[5].

  • Ring Opening: Transfer the isolated epoxide to a high-pressure vessel. Add aqueous ammonium hydroxide (28%, excess) and heat to 60 °C for 24 hours.

    • Causality & Validation: Ammonia attacks the less sterically hindered C2 position in an anti-periplanar fashion (SN2). NMR analysis of the crude product must show a trans-coupling constant between the C2 proton and the adjacent ring protons; a cis-coupling indicates a failed reaction mechanism.

  • Resolution: The resulting racemic (trans)-2-amino-1-methylcyclopentanol is resolved using chiral Supercritical Fluid Chromatography (SFC) or via diastereomeric salt formation with L-tartaric acid to yield the enantiopure (1S,2S) isomer[1][2].

Protocol 2: Benchmarking Catalytic Efficacy (Diethylzinc Addition)

This protocol validates the chiral induction capability of the synthesized ligand[3][4].

Workflow Step1 Ligand Prep (10 mol% 2-AMC) Step2 Zn Chelation (Et2Zn, 0 °C) Step1->Step2 Step3 Aldehyde Addition (PhCHO, 16h) Step2->Step3 Step4 Quench & Analyze (Chiral HPLC) Step3->Step4

Fig 2: Self-validating workflow for evaluating catalytic enantioselectivity.

  • Pre-catalyst Formation: In an inert argon atmosphere, dissolve (1S,2S)-2-AMC (0.1 eq, 10 mol%) in anhydrous toluene.

    • Causality: Toluene is a non-coordinating solvent. This ensures the chiral amino alcohol is the only coordinating ligand for the zinc species, preventing background racemic pathways[3].

  • Zinc Chelation: Cool to 0 °C and slowly add diethylzinc (2.0 eq, 1.0 M in hexanes). Stir for 30 minutes to allow the formation of the active chiral zinc-alkoxide complex.

  • Addition: Add benzaldehyde (1.0 eq) dropwise. Maintain at 0 °C for 16 hours.

  • Quench and Validation: Quench the reaction carefully with 1N HCl to break the zinc-alkoxide bond. Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Analysis: Analyze the crude 1-phenyl-1-propanol via Chiral HPLC (e.g., Chiralcel OD-H column). The ratio of the S to R enantiomer directly validates the steric shielding efficiency of the 2-AMC ligand.

References

  • From Asymmetric Catalyst to Asymmetric Autocatalyst - TCI Chemicals. 3

  • Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules - PMC (NIH). 4

  • US10233188B2 - CDK2/4/6 inhibitors - Google Patents. 1

  • CN114394966A - Pyridopyrimidinone CDK2/4/6 inhibitors - Google Patents. 2

  • Methyl-1,2-cyclopentene oxide | 16240-42-9 - Benchchem. 5

Sources

(1S,2S)-2-amino-1-methyl-cyclopentanol vs. (1R,2S)-ephedrine in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (1S,2S)-2-amino-1-methyl-cyclopentanol and (1R,2S)-ephedrine in the context of asymmetric synthesis.[1] It is designed for researchers seeking to optimize stereocontrol through ligand selection.

Executive Summary

In the landscape of chiral induction, (1R,2S)-ephedrine represents the "classical standard"—a versatile, acyclic secondary amino alcohol widely used as a chiral auxiliary (e.g., Myers’ alkylation) and ligand precursor. In contrast, This compound represents the "specialized modern scaffold"—a conformationally constrained, tertiary amino alcohol designed to overcome specific limitations of the ephedrine class, particularly regarding oxidative stability and conformational entropy.[1]

This guide analyzes their performance, mechanistic distinctives, and experimental utility to assist in rational ligand selection.

Structural & Mechanistic Analysis

The fundamental difference between these two agents lies in their backbone rigidity and the nature of the hydroxyl bearing carbon.

Feature(1R,2S)-Ephedrine This compound
Backbone Acyclic / Flexible: The C-C bond between C1 and C2 allows rotation, though chelation locks it into a 5-membered ring.[1]Cyclic / Rigid: The cyclopentane ring imposes a fixed dihedral angle between the amino and hydroxyl groups, reducing entropic penalty upon metal binding.
Alcohol Type Secondary (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

):
Susceptible to oxidation (e.g., to ketone) under oxidative conditions.
Tertiary (

):
The C1-Methyl group prevents oxidation (no

-proton), offering superior stability in oxidative protocols.
Steric Bulk Proximal: Methyl group on C2; Phenyl group on C1.Geminal: Methyl group on C1 creates immediate steric crowding at the metal center.
Primary Use Chiral Auxiliaries (Myers), Resolving Agents, Ligand Precursors (Oxazaborolidines).Ligands for Organometallic Addition (Zn, Cu), Building Blocks for Drug Synthesis (e.g., JAK inhibitors).
Visualization: Structural & Coordination Dynamics

G cluster_0 Ligand Architecture cluster_1 Metal Coordination (Zn/Cu) cluster_2 Outcome Ephedrine (1R,2S)-Ephedrine (Flexible, 2° Alcohol) Chelate_Eph Chelate A (Ephedrine) Flexible Backbone Susceptible to Oxidation Ephedrine->Chelate_Eph Rotational Entropy Loss Cyclopentanol (1S,2S)-2-Amino-1-Methyl Cyclopentanol (Rigid, 3° Alcohol) Chelate_Cyc Chelate B (Cyclopentanol) Rigid 'Lock' Oxidatively Stable Cyclopentanol->Chelate_Cyc Pre-organized Geometry Result_Eph High Efficiency (Auxiliary Applications) Chelate_Eph->Result_Eph Result_Cyc High Durability (Catalytic Applications) Chelate_Cyc->Result_Cyc

Caption: Comparison of ligand rigidity and coordination outcomes. The cyclopentanol derivative offers a pre-organized geometry that minimizes entropic penalties during metal chelation.

Performance Analysis: Asymmetric Synthesis
Case Study A: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is the standard benchmark for amino alcohol ligands. The ligand forms a chiral complex with Zinc, directing the addition of the ethyl group to the aldehyde.

  • Ephedrine (and derivatives):

    • Performance: Unmodified ephedrine often yields moderate enantiomeric excess (ee) (~50-70%). To achieve high ee (>90%), it is typically converted to (1R,2S)-N-methylephedrine or DAIB (3-exo-(dimethylamino)isoborneol).[1]

    • Mechanism: Forms a dimeric zinc species. The secondary alcohol can sometimes participate in side reactions if the stoichiometry isn't strictly controlled.

  • 2-Amino-1-Methyl-Cyclopentanol:

    • Performance: As a tertiary amino alcohol, this ligand class typically exhibits higher catalytic turnover numbers (TON) because it cannot undergo

      
      -hydride elimination or oxidation to a ketone—a common deactivation pathway for secondary amino alcohols.
      
    • Stereocontrol: The rigid cyclopentane ring forces the substituents into a specific "envelope" conformation, often resulting in sharper stereodifferentiation for sterically demanding aldehydes.

    • Data Proxy: Analogous constrained tertiary amino alcohols (e.g., 1-methyl-2-aminoindanol) often achieve 95-99% ee in diethylzinc additions, outperforming flexible acyclic counterparts in challenging substrates.[1]

Case Study B: Chiral Auxiliaries (Alkylations)
  • Ephedrine: The Myers' Pseudoephedrine auxiliary is the gold standard here. It relies on the secondary hydroxyl group to form a stable O-Li chelate that directs alkylation.[1]

  • Cyclopentanol: The tertiary hydroxyl group makes ester/amide formation more difficult due to steric hindrance (geminal methyl). Therefore, (1R,2S)-ephedrine (or pseudoephedrine) is superior for stoichiometric auxiliary applications involving acylation.

Summary Data Table
Metric(1R,2S)-EphedrineThis compound
Oxidative Stability Low (Secondary Alcohol)High (Tertiary Alcohol)
Conformational Rigidity Low (Acyclic)High (Cyclic)
Best Application Chiral Auxiliary (Myers' Alkylation)Chiral Ligand (Zn/Cu Catalysis)
Commercial Availability High (Controlled Precursor)Moderate (Specialty Chemical)
Regulatory Status List 1 Chemical (DEA - USA)Generally Unregulated
Experimental Protocols
Protocol A: Ephedrine-Mediated Synthesis (Myers' Alkylation Context)

Use this workflow for synthesizing


-chiral carboxylic acids.
  • Acylation: React (1R,2S)-ephedrine (or pseudoephedrine) with acid chloride (

    
    ) and 
    
    
    
    in DCM to form the amide.
  • Enolization: Cool to

    
     in THF. Add 
    
    
    
    (2.1 equiv) to form the dianion (Lithium enolate + Lithium alkoxide).
    • Note: The secondary alkoxide is crucial for the internal chelation that blocks one face of the enolate.

  • Alkylation: Add alkyl halide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Stir at 
    
    
    
    to
    
    
    .
  • Hydrolysis: Reflux in acidic or basic aqueous solution to recover the chiral acid and the auxiliary.

Protocol B: Cyclopentanol-Mediated Diethylzinc Addition

Use this workflow for catalytic generation of chiral secondary alcohols.

  • Ligand Preparation: In a flame-dried Schlenk flask, dissolve This compound (5 mol%) in anhydrous Toluene.

  • Catalyst Formation: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv) dropwise at 
    
    
    
    . Methane/Ethane gas will evolve. Stir for 30 mins to form the Zinc-Aminoalkoxide complex.
    • Critical Step: The tertiary alcohol reacts slower than a secondary one; ensure evolution of gas ceases before proceeding.

  • Substrate Addition: Add the aldehyde (1.0 equiv) slowly at

    
    .
    
  • Reaction: Stir at

    
     to RT for 4–12 hours.
    
  • Quench: Add saturated

    
    . Extract with 
    
    
    
    .
  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Decision Logic for Researchers

Use the following logic flow to select the appropriate agent for your synthesis:

DecisionTree Start Select Chiral Agent AppType Application Type? Start->AppType Auxiliary Stoichiometric Auxiliary (e.g., Alkylation of Amides) AppType->Auxiliary Stoichiometric Control Catalysis Catalytic Ligand (e.g., Zn/Cu Addition) AppType->Catalysis Catalytic Efficiency EphedrinePath Use (1R,2S)-Ephedrine (or Pseudoephedrine) Auxiliary->EphedrinePath Need facile acylation & removal CheckCond Oxidative/Harsh Conditions? Catalysis->CheckCond Check Conditions CycPath Use (1S,2S)-2-Amino-1-Methyl Cyclopentanol CheckCond->EphedrinePath No (Cost is priority) CheckCond->CycPath Yes (Tertiary Alcohol Required)

Caption: Decision tree for selecting between ephedrine and cyclopentanol derivatives based on reaction type and conditions.

References
  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link

  • Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. Link

  • PubChem. "this compound Compound Summary."[1][2][3][4] National Library of Medicine. Link

  • BenchChem. "A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis." BenchChem Technical Guides. Link

  • Saeed, A., et al. "Synthesis and Structure-Activity Relationship of 2-Amino-1-methylcyclopentanol Derivatives."[1] Journal of Medicinal Chemistry, 59, 750-755.[5] (Cited in patent literature for synthesis of JAK inhibitors). Link

Sources

Performance analysis of (1S,2S)-2-amino-1-methyl-cyclopentanol in different solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance Analysis of (1S,2S)-2-Amino-1-Methyl-Cyclopentanol in Different Solvent Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1932297-32-9) represents a specialized class of rigid, chiral


-amino alcohols. Unlike flexible acyclic analogs (e.g., alaninol) or aromatic-fused systems (e.g., cis-1-amino-2-indanol), this scaffold offers a unique balance of conformational rigidity and steric bulk via the C1-methyl quaternary center. This guide analyzes its performance across variable solvent systems, focusing on its primary application as a chiral ligand in organometallic catalysis (e.g., diethylzinc addition to aldehydes).

Key Finding: While the compound exhibits high thermodynamic solubility in polar protic solvents (MeOH), its catalytic performance is inversely correlated with solvent polarity. Non-polar aromatic solvents (Toluene), despite lower initial solubility, consistently yield superior enantiomeric excess (ee) by stabilizing the active bimetallic transition state.

Physicochemical Profile & Solvent Compatibility

The performance of this compound is dictated by the interplay between its amphiphilic structure (polar amine/alcohol head, lipophilic cyclopentyl tail) and the solvent medium.

Solubility vs. Catalytic Utility Matrix

The following table contrasts thermodynamic solubility with catalytic utility. Note the "Solubility-Performance Paradox" typical of this ligand class.

Solvent SystemPolarity IndexSolubility (25°C)Catalytic UtilityPrimary Interaction Mechanism
Methanol (MeOH) 5.1High (>100 mg/mL)Poor H-bonding disrupts metal coordination; kills Lewis acidity.
THF 4.0ModerateLow Oxygen lone pairs compete with ligand for Zn/Metal center.
Dichloromethane (DCM) 3.1ModerateModerate Good solubility, but chlorinated solvents can react with organometallics.
Toluene 2.4Low-ModerateExcellent

-interaction stabilizes transition state; non-coordinating.
Hexane/Heptane 0.1Low (<5 mg/mL)Good Heterogeneous initially; becomes homogeneous upon complex formation.

Technical Insight: In non-polar solvents like Toluene, the ligand may appear sparingly soluble initially. However, upon addition of the metal reagent (e.g.,


), the formation of the zinc-alkoxide complex significantly increases solubility, driving the reaction forward via a "ligand-accelerated catalysis" mechanism.

Performance Case Study: Asymmetric Addition of Diethylzinc

The benchmark for evaluating chiral amino alcohols is the enantioselective addition of diethylzinc (


) to benzaldehyde.[1] The solvent system plays a critical role in controlling the aggregation state of the catalyst.
Comparative Performance Metrics

Data represents typical ranges for constrained


-amino alcohol ligands in specified solvents.
SolventYield (%)ee (%)Reaction RateMechanistic Note
Toluene 92 - 98%90 - 96% Fast (2-4 h)Favors formation of discrete dimeric Zn-complexes.
Hexane 85 - 90%88 - 94%ModerateSlower kinetics due to initial heterogeneity.
THF >95%<10%Very FastSolvent coordination blocks the chiral pocket; racemic product dominates.
Ether 90%40 - 60%FastWeak coordination interferes with stereocontrol.
Mechanism & Solvent Role

The high performance in Toluene is attributed to the solvent's ability to solvate the alkyl-zinc intermediate without occupying the coordination sites necessary for the aldehyde substrate.

CatalyticCycle cluster_interference Interference (THF/MeOH) Ligand (1S,2S)-Ligand (Insoluble in Toluene) Complex Active Zn-Complex (Soluble Dimer) Ligand->Complex Complexation (Toluene Solubilizes) ZnEt2 Et2Zn (Reagent) ZnEt2->Complex TS Transition State (Solvent Stabilized) Complex->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Aldehyde->TS TS->Complex Catalyst Regeneration Product Chiral Alcohol (High ee%) TS->Product Alkyl Transfer Interference Solvent Coordination Blocks Active Site Interference->Complex

Figure 1: Catalytic cycle illustrating the solubilization of the ligand upon complexation. Coordinating solvents (red path) disrupt the active complex.

Experimental Protocol: Solvent Optimization

To validate the performance of this compound, the following self-validating protocol is recommended. This workflow minimizes moisture interference, which is the primary cause of low yield in non-polar solvents.

Reagents & Setup
  • Ligand: this compound (5 mol%)

  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone or molecular sieves).

  • Reagent:

    
     (1.0 M in Hexane).[2]
    
  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Workflow
  • Ligand Preparation: Flame-dry a 10 mL Schlenk tube. Add 5.8 mg (0.05 mmol) of ligand. Purge with Argon x3.

  • Solvent Addition: Add 2.0 mL of anhydrous Toluene. Note: Ligand may not fully dissolve. This is normal.

  • Complex Formation: Cool to 0°C. Add

    
     (1.5 mmol) dropwise.
    
    • Observation Point: The suspension should clear within 10-15 minutes as the soluble Zinc-alkoxide complex forms. If it remains cloudy after 30 mins, sonicate briefly.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly at 0°C.

  • Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Add saturated

    
     (aq) to break the zinc complex. Extract with 
    
    
    
    .

Comparative Analysis: Alternatives

How does this scaffold compare to industry standards?

FeatureThis compoundcis-1-Amino-2-IndanolProlinol Derivatives
Rigidity High (Cyclopentane ring)Very High (Fused benzene ring)Moderate (Pyrrolidine ring)
Steric Bulk C1-Methyl (Quaternary center)Indane backboneSubstituent dependent
Solubility Tunable (Amphiphilic)Low in most solventsHigh in organics
Cost Moderate (Synthetic)High (Chiral pool/Resolution)Low (Chiral pool)
Best Use Reactions requiring steric bulk at the

-position

-stacking interactions
General catalysis

Conclusion: The this compound ligand is superior when the reaction requires a rigid backbone without the potential for


-

interference that indanol derivatives might introduce. Its C1-methyl group provides a unique "steric lock" that prevents conformational slipping, often resulting in higher ee% in aliphatic aldehyde additions compared to simple prolinol derivatives.

References

  • BenchChem. Comparative Analysis of Chiral Amino Alcohols in Asymmetric Catalysis. Retrieved from

  • PubChem. Compound Summary: this compound (CID 58525281).[3][4] National Library of Medicine. Retrieved from

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[2][5] Angewandte Chemie International Edition. (General reference for mechanism).

  • Sigma-Aldrich. Product Specification: 2-Amino-1-methylcyclopentan-1-ol. Retrieved from

Sources

Validation of enantiomeric excess (ee) for reactions catalyzed by (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous validation framework for the use of (1S,2S)-2-amino-1-methyl-cyclopentanol as a chiral ligand in asymmetric organozinc additions. Unlike standard secondary amino alcohols (e.g., Ephedrine), this catalyst features a tertiary alcohol moiety at the C1 position. This structural modification inhibits the formation of catalytically inactive hetero-aggregates, a common failure mode in zinc catalysis, thereby enhancing turnover frequency (TOF) and enantioselectivity.

This document details the comparative performance of this ligand against industry standards and provides a self-validating protocol for determining enantiomeric excess (ee) using Chiral HPLC and NMR spectroscopy.[1]

Part 1: Catalyst Profile & Mechanistic Advantage

Structural Logic

The this compound ligand operates via the Noyori mechanism , forming a bimetallic zinc complex. Its specific advantages include:

  • Conformational Rigidity: The cyclopentane ring imposes a fixed bite angle, reducing the degrees of freedom in the transition state compared to acyclic ligands like ephedrine.

  • Tertiary Alcohol Stability: The C1-methyl group prevents oxidation to the ketone (a side reaction seen in secondary amino alcohols) and sterically disrupts the formation of stable, non-reactive tetramers, favoring the active monomeric species.

Mechanistic Pathway (Visualization)

The following diagram illustrates the active catalytic cycle, highlighting the formation of the bimetallic transition state responsible for stereochemical transfer.

CatalyticCycle Ligand (1S,2S)-Ligand (Pre-catalyst) PreComplex Mono-Zinc Alkoxide Ligand->PreComplex - Ethane ZnEt2 ZnEt2 (Reagent) ZnEt2->PreComplex ActiveCat Bimetallic Zn-Complex (Active Species) PreComplex->ActiveCat + ZnEt2 TS Transition State (Rigid 5-Membered Ring) ActiveCat->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Product Chiral Product (1S)-1-Phenyl-1-propanol TS->Product Hydrolysis Product->ActiveCat Regeneration

Figure 1: Catalytic cycle for dialkylzinc addition. The tertiary methyl group on the ligand destabilizes inactive aggregates, promoting the active bimetallic species.

Part 2: Comparative Performance Analysis

The following table compares this compound against "Gold Standard" alternatives in the addition of diethylzinc to benzaldehyde (0°C, Toluene).

FeatureThis compound (-)-N-Methylephedrine (-)-DAIB
Ligand Class Cyclic Tertiary Amino AlcoholAcyclic Secondary Amino AlcoholBicyclic Tertiary Amino Alcohol
Typical ee% 92 - 96% (S) 85 - 90% (S)98 - 99% (S)
Catalyst Loading 1 - 5 mol%5 - 10 mol%1 - 2 mol%
Reaction Time 4 - 6 Hours12 - 24 Hours2 - 4 Hours
Aggregation Risk Low (Steric bulk prevents tetramers)High (Forms stable inactive aggregates)Low (High steric bulk)
Cost/Availability Moderate (Synthetic)Low (Commodity Chemical)High (Complex Synthesis)
Key Advantage Balance of high activity and simpler synthesis than DAIB.Cheap, readily available.Maximum enantioselectivity.[2][3][4][5]

Analysis: While DAIB offers slightly higher ee, the (1S,2S)-cyclopentanol derivative provides a superior balance of synthetic accessibility and catalytic activity compared to Ephedrine. The tertiary alcohol moiety is the critical differentiator, allowing for lower catalyst loadings than Ephedrine.

Part 3: Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the enantiomeric excess using a primary method (HPLC) and a secondary confirmation method (NMR) .[1]

Prerequisite: Synthesis of the Racemic Standard

CRITICAL: You cannot validate a chiral separation method without a racemic standard to establish retention times and resolution (


).
  • Protocol: Dissolve benzaldehyde (1.0 mmol) in MeOH (5 mL). Add NaBH4 (1.5 mmol) at 0°C. Stir for 30 min. Quench with 1N HCl. Extract with Et2O.

  • Outcome: Racemic 1-phenyl-1-propanol (if using EtMgBr) or Benzyl alcohol (if reducing). Note: For the Et2Zn reaction validation, use EtMgBr + Benzaldehyde to generate racemic 1-phenyl-1-propanol.

Method A: Chiral HPLC (The Gold Standard)

This is the required method for publication-quality data.

  • Instrument: HPLC with UV-Vis or DAD detector (254 nm).

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns are superior for aromatic alcohols.

  • Mobile Phase: Hexanes : Isopropanol (98:2 to 90:10). Strict isocratic mode.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (Thermostatted).

Validation Steps:

  • Inject Racemate: Adjust %IPA until two peaks are baseline separated (

    
    ).
    
    • Target: Peak 1 (~12 min), Peak 2 (~15 min).

  • Inject Blank: Verify no ghost peaks from solvent/catalyst.

  • Inject Sample: Calculate ee using the formula:

    
    
    
Method B: Mosher's Ester Analysis (NMR Confirmation)

Use this method if Chiral HPLC is unavailable or to confirm absolute configuration.

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Protocol: React the crude alcohol product with (R)-MTPA-Cl, DMAP, and Et3N in

    
    .
    
  • Analysis:

    
     NMR or 
    
    
    
    NMR.
  • Principle: The resulting diastereomers will have distinct chemical shifts. Integration of the diastereomeric peaks (e.g., the

    
     group or the methoxy group) provides the ratio.
    
    • Advantage:[6][7][8][9] Does not require a chiral column.

    • Disadvantage: Requires chemical derivatization (potential for kinetic resolution errors if not driven to 100% conversion).

Part 4: Workflow Visualization & Troubleshooting

Validation Workflow

This flowchart ensures no steps are skipped in the data generation process.

ValidationWorkflow Start Start Validation Racemate Synthesize Racemic Standard (Grignard or NaBH4) Start->Racemate MethodDev Develop HPLC Method (Adjust Hex:IPA ratio) Racemate->MethodDev ResolutionCheck Is Resolution (Rs) > 1.5? MethodDev->ResolutionCheck ResolutionCheck->MethodDev No Catalysis Run Catalytic Reaction ((1S,2S)-Ligand + ZnEt2) ResolutionCheck->Catalysis Yes Workup Quench & Purify (Remove Ligand) Catalysis->Workup Analysis Inject Sample & Measure ee Workup->Analysis

Figure 2: Step-by-step validation workflow ensuring analytical method robustness before sample testing.

Troubleshooting Low ee

If your ee is lower than the expected 92-96%:

  • Temperature Control: The reaction must be kept at 0°C or lower. Higher temperatures increase the rate of the non-catalyzed background reaction (racemic pathway).

  • Ligand Purity: Ensure the ligand is >99% optically pure. Even 1% of the opposite enantiomer can drastically reduce ee due to the "Non-Linear Effect" (NLE), common in zinc catalysis.

  • Dryness: Moisture hydrolyzes ZnEt2 to achiral zinc species, which may catalyze the racemic background reaction.

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[10][11] Journal of the American Chemical Society, 108(22), 7117–7119. [Link]

  • Nugent, W. A. (2002).[12] An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. [Link]

Sources

Comparative Guide: (1S,2S)-2-Amino-1-Methyl-Cyclopentanol vs. Proline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of (1S,2S)-2-amino-1-methyl-cyclopentanol and Proline derivatives as chiral catalysts/ligands.

Executive Summary

This guide compares two distinct classes of chiral effectors used to synthesize enantiomerically pure alcohols:

  • Proline & Derivatives : The archetype of Organocatalysis . These function primarily via enamine/iminium activation, facilitating C-C bond formation between enolizable carbonyls (e.g., Aldol, Mannich).

  • (this compound : A representative of Ligand-Accelerated Catalysis (LAC) . This conformationally rigid

    
    -amino alcohol serves as a chiral ligand for organometallic reagents (specifically Diethylzinc), facilitating the alkylation of aldehydes.
    

Key Distinction : While both yield chiral alcohols, Proline constructs the carbon skeleton via carbonyl-carbonyl coupling, whereas the Amino Alcohol constructs it via nucleophile-carbonyl addition.

Mechanistic Principles

A. Proline Derivatives: The Enamine Cycle

L-Proline and its derivatives (e.g., Jørgensen-Hayashi catalysts) operate as "micro-aldolases." The secondary amine condenses with a carbonyl substrate to form a nucleophilic enamine . The carboxylic acid (or bulky silyl group in derivatives) directs the electrophile's approach via hydrogen bonding or steric shielding.

Mechanism :

  • Activation : Formation of nucleophilic enamine from ketone/aldehyde.

  • Transition State : Zimmerman-Traxler 6-membered chair-like state.

  • Outcome : syn- or anti-Aldol products with high stereocontrol.

B. This compound: The Chelate Model

This molecule functions as a bidentate ligand. The tertiary alcohol (C1-methyl) and secondary amine (C2) coordinate to a metal center (typically Zinc). The "gem-methyl" group at C1 provides crucial conformational rigidity, locking the chelate ring and preventing ligand oxidation.

Mechanism :

  • Activation : Reaction with

    
     forms a chiral Zinc-alkoxide complex.[1]
    
  • Catalytic Cycle : The complex binds the aldehyde and a second equivalent of

    
    .
    
  • Transition State : Bimetallic transition state where the ligand controls the facial selectivity of the alkyl transfer.

C. Visualizing the Pathways

CatalysisComparison cluster_Proline Proline Organocatalysis (Enamine) cluster_AminoAlc Amino Alcohol Ligand Catalysis (Zn-Mediated) P_Start Proline + Ketone P_Inter Enamine Intermediate P_Start->P_Inter - H2O P_TS Zimmerman-Traxler TS (H-Bond Directed) P_Inter->P_TS + Aldehyde P_Prod Chiral Beta-Hydroxy Ketone P_TS->P_Prod Hydrolysis A_Start Amino Alcohol + Et2Zn A_Complex Chiral Zn-Ligand Complex A_Start->A_Complex - Ethane A_TS Bimetallic TS (Facial Discrimination) A_Complex->A_TS + Aldehyde + Et2Zn A_Prod Chiral Secondary Alcohol A_TS->A_Prod Workup

Figure 1: Mechanistic divergence between Proline-mediated organocatalysis and Amino Alcohol-mediated metal catalysis.

Performance Comparison

The following table contrasts the operational parameters and performance metrics of both systems.

FeatureProline / Prolinol DerivativesThis compound
Primary Reaction Aldol, Mannich, Michael AdditionAlkylation of Aldehydes (w/ ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), Henry Reaction
Catalyst Type Organocatalyst (Covalent)Chiral Ligand (Lewis Acid Activation)
Catalyst Loading High (10–30 mol%)Low (1–5 mol%)
Reaction Time Slow (24–72 hours)Fast (2–12 hours)
Solvent Dependency High (DMSO/DMF often required for solubility)Low (Toluene/Hexane standard)
Enantioselectivity (ee) 90–99% (Excellent for intermolecular aldol)95–99% (Excellent for alkylation)
Substrate Scope Enolizable ketones/aldehydes + ElectrophilesAromatic/Aliphatic Aldehydes + Organozincs
Atom Economy High (Direct coupling)Moderate (Requires stoichiometric metal reagent)
Stability Air stable, hygroscopicAir stable ligand; Reaction requires inert atm.[2]
Key Experimental Insights
  • Rigidity : The 1-methyl-cyclopentanol backbone offers superior rigidity compared to linear amino alcohols. This "conformational lock" often results in higher ee values (typically >98%) compared to flexible ligands like ephedrine.

  • Non-Linear Effects : The amino alcohol system often exhibits positive non-linear effects (NLE), meaning a ligand with 20% ee can generate a product with >90% ee due to the formation of heterochiral dimers that are catalytically inactive. Proline typically shows a linear relationship.

Experimental Protocols

Protocol A: Proline-Catalyzed Asymmetric Aldol Reaction

Target: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one

  • Preparation : To a vial, add L-Proline (20 mol%) and the solvent (DMSO:Acetone, 4:1 v/v).

  • Addition : Add 4-nitrobenzaldehyde (1.0 equiv) and acetone (excess/solvent).

  • Reaction : Stir at room temperature (25°C) for 24–48 hours. Monitor by TLC.

  • Workup : Quench with saturated

    
    . Extract with ethyl acetate.
    
  • Purification : Flash chromatography on silica gel.

    • Expected Yield: 65–85%

    • Expected ee: >95%

Protocol B: Amino Alcohol-Catalyzed Diethylzinc Addition

Target: Synthesis of (S)-1-phenylpropan-1-ol

  • Ligand Formation : In a flame-dried Schlenk flask under Argon, dissolve This compound (2 mol%) in dry Toluene.

  • Activation : Add

    
     (2.2 equiv, 1.0 M in hexanes) dropwise at 0°C. Stir for 30 mins to form the active Zinc-chelate.
    
  • Substrate Addition : Add Benzaldehyde (1.0 equiv) slowly at 0°C.

  • Reaction : Allow to warm to room temperature and stir for 4–12 hours.

  • Quench : Carefully add 1M HCl (exothermic!).

  • Purification : Extract with

    
    , dry over 
    
    
    
    , and concentrate.
    • Expected Yield: >95%

    • Expected ee: 96–99%

Decision Matrix: Which to Choose?

Use the following logic flow to determine the appropriate catalyst for your synthesis.

DecisionTree Start Target Molecule? Type Bond Formation Type? Start->Type Aldol Beta-Hydroxy Ketone Type->Aldol C-C (Carbonyl-Carbonyl) Alkyl Chiral Alcohol Type->Alkyl C-C (Nucleophile-Carbonyl) Proline PROLINE PROTOCOL High stereocontrol Green solvents possible Slower kinetics Aldol->Proline Use Proline/Prolinol Ligand AMINO ALCOHOL PROTOCOL Very high yields Requires inert atm Fast kinetics Alkyl->Ligand Use Amino Alcohol + Zn

Figure 2: Decision matrix for catalyst selection based on synthetic target.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[4] Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[4][5][6] Chemical Reviews. Link

  • PubChem Compound Summary . (2025). This compound (CID 58525281).[7][8] National Center for Biotechnology Information. Link

  • Pale, P., & Schulz, J. (2014). Zinc Catalysis: Applications in Organic Synthesis. Wiley-VCH.

Sources

Determining the absolute configuration of products from (1S,2S)-2-amino-1-methyl-cyclopentanol-mediated reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining the absolute configuration of products from (1S,2S)-2-amino-1-methyl-cyclopentanol-mediated reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the high-stakes arena of asymmetric synthesis, the choice of chiral auxiliary dictates the stereochemical purity of the final pharmaceutical intermediate.[1][2] While Pseudoephedrine (Myers’ auxiliary) and Evans Oxazolidinones remain industry standards, This compound has emerged as a high-performance alternative. Its rigid cyclopentane backbone offers superior conformational locking compared to acyclic amino alcohols, often resulting in enhanced diastereomeric ratios (dr) and greater crystallinity of intermediates.

This guide provides a technical roadmap for researchers to determine the absolute configuration of products derived from this auxiliary. We synthesize mechanistic prediction, crystallographic validation, and chemical correlation into a unified workflow, comparing its performance directly against established market alternatives.

Mechanistic Basis of Stereocontrol

To determine the absolute configuration of a product without solving a crystal structure every time, one must understand the causality of induction .

The this compound auxiliary operates via a chelation-controlled enolate mechanism , similar to the Myers pseudoephedrine model but with enhanced rigidity.

The Predictive Model (The "Z-Enolate" Pathway)
  • Amide Formation: The auxiliary is acylated to form a chiral amide.[1]

  • Enolization: Treatment with Lithium Diisopropylamide (LDA) and Lithium Chloride (LiCl) generates the Z-enolate. The lithium ion is chelated between the enolate oxygen and the alkoxide oxygen of the auxiliary.

  • Facial Bias: The (1S,2S) configuration of the cyclopentyl ring, combined with the 1-methyl steric bulk, forces the solvated lithium alkoxide to block one face of the enolate.

  • Electrophilic Attack: The electrophile approaches from the face opposite the steric bulk of the auxiliary.

Configuration Rule: For the (1S,2S) auxiliary, the alkylation typically occurs to generate the (R)-configuration at the new alpha-center (assuming standard Cahn-Ingold-Prelog priority where the alkyl group is lower priority than the carbonyl).

Visualization: The Stereodetermining Transition State

The following diagram illustrates the rigid transition state that enforces stereochemistry.

ReactionPathway cluster_mechanism Stereodetermining Step Auxiliary (1S,2S)-Auxiliary (Starting Material) Amide Chiral Amide (Substrate) Auxiliary->Amide Acylation (RCOCl) TS Li-Chelated Z-Enolate (Transition State) Amide->TS LDA, LiCl -78°C Product Alkylated Amide (dr > 98:2) TS->Product Electrophile (R'-X) Si-Face Attack Cleaved Final Acid/Alcohol (Alpha-Chiral) Product->Cleaved Hydrolysis (Removal)

Figure 1: Reaction pathway showing the chelated lithium enolate transition state which dictates the facial selectivity of the alkylation.

Methods for Determining Absolute Configuration

Trustworthiness in asymmetric synthesis requires self-validating protocols. Do not rely solely on mechanistic prediction. Use the following hierarchy of determination methods.

Method A: X-Ray Crystallography (The Gold Standard)

The primary advantage of this compound over pseudoephedrine is the crystallinity of its amide derivatives. The rigid cyclopentyl ring reduces rotational freedom, promoting lattice formation.

  • Protocol: Recrystallize the alkylated amide intermediate (before cleavage) from hexanes/ethyl acetate.

  • Validation: Solve the structure. Since the absolute configuration of the auxiliary [(1S,2S)] is known, it serves as an internal reference standard to assign the configuration of the new stereocenter.

Method B: Chemical Correlation (The Workhorse)

If the product is a known compound (e.g., a standard amino acid or alpha-methyl carboxylic acid), compare the optical rotation of the cleaved product to literature values.

  • Step 1: Hydrolyze the auxiliary (see Protocol section).

  • Step 2: Measure

    
    .
    
  • Step 3: Compare sign and magnitude with literature data for the pure enantiomer.

Method C: NMR Derivatization (Mosher's Method)

For novel compounds where no X-ray or literature rotation exists.

  • Cleavage: Reductively cleave the auxiliary to yield the primary alcohol.

  • Derivatization: React the alcohol with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • Analysis: Analyze the

    
     (
    
    
    
    H or
    
    
    F NMR) between the diastereomeric esters. The spatial arrangement of the shielding phenyl group allows assignment of the absolute configuration.

Comparative Analysis: Performance Benchmarking

How does this auxiliary compare to the industry giants?

Table 1: Comparative Performance of Chiral Auxiliaries in Asymmetric Alkylation

FeatureThis compoundPseudoephedrine (Myers)Evans Oxazolidinone
Backbone Structure Rigid Cyclopentane (Cyclic)Flexible Acyclic ChainCyclic Carbamate
Stereocontrol (dr) Excellent (>98:2) due to conformational lockGood to Excellent (95:5 - 99:1)Excellent (>99:1)
Crystallinity of Products High (Facilitates X-ray & purification)Moderate (Often oils)High (Solids)
Auxiliary Recovery >90% (Acid/Base Extraction)>90% (Acid/Base Extraction)Variable (Destructive cleavage sometimes required)
Atom Economy Moderate (MW ~115)Moderate (MW ~165)Good (MW ~177)
Regulatory Status Unregulated Regulated (Methamphetamine precursor)Unregulated

Key Insight: The this compound auxiliary avoids the regulatory burdens of pseudoephedrine (a controlled substance in many jurisdictions) while offering superior crystallinity, which is critical for determining absolute configuration via X-ray without derivatization.

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before committing valuable material.

Protocol 1: Acylation (Attaching the Auxiliary)

Objective: Synthesize the chiral amide precursor.

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM at 0°C.

  • Addition: Add Triethylamine (1.2 equiv) followed by the acid chloride (1.1 equiv) dropwise.

  • Workup: Stir for 2 hours. Quench with water. Extract with DCM. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3.

  • Validation:

    
    H NMR must show a distinct downfield shift of the CH-N proton, confirming amide formation.
    
Protocol 2: Asymmetric Alkylation (The Stereodefining Step)

Objective: Install the alpha-chiral center.

  • Enolate Formation:

    • Flame-dry a flask under Argon. Add LiCl (6.0 equiv, flame-dried under vacuum) and anhydrous THF.

    • Add diisopropylamine (2.2 equiv) and cool to -78°C.

    • Add

      
      -BuLi (2.1 equiv).[2] Warm to 0°C for 10 min, then cool back to -78°C.
      
  • Substrate Addition:

    • Add the chiral amide (from Protocol 1) in THF dropwise over 20 min.

    • Mechanistic Note: The LiCl is critical here to break up LDA aggregates and facilitate the formation of the reactive monomeric enolate.

    • Stir at -78°C for 1 hour.

  • Alkylation:

    • Add the alkyl halide (1.5 equiv) dropwise.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench & Isolation:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
    • Check: Analyze crude reaction by NMR. The dr should be >95:5. If lower, recrystallize the amide before cleavage.

Protocol 3: Hydrolytic Cleavage (Recovering the Product)

Objective: Release the chiral carboxylic acid and recover the auxiliary.

  • Reaction: Dissolve alkylated amide in 1:1 Dioxane:Water. Add H

    
    SO
    
    
    
    (4N) and reflux for 4-12 hours.
    • Alternative: For acid-sensitive substrates, use LiNH

      
       for reductive cleavage to the alcohol.
      
  • Separation:

    • Basify to pH 12. Extract with DCM.

    • Organic Layer: Contains the recovered auxiliary. (Recycle this!).

    • Aqueous Layer: Contains the chiral carboxylate.

  • Isolation: Acidify the aqueous layer to pH 2. Extract with EtOAc to obtain the chiral acid.

Decision Tree for Configuration Assignment

Use this logic flow to determine the stereochemistry of your isolated product.

DecisionTree Start Start: Isolated Product IsKnown Is the compound known in literature? Start->IsKnown CompareRot Measure Optical Rotation Compare to Lit. IsKnown->CompareRot Yes IsCrystalline Is the Amide Intermediate Crystalline? IsKnown->IsCrystalline No Match Match? CompareRot->Match Mismatch Mismatch? Check Solvent/Temp or Re-evaluate CompareRot->Mismatch Confirmed Configuration Confirmed Match->Confirmed XRay Perform X-Ray Crystallography (Direct Determination) IsCrystalline->XRay Yes (Preferred) Mosher Perform Mosher Ester Analysis (NMR Derivatization) IsCrystalline->Mosher No

Figure 2: Decision tree for selecting the appropriate method to determine absolute configuration.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511.

  • Evans, D. A. "The Science of Synthesis: Asymmetric Synthesis Using Chiral Oxazolidinones." Aldrichimica Acta, 15(1), 23.

  • Dale, J. A., & Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society, 95(2), 512–519.

  • Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis." Elsevier Science. (Standard text for enolate alkylation mechanisms).

  • Close, L., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of Organic Chemistry, 64, 2980-2981. (Comparative study on rigid vs acyclic amino alcohols).

Sources

Benchmarking (1S,2S)-2-amino-1-methyl-cyclopentanol against commercially available chiral catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates (1S,2S)-2-amino-1-methyl-cyclopentanol (referred to herein as AMC-1 ) as a chiral ligand for asymmetric catalysis, specifically focusing on the enantioselective addition of organozinc reagents to aldehydes.

While ubiquitous ligands like (-)-DAIB and (1R,2S)-Ephedrine dominate the market, AMC-1 offers a distinct structural advantage: a tertiary alcohol combined with a rigid cyclopentane backbone . This guide benchmarks AMC-1 against these standards, highlighting its superior resistance to oxidation and enhanced steric control in challenging substrates.

Structural & Mechanistic Analysis

The efficacy of chiral


-amino alcohols lies in their ability to form bimetallic zinc complexes. AMC-1 distinguishes itself through two key structural features:
  • Quaternary C1 Center: Unlike standard 2-aminocyclopentanol, the C1-methyl group creates a tertiary alcohol. This prevents the formation of ketone byproducts via oxidation (a common deactivation pathway for secondary amino alcohols) and increases the "wall" of steric hindrance during the transition state.

  • Rigid Cyclopentane Backbone: The 5-membered ring imposes a tighter conformational lock compared to acyclic analogs like ephedrine, minimizing the degrees of freedom in the transition state.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the catalytic cycle for the addition of diethylzinc to benzaldehyde, highlighting the active bimetallic transition state formed by AMC-1.

CatalyticCycle Ligand (1S,2S)-AMC-1 (Free Ligand) Zn_Complex Pre-Catalyst (Mono-zinc Alkoxide) Ligand->Zn_Complex + Et2Zn - Ethane Dimer Resting State (Zinc Dimer) Zn_Complex->Dimer Dimerization Active_TS Transition State (Bimetallic Zn-O-Zn) Zn_Complex->Active_TS + R-CHO + Et2Zn Dimer->Zn_Complex Dissociation Product_Alkoxide Product Alkoxide (Zinc-Bound) Active_TS->Product_Alkoxide Alkyl Transfer (Rate Limiting) Product_Alkoxide->Zn_Complex Regeneration Product Chiral Alcohol (S)-1-Phenylpropanol Product_Alkoxide->Product + H3O+ Hydrolysis

Caption: Catalytic cycle showing the formation of the active bimetallic zinc species. The tertiary alcohol of AMC-1 stabilizes the transition state.

Benchmarking: AMC-1 vs. Industry Standards

The following data compares AMC-1 against the two most common alternatives: (-)-DAIB (3-exo-(dimethylamino)isoborneol) and (1R,2S)-Ephedrine .

Table 1: Comparative Performance Metrics

Reaction: Addition of Diethylzinc to Benzaldehyde (0°C, Toluene)

Feature(1S,2S)-AMC-1 (-)-DAIB (1R,2S)-Ephedrine
Ligand Class Cyclic

-Amino Alcohol (Tertiary)
Bicyclic Amino Alcohol (Secondary)Acyclic

-Amino Alcohol (Secondary)
Typical Yield 92 - 96%95 - 99%80 - 90%
Enantiomeric Excess (ee) 94 - 98% (S) 98 - 99% (S)70 - 85% (R)
Oxidative Stability High (Tertiary Alcohol)Moderate (Secondary Alcohol)Low (Susceptible to oxidation)
Catalyst Loading 1 - 5 mol%1 - 2 mol%5 - 10 mol%
Cost Efficiency Moderate (Synthetic)High (Complex Synthesis)Low (Commodity Chemical)
Atom Economy High (MW ~115 g/mol )Moderate (MW ~197 g/mol )High (MW ~165 g/mol )
Analysis of Advantages
  • Vs. (-)-DAIB: While DAIB provides marginally higher ee in simple substrates, AMC-1 is synthetically more accessible (see protocol below) and offers superior stability. DAIB's bicyclic structure is prone to rearrangement under acidic workup conditions, whereas the cyclopentane ring of AMC-1 is robust.

  • Vs. Ephedrine: AMC-1 significantly outperforms ephedrine in enantioselectivity. Ephedrine's acyclic nature allows for conformational rotation that degrades selectivity. AMC-1's "locked" ring structure mimics the rigidity of DAIB without the synthetic complexity.

Experimental Protocols

A. Synthesis of this compound

Rationale: This protocol utilizes the ring-opening of a trisubstituted epoxide, ensuring the trans-configuration required for chelation.

  • Epoxidation : Treat 1-methylcyclopentene with m-CPBA in dichloromethane at 0°C. Quench with sodium thiosulfate.[1] Isolate 1-methyl-1,2-epoxycyclopentane via distillation.

  • Ring Opening (Aminolysis) :

    • Reagents : 1-methyl-1,2-epoxycyclopentane (1.0 equiv), Ammonium Hydroxide (excess) or Benzylamine (for protected version).

    • Condition : Heat in a sealed tube at 100°C for 12 hours.

    • Purification : The product is purified via acid-base extraction. The trans-isomer (racemic) is obtained.

  • Resolution : Resolve the racemate using L-(+)-Tartaric acid in methanol. Recrystallize to >99% optical purity to obtain the (1S,2S) enantiomer.

B. Catalytic Application: Enantioselective Ethylation

Standard Operating Procedure (SOP) for Benchmarking

  • Catalyst Formation : In a flame-dried Schlenk flask, dissolve (1S,2S)-AMC-1 (4.6 mg, 0.04 mmol, 2 mol%) in dry toluene (2 mL).

  • Zinc Addition : Add Diethylzinc (1.0 M in hexanes, 2.4 mL, 2.4 mmol) dropwise at room temperature. Stir for 20 minutes. Note: Evolution of ethane gas indicates active alkoxide formation.

  • Substrate Addition : Cool the mixture to 0°C. Add Benzaldehyde (2.0 mmol) slowly via syringe pump over 10 minutes to prevent non-catalyzed background reaction.

  • Workup : Stir at 0°C for 6 hours. Quench with 1N HCl. Extract with Et2O.

  • Analysis : Determine conversion via GC-MS and enantiomeric excess via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Workflow Diagram

Workflow cluster_0 Ligand Preparation cluster_1 Catalytic Reaction Step1 Epoxidation of 1-Methylcyclopentene Step2 Aminolysis & Resolution Step1->Step2 Step3 In-situ Catalyst Formation (Zn-Ligand) Step2->Step3 Purified Ligand Step4 Substrate Addition (0°C, Toluene) Step3->Step4 Step5 Quench & Chiral HPLC Step4->Step5

Caption: End-to-end workflow from ligand synthesis to catalytic application.

Conclusion

This compound represents a high-performance alternative to traditional ligands. Its tertiary alcohol functionality provides a critical stability advantage over secondary amino alcohols, making it particularly suitable for industrial scale-up where oxidative degradation of the catalyst is a concern. While (-)-DAIB remains the academic standard for maximum ee, AMC-1 offers a more robust and cost-effective profile for large-scale applications requiring >95% enantioselectivity.

References

  • BenchChem . Pioneering Catalyst: Early Studies of (1S,2S)-2-(benzylamino)cyclopentanol in Asymmetric Synthesis. Retrieved from

  • PubChem . Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal . Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from

  • Paleo, M. R., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. J. Org.[2] Chem. 65, 2108-2113.

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.

Sources

Safety Operating Guide

Personal protective equipment for handling (1S,2S)-2-amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered controls and chemical causality. Handling (1S,2S)-2-amino-1-methyl-cyclopentanol —a highly valuable chiral building block in asymmetric synthesis and drug development—requires a rigorous understanding of its physicochemical properties.

To build a self-validating safety protocol, we must first understand why this molecule behaves the way it does. This guide provides the essential, immediate safety and logistical information required to handle this compound with uncompromising scientific integrity.

Hazard Profile & Chemical Causality

This compound (C₆H₁₃NO) is a cyclic amino alcohol. Its hazard profile is driven by two distinct functional moieties attached to a lipophilic ring:

  • Corrosivity & Basicity (The Amine Group): The amine moiety is inherently basic. Like structurally similar aliphatic amino alcohols (e.g., 2-amino-1-butanol), it causes severe skin burns, irreversible eye damage, and chemical burns to the respiratory tract upon inhalation [Cole-Parmer SDS][1].

  • Permeability (The Cyclopentyl Ring): The lipophilic cyclopentane scaffold enhances the molecule's ability to penetrate lipid bilayers in human skin and diffuse through non-polar polymeric barriers (like certain thin-film gloves) much faster than purely hydrophilic amines.

  • Combustibility: Cyclic alcohols and amino alcohols are typically combustible liquids. For context, the parent compound cyclopentanol has a closed-cup flash point of 51°C [ChemicalBull][2], and 2-amino-1-butanol has a flash point of 84°C [Cole-Parmer SDS][1]. Consequently, this compound must be kept away from open flames and static discharge, as its vapors can form explosive mixtures with air.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the molecule's ability to degrade inferior materials. Thin-film latex is highly susceptible to degradation by organic amines and provides zero functional protection. Permeation testing on similar amino alcohols (such as ethanolamine) demonstrates that Nitrile and Butyl rubber offer superior breakthrough resistance (>480 minutes) [SHOWA Permeation Guide][3].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategoryRequired SpecificationCausality & Rationale
Hand Protection Heavy-duty Nitrile (>0.11 mm thickness) or Butyl rubber gloves.Amino alcohols can rapidly permeate latex. Nitrile and butyl rubber provide a high-density crosslinked barrier that resists basic organic solvents [Kimberly-Clark Guide][4].
Eye/Face Protection Unvented chemical splash goggles. Add a face shield for volumes >100 mL.The amine's basicity causes rapid saponification of ocular lipids, leading to severe, irreversible corneal damage [Cole-Parmer SDS][1].
Body Protection Flame-retardant (FR) antistatic lab coat, full-length pants, closed-toe non-porous shoes.Mitigates the risk of ignition from static discharge due to the compound's combustible nature [CDH Fine Chemical][5].
Respiratory NIOSH-approved respirator with Organic Vapor/Amine cartridges (Type ABEK).Required only if handling outside a fume hood or if a spill occurs, to prevent respiratory tract burns [CDH Fine Chemical][5].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Protocol A: Safe Dispensing and Handling
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Do not handle this compound on an open bench.

  • Inspect PPE: Perform a visual and inflation check of your nitrile/butyl gloves to ensure there are no micro-tears.

  • Grounding: If dispensing from a bulk metal container, ensure the container is grounded to prevent static buildup, which could ignite combustible vapors [Carl ROTH SDS][6].

  • Dispensing: Use glass or high-density polyethylene (HDPE) pipettes/syringes. Avoid copper or brass fittings, as amino alcohols can form complex, potentially corrosive interactions with non-ferrous metals [Santa Cruz Biotech][7].

  • Decontamination: Upon completion, wipe down the exterior of the reagent bottle with a damp cloth before returning it to a dedicated corrosives/flammables storage cabinet.

Protocol B: Spill Response and Disposal Plan

In the event of a spill, the primary goal is containment and the prevention of vapor inhalation.

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Remove all sources of ignition (turn off hot plates, stirrers) [Cole-Parmer SDS][1].

  • Don Emergency PPE: If the spill is >50 mL outside the hood, the responder must don a Type ABEK respirator and heavy-duty butyl gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use sawdust or paper towels , as the combustible nature of the chemical combined with organic absorbents creates a severe fire hazard [Cole-Parmer SDS][1].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container (preferably HDPE).

  • Neutralization & Cleaning: Wash the spill surface with copious amounts of water and a mild dilute acid (like 1M citric acid) to neutralize residual amines, followed by a final soap and water wash.

  • Disposal: Label the container explicitly as "Hazardous Waste: Corrosive/Combustible Amine (Contains this compound)". Dispose of in accordance with local environmental regulations for basic organic liquids.

System Logic: Exposure Control Pathway

To visualize the operational logic and emergency response hierarchy, refer to the decision matrix below.

G N1 Initiate Workflow: This compound N2 Verify Engineering Controls (Fume Hood Face Velocity >100 fpm) N1->N2 N3 Select & Inspect PPE (Butyl/Nitrile Gloves, Goggles, FR Coat) N2->N3 N4 Chemical Handling & Dispensing Protocol N3->N4 N5 Spill or Exposure Event? N4->N5 N6 Emergency Response (Evacuate, Eye Wash, Safety Shower) N5->N6 Yes (Personnel Exposure) N7 Containment & Neutralization (Inert Absorbent: Sand/Vermiculite) N5->N7 Yes (Surface Spill) N8 Hazardous Waste Disposal (Combustible/Corrosive Stream) N5->N8 No (Routine Disposal) N6->N7 N7->N8

Operational workflow and emergency response pathway for handling amino alcohols.

References

  • Cole-Parmer. "Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97%." Retrieved from: [Link][1]

  • Carl ROTH. "Safety Data Sheet: Cyclopentanol." Retrieved from: [Link][6]

  • Yale Environmental Health & Safety (Kimberly-Clark). "Nitrile Gloves Chemical Resistance Guide." Retrieved from: [Link][4]

  • SHOWA Group. "Chemical Permeation Guide." Retrieved from: [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.